Imatinib mesylate

Catalog No.
S547881
CAS No.
220127-57-1
M.F
C30H35N7O4S
M. Wt
589.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imatinib mesylate

CAS Number

220127-57-1

Product Name

Imatinib mesylate

IUPAC Name

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C30H35N7O4S

Molecular Weight

589.7 g/mol

InChI

InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)

InChI Key

YLMAHDNUQAMNNX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

solubility

Soluble in aqueous buffers =In water, >100 g/l @ pH 4.2; 49 mg/l @ pH 7.4

Synonyms

alpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide, CGP 57148, CGP-57148, CGP57148, CGP57148B, Gleevec, Glivec, imatinib, imatinib mesylate, imatinib methanesulfonate, Mesylate, Imatinib, Methanesulfonate, Imatinib, ST 1571, ST1571, STI 571, STI-571, STI571

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Isomeric SMILES

[H+].CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)[O-]

Imatinib mesylate stability and degradation pathways

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Pathways and Products

Imatinib Mesylate undergoes degradation under specific stress conditions, while remaining stable under others. The main degradation pathways and products are summarized below.

Stress Condition Stability Observation Major Degradation Products Identified

| Acidic & Alkaline Hydrolysis | Degrades [1] [2] | • Compound 2: 4-methyl-N3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-1,3-diamine [1] [2]. • Compound 3: 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid [1] [2]. | | Oxidative Stress | Degrades [1] [2] | • Compound 6: 4-[(4-methyl-4-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide [1] [2]. • Compound 7: 4-[(4-methyl-1-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide [1] [2]. • Compound 8: 4-[(4-methyl-1,4-dioxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide [1] [2]. | | Photolytic Stress | Practically stable (photostable) [1] [2] | No significant degradation reported. | | Neutral Hydrolysis | Stable [1] [2] | No significant degradation reported. | | Thermal Stress (Solid) | Stable in optimized formulation at 0°C, ambient temperature, and 40°C [3] | No remarkable change in drug content. |

The experimental workflow for investigating these pathways typically involves subjecting the drug substance to stress conditions, followed by analysis to separate and identify the products.

Start This compound Drug Substance Stress Apply Stress Conditions Start->Stress Acidic Acidic Hydrolysis Stress->Acidic Alkaline Alkaline Hydrolysis Stress->Alkaline Oxidative Oxidative Stress Stress->Oxidative Photolytic Photolytic Stress Stress->Photolytic Thermal Thermal Stress Stress->Thermal Analysis Analysis & Characterization Deg1 Degradation Product 2 (4-methyl-N3-(4-pyridin-3-yl-pyrimidin-2-yl)- benzene-1,3-diamine) Acidic->Deg1 Deg2 Degradation Product 3 (4-(4-methyl-piperazin-1-ylmethyl)- benzoic acid) Alkaline->Deg2 Deg3 Degradation Product 6, 7, 8 (Piperazine N-Oxides) Oxidative->Deg3 Stable Stable (No Significant Degradation) Photolytic->Stable Thermal->Stable Deg1->Analysis Deg2->Analysis Deg3->Analysis Stable->Analysis

Experimental workflow for stress testing of this compound

Key Experimental Protocols

For reliable results, forced degradation studies should follow standardized protocols. Here are the key methodologies from the research.

Experimental Aspect Protocol Details
Objective To identify likely degradation products and validate stability-indicating analytical methods [1] [2].
Sample Preparation Drug substance is exposed to various stress conditions. Quantitative studies often use solutions in the range of 4-16 μg/mL [4].

| Stress Conditions Applied | Hydrolytic: Acid (e.g., 0.1 M HCl) and Alkaline (e.g., 0.1 M NaOH) [1] [4]. Oxidative: Typically 3% or 30% hydrogen peroxide (H₂O₂) [1] [4]. Photolytic: Exposure to UV light (e.g., 1.2 million lux hours) [1]. Thermal: Studies at various temperatures (e.g., 40°C, 60°C) [3] [4]. | | Analysis & Characterization | Separation: HPLC or UPLC with C18 columns [5] [1] [4]. Detection: UV detection at 237-270 nm [5] [4]. Identification: Primary techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation [1] [2]. |

Stability-Indicating Analytical Methods

Robust analytical methods are crucial for monitoring stability. The following table compares two validated methods.

| Method Parameter | RP-UPLC Method [5] | RP-HPLC Method [4] | | :--- | :--- | :--- | | Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μm) | Waters Atlantis C18 (150 mm x 4.6 mm, 5 μm) | | Mobile Phase | Gradient elution | Isocratic (10 mM KH₂PO₄ Buffer pH 4.6 : ACN | 65:35) | | Flow Rate | 0.3 mL/min | 1.0 mL/min | | Run Time | 9.0 min | 6.0 min | | Detection | 237 nm | 270 nm | | Key Validation | Specificity, LOD/LOQ, linearity (r²>0.999), accuracy, precision | Specificity in buffer & plasma, linearity (r²>0.99), LLOQ 0.5 μg/mL | | Application | Separation of Imatinib from 8 related components; drug substance & product analysis | Assay of Imatinib in solution and plasma under forced degradation |

Additional Stability Considerations

  • Metabolic Stability and Drug-Drug Interactions: this compound can suppress the expression and activity of key drug-metabolizing enzymes, including carboxylesterases (CES1, CES2) and CYP3A4, by down-regulating the pregnane X receptor (PXR) [6]. This suppression suggests a potential for drug-drug interactions when Imatinib is used in combination therapies.
  • Bioactivation to Reactive Metabolites: Studies indicate that Imatinib can undergo cytochrome P450-mediated bioactivation, primarily via CYP3A4 [7]. This process can generate reactive metabolites, such as imine and imine-carbonyl intermediates, which are hypothesized to be linked to idiosyncratic hepatotoxicity [7].

The stability profile of this compound is well-characterized. The core degradation pathways occur under acidic, alkaline, and oxidative stress, necessitating the use of specific, stability-indicating UPLC/HPLC methods for quality control.

References

Comprehensive Technical Guide: Imatinib Mesylate Pharmacokinetics and Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic Properties of Imatinib

The foundational pharmacokinetic parameters of imatinib are summarized in the table below, which integrates data from healthy subjects and patient populations.

Table 1: Fundamental Pharmacokinetic Parameters of Imatinib [1] [2] [3]

Parameter Value/Specification Notes / Context
Absorption & Bioavailability
Absolute Bioavailability ~98% Well absorbed after oral administration [1].
Time to Cmax (Tmax) 2-4 hours Post oral administration [1].
Distribution
Apparent Volume of Distribution (Vd) ~295 L (Adults) Population estimate in CML patients; indicates extensive tissue distribution [1].
Protein Binding ~95% Primarily to albumin and α1-acid glycoprotein (AAG) [1].
Metabolism
Primary Enzymes CYP3A4, CYP2C8 Major route; other CYPs (CYP1A2, 2D6, 2C9, 2C19) play minor roles [1].
Primary Metabolite N-desmethyl imatinib (NDMI, CGP74588) Formed by CYP3A4; in vitro potency similar to parent drug [1].
Elimination
Half-life (Parent) ~18 hours In healthy volunteers [1].
Half-life (NDMI) ~40 hours In healthy volunteers [1].
Clearance (CL) 8 - 14 L/h Varies with body weight in a 50-year-old patient [1].
Route of Elimination Feces (~68%), Urine (~13%) Over 7 days, predominantly as metabolites [1].

Pharmacokinetic-Pharmacodynamic Correlations and Therapeutic Drug Monitoring

Extensive research has established a clear exposure-response relationship for imatinib, forming the basis for Therapeutic Drug Monitoring (TDM).

Table 2: Key PK/PD Relationships and Clinical Response Thresholds for Imatinib [4] [5]

Parameter Correlation / Clinical Implication Evidence & Context
Target Trough Concentration (Cmin) > 1100 ng/mL Associated with significantly improved rates of clinical response and longer progression-free survival in patients with advanced metastatic GIST [4].
Target Trough Concentration (Cmin) ~1000 ng/mL Suggested as a target for improved cytogenetic and molecular response rates in Chronic Myeloid Leukemia (CML) [5].
Area Under the Curve (AUC) Dose Proportional (25-1000 mg) Exposure increases proportionally with dose [2].
Maximal PD Effect Requires dose ≥ 400 mg Analysis of WBC reduction in CML patients indicated a 400 mg dose (or greater) is required for maximal pharmacodynamic effect [2].

Metabolic Pathways and Drug Interaction Profile

Imatinib is susceptible to numerous drug-drug interactions (DDIs) due to its metabolic profile and potential to inhibit certain enzymes.

Key Metabolic and Transport Pathways

The following diagram illustrates the primary pathways involved in imatinib's absorption, distribution, metabolism, and excretion (ADME), as well as its role as a perpetrator in drug interactions.

f Imatinib_Administered Imatinib Oral Dose Gut_Lumen Gut Lumen Imatinib_Administered->Gut_Lumen Portal_Vein Portal Vein Gut_Lumen->Portal_Vein Absorption P_Glycoprotein P-glycoprotein (P-gp) Transporter Gut_Lumen->P_Glycoprotein Substrate Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Protein Binding ~95%) Liver->Systemic_Circulation CYP3A4 CYP3A4 Enzyme Liver->CYP3A4 Primary Metabolism CYP2C8 CYP2C8 Enzyme Liver->CYP2C8 Primary Metabolism Metabolism Metabolism Systemic_Circulation->Metabolism Metabolite N-desmethyl imatinib (NDMI) Metabolism->Metabolite Excretion Excretion Feces (68%) Urine (13%) Metabolism->Excretion CYP_Inhib CYP2C8, 2D6, 3A4 Inhibition by Imatinib CYP_Inhib->CYP3A4 CYP_Inhib->CYP2C8

Imatinib's ADME and key interaction targets. It is a substrate of CYP3A4/2C8 and P-gp, and an inhibitor of several CYPs.

Clinically Significant Drug-Drug Interactions

Observational studies show a high prevalence of potential DDIs in patients taking imatinib, with over 89% of patients having at least one co-prescribed interacting drug [6]. The most common interactions are summarized below.

Table 3: Clinically Significant Drug-Drug Interactions with Imatinib [6] [7] [3]

Perpetrator Drug Mechanism of Interaction Effect on Imatinib Exposure Clinical Recommendation
Strong CYP3A4 Inducers (e.g., Rifampicin, Carbamazepine) Induction of CYP3A4 metabolism ↓ Decrease (up to 74% reduction in AUC) [7] Avoid concomitant use. If unavoidable, increase imatinib dose by ≥50% and monitor response [3].
Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin) Inhibition of CYP3A4 metabolism ↑ Increase (~40% increase in AUC) [7] Caution advised; monitor for increased imatinib toxicity.
Proton Pump Inhibitors (e.g., Omeprazole) Increased gastric pH, potential reduction in solubility/imatinib absorption Potential Decrease (may reduce effectiveness) [6] Use with caution; consider alternative acid-reducing agents or stagger administration.
Dexamethasone CYP3A4 induction (potential) ↓ Potential Decrease (may reduce effectiveness) [6] Avoid use to maintain imatinib efficacy [6].

Advanced Modeling and Methodologies in Imatinib Research

Population Pharmacokinetics (PopPK) and Covariate Analysis

A recent PopPK analysis in healthy subjects identified a two-compartment transit model with first-order elimination as best describing imatinib's PK [8]. This model found that:

  • CYP3A5 phenotype appeared to influence imatinib clearance, though the small cohort size limited definitive conclusions on covariates [8].
  • Disease Status significantly impacts PK. The model indicated a lower clearance in patients compared to healthy volunteers, highlighting the importance of studying patient populations [8].
  • Bioequivalence between different tablet formulations (e.g., 1x200 mg vs. 2x100 mg) has been confirmed in dedicated studies, which is critical for generic drug development [9].
Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models have become a powerful tool for predicting imatinib's behavior in complex scenarios. A developed parent-metabolite whole-body PBPK model for imatinib and NDMI has been successfully used to investigate DDIs where imatinib acts as both a victim and a perpetrator drug [7]. The model demonstrated good predictive performance, with all predicted DDI AUC and Cmax ratios (12/12) within twofold of observed values [7].

This model's workflow and applications are illustrated below:

f Inputs Model Inputs: - Physicochemical Properties - In vitro ADME data - Plasma Protein Binding - Enzyme/Transporter Kinetics Model_Dev PBPK Model Development & Verification (Adults) Inputs->Model_Dev Model_Extrap Model Extrapolation (Paediatrics) Model_Dev->Model_Extrap Applications Model Applications Model_Extrap->Applications App1 Dose Optimization (Paediatric Dosing: 230-340 mg/m²/d) Applications->App1 App2 DDI Prediction (Victim: with CYP inducers/inhibitors) (Perpetrator: e.g., with Simvastatin) Applications->App2 App3 Precision Dosing Support in Special Populations Applications->App3

Workflow for developing and applying PBPK models for imatinib, enabling dose optimization and DDI prediction.

This PBPK approach has been instrumental in guiding optimal dosing in paediatrics, suggesting a range of 230–340 mg/m²/day, and confirming that children and adults have similar vulnerability to CYP-mediated interactions [10].

Conclusion and Future Perspectives

The pharmacokinetics and pharmacodynamics of imatinib are complex, characterized by significant inter-patient variability and a well-defined exposure-response relationship. The integration of advanced modeling approaches like PopPK and PBPK, along with therapeutic drug monitoring, is transforming imatinib therapy from a one-dose-fits-all approach to a more personalized, model-informed precision dosing strategy. Future work will focus on prospectively validating efficacy thresholds in diverse populations and further refining models to account for genetic polymorphisms and complex drug-disease interactions, ultimately enhancing the safety and efficacy of this landmark targeted therapy.

References

Comprehensive Technical Analysis of BCR-ABL Inhibition by Imatinib Mesylate in Chronic Myeloid Leukemia: Mechanisms, Efficacy, and Resistance Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CML Pathogenesis and Imatinib Mechanism

Chronic Myeloid Leukemia (CML) represents a paradigm of successful targeted cancer therapy, with an annual incidence of approximately 2 cases per 100,000 population, accounting for nearly half of all adult leukemias in India according to recent epidemiological data. The molecular pathogenesis of CML centers on the Philadelphia chromosome, formed through a reciprocal translocation between chromosomes 9 and 22 [t(9;22)(q34;q11)], which generates the BCR-ABL fusion oncogene. This chimeric gene encodes a constitutively active tyrosine kinase that drives leukemogenesis through aberrant activation of multiple downstream signaling pathways including RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT cascades, resulting in uncontrolled cellular proliferation and suppressed apoptosis [1] [2].

Imatinib mesylate (IM), developed as a specific inhibitor of the BCR-ABL tyrosine kinase, binds directly to the ABL kinase domain, stabilizing it in an inactive conformation and inhibiting phosphorylation of downstream substrates. Since its introduction in 2000, imatinib has fundamentally transformed CML management, shifting the treatment paradigm from non-specific therapies like busulfan and interferon-alpha—which offered median survival of 3-6 years—to targeted therapy that has improved the 10-year overall survival rate from less than 10% to 80-85% [1]. The drug specifically targets the ATP-binding pocket of the BCR-ABL kinase domain, competitively inhibiting ATP binding and preventing the transfer of phosphate groups to tyrosine residues on substrate proteins. This specific molecular targeting represents a landmark achievement in precision oncology and has established CML as a model for molecularly targeted cancer therapy development.

Clinical Efficacy and Response Monitoring

Hematological and Molecular Response Rates

The clinical efficacy of imatinib in chronic phase CML (CML-CP) has been extensively documented through both registration trials and real-world studies. A comprehensive study evaluating the Indian generic formulation of imatinib (Veenat from NATCO Pharma Ltd) demonstrated impressive complete hematological response (CHR) rates that reached 100% by 9 months and maintained this response through 12 months of therapy. More significantly, the molecular response rates at 12 months revealed a total molecular response of 43.52%, consisting of complete molecular response (CMR) in 17.64% and major molecular response (MMR) in 25.88% of patients [3]. This study notably established the cost-effectiveness of the generic formulation at less than Rs. 10,000 per month, dramatically improving treatment accessibility in resource-constrained settings.

Table 1: Hematological Response Rates to Imatinib in CML-CP Patients

Time Point Complete Hematological Response Rate Cumulative Survival Probability
3 months 92% -
6 months 94% -
9 months 100% -
12 months 100% 0.8

Long-term follow-up data reveals that the impact of imatinib on CML is sustained, with 25-year survival data confirming durable responses. The 10-year resistance rate on TKI therapy is only approximately 10%, while the 10-year CML blastic transformation rate has been reduced to 5-6% [1]. Importantly, contemporary data indicates that more patients (15-20% at 10 years) die from non-CML causes than from CML itself, highlighting the remarkable success of imatinib and subsequent tyrosine kinase inhibitors (TKIs) in transforming CML from a fatal disorder to a manageable chronic condition.

Molecular Monitoring and Response Assessment

Response monitoring in CML has evolved significantly with BCR-ABL transcript levels measured by real-time quantitative PCR (RQ-PCR) emerging as the gold standard for molecular monitoring. The sensitivity and specificity of RQ-PCR ranges from 95-98%, making it an indispensable tool for tracking minimal residual disease and guiding clinical decision-making [3]. The International Scale (IS) has been established to standardize BCR-ABL measurements across laboratories, with major molecular response (MMR) defined as ≤0.1% BCR-ABL/ABL ratio (3-log reduction from standardized baseline), which serves as a key therapeutic milestone associated with improved long-term outcomes.

Table 2: Molecular Response to Imatinib by BCR-ABL Transcript Levels

RQ-PCR (BCR-ABL:ABL%) Patients at 6 Months (n=63) Patients at 12 Months (n=85) Response Category
0-20% 41 (65.07%) 72 (84.70%) Good response
21-40% 12 (19.04%) Not specified Suboptimal response
>40% 10 (15.87%) Not specified Poor response

Baseline molecular characterization is critical, as approximately 1% of BCR-ABL translocations involve e1a2/a3 transcripts producing a shorter p190 oncoprotein, while 1-2% involve e13a3 (b3a3) or e14a3 (b2a3) variants of p210 BCR-ABL, or e19a2 transcripts (p230) associated with a more indolent clinical course. These atypical transcripts may yield false negative PCR results with routine probes, necessitating comprehensive baseline testing [1]. Additionally, Sokal score at diagnosis remains an important prognostic indicator, with 53% of patients in one study having a high-risk score (>1.2) [3].

Resistance Mechanisms to Imatinib Therapy

BCR-ABL-Dependent Resistance

Resistance to imatinib presents a significant clinical challenge and can be broadly categorized as BCR-ABL-dependent or BCR-ABL-independent. BCR-ABL-dependent resistance primarily involves point mutations in the ABL kinase domain that interfere with imatinib binding while preserving ATP binding and kinase activity. More than 100 different resistance mutations have been identified, with T315I being the most problematic due to its resistance to multiple TKIs. Additional BCR-ABL-dependent mechanisms include BCR-ABL gene amplification and overexpression, resulting in increased oncoprotein levels that require higher drug concentrations for inhibition [2].

The management of BCR-ABL-dependent resistance has been addressed through the development of second-generation TKIs (dasatinib, nilotinib, bosutinib) and third-generation TKIs (ponatinib) that retain activity against many imatinib-resistant mutations, with the notable exception of T315I which responds only to ponatinib among earlier agents. However, the recent development of novel therapeutic strategies including asciminib, which targets the ABL myristoyl pocket rather than the ATP-binding site, offers new hope for overcoming resistance, particularly for the T315I mutation [1] [4].

BCR-ABL-Independent Resistance

Perhaps more challenging is BCR-ABL-independent resistance, which accounts for approximately 40-50% of imatinib resistance cases and is characterized by persistent signaling through alternative pathways despite effective BCR-ABL inhibition [5] [2]. Several key mechanisms have been identified:

  • Alternative Signaling Pathway Activation: Proteomic analyses have revealed that resistant cells maintain activation of the RAF/MEK/ERK signaling cascade despite BCR-ABL inhibition, driven by upregulation of protein kinase C (PKC) family members, particularly PKCη encoded by PRKCH [2]. Additionally, p38 MAPK and 14-3-3ε have been identified as key mediators of BCR-ABL-independent signaling in resistant cells [5].

  • Leukemic Stem Cell Persistence: Primitive quiescent CML stem cells exhibit intrinsic resistance to imatinib despite effective BCR-ABL kinase inhibition, as they do not depend solely on BCR-ABL for survival [2]. These persisting stem cells serve as a reservoir for disease relapse and represent a major obstacle to cure.

  • Multidrug Resistance Phenotype: Upregulation of drug efflux transporters including MDR1 (ABCB1) and MRP1 contributes to reduced intracellular imatinib concentrations, while anti-apoptotic proteins such as BCL-2 enhance survival despite effective target inhibition [6].

Table 3: Mechanisms of BCR-ABL-Independent Resistance to Imatinib

Resistance Mechanism Key Molecular Mediators Therapeutic Implications
Alternative signaling activation PKCη, p38 MAPK, 14-3-3ε MEK inhibitors, p38 MAPK inhibitors
Leukemic stem cell persistence Quiescence, altered dependency G-CSF combination, FLT3 inhibition
Multidrug resistance phenotype MDR1, MRP1, BCL-2 MDR modulators, BCL-2 inhibitors
Kinase switching FLT3 upregulation FLT3 inhibitors (midostaurin)

Recent research has identified a novel mechanism of resistance involving kinase switching, where resistant cells develop dependence on FLT3 signaling rather than BCR-ABL, explaining the limited efficacy of successive BCR-ABL TKIs in some patients with BCR-ABL-independent resistance [7]. This discovery has important clinical implications, suggesting that FLT3 inhibitors such as midostaurin may represent an effective therapeutic strategy for this resistant population.

Novel Therapeutic Strategies and Combination Approaches

Overcoming Resistance Through Pathway Inhibition

Several innovative strategies have emerged to overcome BCR-ABL-independent resistance, focusing on co-targeting critical survival pathways alongside BCR-ABL inhibition:

  • MEK/ERK Pathway Inhibition: Combined treatment with imatinib and the MEK inhibitor trametinib demonstrates synergistic activity against resistant CML models, significantly prolonging survival in mouse models of BCR-ABL-independent IM-resistant CML [2]. This combination is particularly effective against CML stem cells which contain high levels of PRKCH, contributing to their intrinsic imatinib resistance.

  • G-CSF Intermittent Scheduling: Primitive quiescent CML cells are notoriously resistant to imatinib, but intermittent exposure to granulocyte-colony stimulating factor (G-CSF) significantly accelerates their elimination in combination with imatinib, resulting in 3-5 fold fewer residual quiescent CD34+ CML cells after 8-12 days compared to continuous imatinib alone [8].

  • FLT3 Targeting: Network-based analyses have revealed acquired FLT3 dependency in resistant CML cells, suggesting that FLT3 inhibitors represent a promising therapeutic strategy for relapsed patients [7]. This approach has demonstrated efficacy in patient-derived leukemic stem cells, highlighting its translational potential.

Next-Generation BCR-ABL Inhibition

The development of asciminib, a first-in-class STAMP inhibitor (Specifically Targeting the ABL Myristoyl Pocket), represents a significant advancement in CML therapy. By allosterically targeting the myristoyl pocket rather than the ATP-binding site, asciminib retains efficacy against many kinase domain mutations and offers improved specificity with reduced off-target effects [4]. Clinical trials demonstrate that asciminib produces deep molecular responses with favorable side effect profiles, positioning it as a potential cornerstone of future CML therapy, particularly for patients with resistance to earlier-generation TKIs.

Additionally, several third-generation TKIs are under development, including olverembatinib, ELVN-001, TGRX-678, and TERN-701, which show promise in overcoming resistance and eliminating persistent disease [1]. These agents, used in sequence or combination, may ultimately push the boundaries toward achieving higher rates of treatment-free remission.

Experimental Models and Methodological Approaches

In Vitro Models of CML and Resistance

The establishment of reliable in vitro models has been instrumental in elucidating resistance mechanisms and screening novel therapeutic approaches:

  • Cell Line Models: Commonly used CML cell lines include K562 (erythroleukemic blast), KCL22 (myeloblast), and KU812 (basophilic blast), which represent the heterogeneity of blast crisis [5]. These lines can be rendered resistant through gradual dose escalation of imatinib, starting with 0.1 µM and incrementing by 0.1 µM every three passages to a maximum of 1 µM, with the entire process spanning approximately 5 months [5].

  • Primary Cell Cultures: CD34+ cells isolated from newly diagnosed chronic phase CML patients enable study of primitive leukemic populations. Culture in serum-free medium for 12 days with various cytokine combinations (with or without G-CSF) and imatinib exposure patterns (continuous versus intermittent) provides insights into stem cell behavior and persistence [8].

Key Experimental Assays and Protocols
  • Viability and Proliferation Assessment:

    • MTT Assay: Cells seeded at 7,500 cells/100 µl in 96-well plates, treated with serial dilutions of imatinib, followed by 4-hour incubation with MTT reagent and overnight solubilization before measuring absorbance at 595nm [5] [6].
    • Colony Formation Assays: Primary bone marrow cells infected with candidate shRNAs plated in methylcellulose with imatinib to assess progenitor function under drug pressure [2].
  • Molecular Analysis Techniques:

    • RQ-PCR for BCR-ABL: RNA extraction, reverse transcription, and multiplex RQ-PCR for b3a2 and b2a2 transcripts using ABL as housekeeper gene, with results expressed as BCR-ABL:ABL ratio percentage [3].
    • Western Blotting: Protein extraction with RIPA buffer, separation on 4-15% polyacrylamide gels, transfer to nitrocellulose membranes, and detection with antibodies against phospho-CRKL, phospho-ERK1/2, phospho-AKT, and other signaling molecules [5] [2].
  • Functional Assays:

    • Cell Cycle Analysis: Fixed cells stained with DAPI (1 µg/ml) and RNase (0.2 mg/ml) for 30 minutes before flow cytometry analysis [7].
    • Apoptosis Measurement: TUNEL assay utilizing terminal deoxynucleotidyl transferase dUTP nick-end labeling to quantify apoptotic cells following drug treatments [6].

The following diagram illustrates the core signaling pathways in CML and mechanisms of resistance to imatinib:

G cluster_BCR_ABL BCR-ABL Dependent Signaling cluster_downstream BCR-ABL Dependent Signaling cluster_resistance Resistance Mechanisms cluster_dep Resistance Mechanisms cluster_indep Resistance Mechanisms cluster_therapy Therapeutic Interventions cluster_combo Therapeutic Interventions BCR_ABL BCR-ABL Oncogene RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT IM This compound (BCR-ABL TKI) BCR_ABL->IM Targeted By BCR_ABL_dep BCR-ABL Dependent Mutations Kinase Domain Mutations BCR_ABL_dep->Mutations Amplification BCR-ABL Amplification BCR_ABL_dep->Amplification BCR_ABL_indep BCR-ABL Independent PKC_eta PKCη Upregulation BCR_ABL_indep->PKC_eta FLT3_switch FLT3 Dependency Switch BCR_ABL_indep->FLT3_switch MDR Multidrug Resistance Transporters BCR_ABL_indep->MDR Combo Combination Therapies Mutations->Combo Addressed By MEK_inh MEK Inhibitors (Trametinib) PKC_eta->MEK_inh Addressed By FLT3_inh FLT3 Inhibitors (Midostaurin) FLT3_switch->FLT3_inh Addressed By IM->Combo Combo->MEK_inh Combo->FLT3_inh G_CSF Intermittent G-CSF Combo->G_CSF

Diagram 1: BCR-ABL signaling pathways, resistance mechanisms, and therapeutic strategies in CML. The diagram illustrates the complexity of resistance development and the corresponding targeted approaches to overcome these challenges.

Conclusion and Future Perspectives

The development of this compound as a specific BCR-ABL inhibitor represents a landmark achievement in molecular oncology that has transformed CML from a fatal disease to a manageable chronic condition for most patients. However, persistent challenges remain, including intrinsic and acquired resistance, leukemic stem cell persistence, and long-term treatment-related side effects. The evolving understanding of BCR-ABL-independent resistance mechanisms has revealed the remarkable adaptability of CML cells, which can activate alternative signaling pathways including PKCη-mediated MAPK signaling, FLT3 dependency, and survival through multidrug resistance transporters.

Future directions in CML therapy will likely focus on rational combination therapies that simultaneously target BCR-ABL and critical resistance pathways, with approaches such as imatinib plus MEK inhibitors or intermittent G-CSF scheduling showing promise in preclinical models. The development of novel therapeutic agents including asciminib and other next-generation TKIs offers hope for overcoming resistance, particularly for patients with refractory disease. Additionally, the precise molecular characterization of resistance patterns through phosphoproteomic profiling and network-based analyses will enable more personalized therapeutic approaches tailored to the specific resistance mechanisms operative in individual patients.

As the CML therapeutic landscape continues to evolve, the integration of these advanced approaches holds promise for achieving higher rates of treatment-free remission—the ultimate goal of CML therapy—while minimizing treatment-related toxicity and improving quality of life for patients living with this once-devastating disease.

References

Comprehensive Technical Guide: Imatinib Mesylate and Its Primary Metabolite CGP74588

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Overview

Imatinib mesylate (STI571) represents a cornerstone in targeted cancer therapy as a potent tyrosine kinase inhibitor used primarily for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Upon administration, imatinib undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4/5 (CYP3A4/5), yielding several metabolites, with N-desmethyl imatinib (CGP74588) being the most abundant and pharmacologically significant. This metabolite typically achieves plasma concentrations approximately 20% of the parent drug and demonstrates comparable biological activity in inhibiting Bcr-Abl tyrosine kinase. The chemical transformation involves N-demethylation of the piperazine ring, resulting in a metabolite that maintains the core pharmacophore necessary for target binding while exhibiting altered physicochemical properties that influence its distribution, metabolism, and excretion profiles. Understanding the complex pharmacokinetic behavior and analytical detection of both imatinib and CGP74588 is crucial for optimizing therapeutic outcomes and managing resistance in clinical practice [1] [2].

The therapeutic monitoring of imatinib and CGP74588 has gained significant attention due to the high interpatient variability in plasma concentrations, which can directly impact treatment efficacy and safety. Studies have demonstrated that maintaining imatinib trough concentrations above 1000 ng/mL (approximately 1.86 μM) is associated with improved clinical responses in CML patients, underscoring the importance of reliable quantification methods for both the parent drug and its active metabolite. Furthermore, emerging evidence suggests that CGP74588 may contribute differentially to treatment outcomes in specific resistance scenarios, particularly those involving P-glycoprotein (P-gp) mediated efflux, necessitating precise analytical methods capable of simultaneous quantification to elucidate their individual pharmacological contributions [3] [1].

Chemical Properties and Pharmacokinetic Profile

CGP74588 maintains the core structural elements of imatinib necessary for target binding, including the pyrimidine and pyridine rings, but exhibits altered physicochemical properties due to the absence of one N-methyl group from the piperazine moiety. This structural modification results in slightly increased polarity compared to the parent drug, influencing its distribution patterns and elimination pathways. While CGP74588 demonstrates similar potency against Bcr-Abl tyrosine kinase, its altered physicochemical characteristics significantly impact its cellular uptake, tissue distribution, and interaction with drug transporters such as P-glycoprotein [3] [2].

The pharmacokinetic behavior of imatinib and CGP74588 exhibits considerable interindividual variation, influenced by factors including genetic polymorphisms in metabolic enzymes, drug-drug interactions, and patient-specific physiological characteristics. The following table summarizes the key pharmacokinetic parameters of imatinib and its primary metabolite:

Table 1: Pharmacokinetic Properties of Imatinib and CGP74588

Parameter Imatinib CGP74588 References
Formation Parent drug N-desmethyl metabolite via CYP3A4/5 [1]
Plasma Ratio 100% ~20% of imatinib concentration [1] [2]
Half-life (t₁/₂) 15-20 hours Similar to parent compound [1] [2]
Protein Binding 89-96% (primarily to AGP) Extensive (exact percentage not specified) [1]
Primary Excretion Route Feces (67%) Feces (as metabolites) [1] [4]
Biliary Excretion 17.7% of dose (normal liver function) 2.1% of dose (normal liver function) [4]
CNS Penetration Limited (P-gp mediated efflux) Potentially more restricted [3] [2]

Distribution and excretion patterns of both compounds reveal complex pharmacokinetic behavior. Imatinib undergoes predominantly hepatic metabolism with subsequent biliary excretion, while renal elimination plays a minor role. A human study investigating biliary excretion demonstrated that in a patient with normal liver function receiving long-term imatinib therapy (400 mg/day), approximately 17.7% of the administered dose was excreted as parent drug in bile, while only 2.1% was excreted as CGP74588. This ratio shifted significantly (1.8% imatinib vs 0.2% CGP74588) in a patient with impaired liver function following a single 300 mg dose, highlighting the substantial variability in excretion patterns based on hepatic function and treatment duration [4].

Cerebrospinal fluid (CSF) penetration represents another clinically important aspect of distribution. Studies have demonstrated that oral administration of imatinib results in only marginal penetration across the blood-brain barrier, with minimal drug concentrations detected in the CSF. This limited distribution is attributed to P-glycoprotein-mediated efflux, which actively transports both imatinib and CGP74588 out of the central nervous system. Interestingly, cellular uptake studies have revealed that CGP74588 accumulates in significantly higher amounts than imatinib in sensitive K562 cells, but this pattern reverses in P-gp-overexpressing resistant cell lines, where CGP74588 concentrations fall substantially below those of the parent compound. This differential behavior underscores the importance of transporter interactions in determining the pharmacological activity of both compounds, particularly in sanctuary sites and resistant disease settings [3] [2].

Analytical Methodologies for Quantification

The accurate quantification of imatinib and CGP74588 in biological matrices presents significant analytical challenges due to their similar chemical structures, the need for sensitivity at nanogram-per-milliliter levels, and the complexity of biological samples. Various analytical techniques have been developed and validated to address these challenges, with chromatographic methods coupled to different detection systems representing the primary approach for reliable quantification in both clinical and research settings.

Table 2: Analytical Methods for Imatinib and CGP74588 Quantification

Method Type Sample Preparation Separation Conditions Detection Linear Range LOQ References
HPLC-UV Liquid-liquid extraction with tert-butyl methyl ether Symmetry C18 column (2.1 × 150 mm); 28% acetonitrile in ammonium acetate buffer (pH 6.8) with 0.005M 1-octane sulfonic acid; 0.2 mL/min UV 265 nm 10 ng/mL - 10 μg/mL 10 ng/mL [5]
Rapid HPLC-UV Protein precipitation Chromolith RP-8e column (100 mm × 4.6 mm); methanol/acetonitrile/triethylamine/diammonium hydrogen phosphate (pH 6.25); 2 mL/min UV 261 nm Not specified Not specified [6]
LC-TOF-MS Protein precipitation C18 column; gradient elution with methanol/ammonium formate Time-of-Flight MS 0.02-5 μg/mL 0.02 μg/mL [7]
LC-MS/MS Liquid-liquid extraction C18 column; acetonitrile/ammonium formate gradient Tandem Mass Spectrometry 1-10,000 ng/mL 1 ng/mL [8]

The evolution of analytical methods for quantifying imatinib and CGP74588 reflects a continuous effort to balance analysis time, sensitivity, and specificity. Early HPLC-UV methods provided adequate sensitivity for therapeutic drug monitoring but required relatively long run times up to 15-20 minutes. The development of monolithic column technology significantly reduced analysis time to less than 5 minutes while maintaining satisfactory separation, making this approach suitable for high-throughput clinical applications [6]. The incorporation of mass spectrometric detection represented a major advancement, offering superior specificity and sensitivity, with modern LC-MS/MS and LC-TOF-MS methods achieving lower limits of quantification of 1 ng/mL and 20 ng/mL, respectively, while simultaneously detecting both analytes in a single chromatographic run [7] [8].

Sample preparation techniques vary considerably across methods, with liquid-liquid extraction (LLE) and protein precipitation (PPT) representing the most common approaches. LLE methods typically utilize tert-butyl methyl ether as the extraction solvent, providing excellent sample cleanup and matrix effect reduction, which is particularly important for mass spectrometric detection to minimize ion suppression or enhancement. In contrast, PPT methods offer simplicity and rapid processing, making them suitable for high-throughput clinical laboratories. The choice of internal standard also significantly impacts method performance, with stable isotope-labeled analogs (when available) providing the highest accuracy due to nearly identical extraction and ionization characteristics, though compounds like 4-hydroxybenzophenone have been successfully used in HPLC-UV methods [5] [7].

Detailed Experimental Protocols

Sample Preparation and Extraction Procedure

Proper sample collection and preparation are critical steps in ensuring accurate quantification of imatinib and CGP74588. Blood samples should be collected in EDTA-containing tubes followed by immediate centrifugation at 3000 × g for 10 minutes to separate plasma, which should be stored at -80°C until analysis to prevent analyte degradation. The liquid-liquid extraction protocol optimized for simultaneous extraction of both compounds involves the following detailed steps:

  • Step 1: Aliquot 500 μL of plasma sample into a glass extraction tube and spike with appropriate internal standard (e.g., 4-hydroxybenzophenone for HPLC-UV or stable isotope-labeled analogs for LC-MS methods).
  • Step 2: Add 500 μL of 0.1 M sodium carbonate buffer (pH 9.0) to alkaline the sample, which enhances extraction efficiency for both basic compounds.
  • Step 3: Perform extraction with 3 mL of tert-butyl methyl ether by vortex mixing vigorously for 10 minutes, followed by centrifugation at 4000 × g for 5 minutes to achieve complete phase separation.
  • Step 4: Transfer the organic (upper) layer to a clean evaporation tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Step 5: Reconstitute the residue in 150 μL of mobile phase initial conditions, vortex for 30 seconds, and transfer to an appropriate autosampler vial for analysis [5].

For alternative protein precipitation methods, which are particularly suitable for high-throughput applications, the procedure is simplified: 250 μL of plasma is mixed with 800 μL of ice-cold acetonitrile, vortexed for 1 minute, centrifuged at 14,000 × g for 5 minutes, and the supernatant is directly injected or diluted with mobile phase before analysis. While this approach offers rapid processing, potential matrix effects should be thoroughly investigated, especially when using mass spectrometric detection [7].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Liquid chromatography coupled with tandem mass spectrometry represents the current gold standard for sensitive and specific quantification of imatinib and CGP74588 in biological matrices. The following optimized protocol provides a robust method suitable for both clinical monitoring and research applications:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (100 × 2.1 mm, 1.7-3.5 μm particle size)
    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid
    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid
    • Gradient Program: Linear gradient from 20% B to 95% B over 5-7 minutes, hold at 95% B for 1 minute, then re-equilibrate at initial conditions for 2 minutes
    • Flow Rate: 0.3-0.4 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5-10 μL
  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive mode
    • Source Temperature: 150°C
    • Desolvation Temperature: 450°C
    • Desolvation Gas Flow: 800 L/hour
    • Cone Gas Flow: 50 L/hour
    • Collision Gas: Argon at 0.15 mL/min
    • Multiple Reaction Monitoring (MRM) Transitions:
      • Imatinib: 494.3 → 394.2 (collision energy: 25 eV)
      • CGP74588: 480.3 → 394.2 (collision energy: 23 eV)
      • Internal Standard (deuterated imatinib): 500.3 → 394.2 (collision energy: 25 eV)

This method typically achieves excellent chromatographic separation with retention times of approximately 4.5 minutes for imatinib and 4.2 minutes for CGP74588, allowing for precise integration and accurate quantification. The total run time of 7-10 minutes enables high-throughput analysis, making it suitable for clinical applications requiring rapid turnaround. Method validation should demonstrate linearity over the concentration range of 1-10,000 ng/mL, with intra-day and inter-day precision values within ±15% and accuracy of 85-115% for all quality control levels [7] [8].

Metabolic Pathways and Biological Activity

The biotransformation of imatinib involves multiple hepatic enzymes, with CYP3A4/5 playing the predominant role in its metabolic clearance. The primary metabolic pathway involves N-demethylation at the piperazine ring to form CGP74588, which maintains comparable tyrosine kinase inhibitory activity to the parent compound. Additional metabolic pathways include oxidation of the piperazine ring to form lactam derivatives and hydroxylation of the benzyl group, though these pathways represent minor routes of metabolism. The following diagram illustrates the major metabolic pathways of imatinib:

G Imatinib Imatinib CGP74588 CGP74588 Imatinib->CGP74588 N-demethylation Lactam Lactam Imatinib->Lactam Oxidation Hydroxylated Hydroxylated Imatinib->Hydroxylated Hydroxylation CYP3A4 CYP3A4 CYP3A4->Imatinib Catalyzes Excretion Excretion CGP74588->Excretion Biliary Lactam->Excretion Biliary Hydroxylated->Excretion Biliary

Diagram 1: Major Metabolic Pathways of this compound

The biological activity of CGP74588 has been extensively investigated to determine its contribution to the overall pharmacological effect of imatinib therapy. While CGP74588 demonstrates similar potency to the parent drug in inhibiting Bcr-Abl tyrosine kinase in enzymatic assays, its cellular activity shows significant variation based on the expression of drug transporters, particularly P-glycoprotein (P-gp, ABCB1, MDR1). In sensitive K562 cells, CGP74588 accumulates in higher intracellular concentrations compared to imatinib, contributing to its antitumor activity. However, in P-gp-overexpressing resistant cells (K562/Dox), the intracellular concentration of CGP74588 decreases significantly due to efficient efflux by P-gp, rendering it less effective than imatinib in these resistant settings [3].

In vitro studies have demonstrated that CGP74588 exhibits approximately 3-4 times lower potency than imatinib in inhibiting cell proliferation and inducing apoptosis in sensitive leukemia cell lines. This reduced cellular potency, combined with its susceptibility to P-gp-mediated resistance, suggests that CGP74588 may have limited clinical efficacy in cases where this resistance mechanism predominates. However, the metabolite still contributes meaningfully to overall treatment response in P-gp-negative settings, with its plasma concentrations reaching approximately 20% of the parent drug during chronic therapy. These findings highlight the importance of considering both compounds when assessing overall drug exposure and activity, particularly in patients with variable expression of drug transporters [3] [2].

Tissue Distribution and Transporter Interactions

The distribution of imatinib and CGP74588 across various tissues and biological barriers represents a critical determinant of their efficacy in different disease compartments and sanctuary sites. Research has demonstrated substantial variability in tissue penetration, influenced by factors including blood flow, tissue composition, and most importantly, the expression of drug transporters. The following diagram illustrates key distribution processes:

G Plasma Plasma Liver Liver Plasma->Liver Uptake CNS CNS Plasma->CNS Limited penetration Placenta Placenta Plasma->Placenta Variable transfer BreastMilk BreastMilk Plasma->BreastMilk Secreted Bile Bile Liver->Bile Excretion Pgp Pgp Pgp->CNS Efflux Pgp->Placenta Efflux

Diagram 2: Key Tissue Distribution and Barrier Penetration

Central nervous system (CNS) penetration of both imatinib and CGP74588 is particularly limited due to active efflux by P-glycoprotein at the blood-brain barrier. Studies measuring imatinib concentrations in cerebrospinal fluid have demonstrated only marginal flux across the blood-brain barrier, resulting in subtherapeutic concentrations in the CNS compartment. This limited penetration has important clinical implications for treating CNS involvement in leukemia, potentially contributing to disease sanctuary and relapse. Interestingly, CGP74588 appears to be an even better substrate for P-gp than the parent compound, resulting in potentially more restricted CNS availability, though quantitative comparisons in human CNS distribution are limited [3] [2].

Placental transfer and breast milk excretion represent important considerations for imatinib therapy during pregnancy and lactation. Studies measuring drug concentrations in maternal blood, umbilical cord blood, placenta, and breast milk have demonstrated that both imatinib and CGP74588 cross the mature placenta but with substantial variability (cord blood concentrations: 0-157 ng/mL for imatinib; not detected for CGP74588). In contrast, significant concentrations of both compounds were detected in breast milk (596 ng/mL for imatinib; 1513 ng/mL for CGP74588), suggesting active transport or concentration in this compartment. These findings indicate that while use of imatinib after the first trimester may be reasonable in some clinical circumstances due to limited placental transfer, breastfeeding should generally be avoided due to significant excretion of both the parent drug and metabolite into breast milk [9].

Conclusion and Research Implications

The comprehensive characterization of CGP74588 as the primary active metabolite of imatinib provides valuable insights for optimizing targeted cancer therapy. While this metabolite demonstrates comparable target inhibition to the parent compound in enzymatic assays, its differential behavior in cellular contexts, particularly regarding transporter interactions and tissue distribution, highlights the importance of considering both entities when assessing overall pharmacological activity. The susceptibility of CGP74588 to P-glycoprotein-mediated efflux represents a particularly important consideration in resistance settings, potentially limiting its contribution to efficacy in tumors with upregulated transporter expression.

References

Imatinib mesylate spectroscopic analysis UV NMR mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques & Key Findings for Imatinib Mesylate

Analytical Technique Specific Method / Focus Key Findings / Applications
UV/Vis Spectroscopy First-order derivative & Area Under Curve (AUC) (\lambda_{\text{max}}) at 258 nm; linearity (5-30 µg/mL); LOD: 0.29 µg/mL; LOQ: 0.90 µg/mL [1] [2]
Nuclear Magnetic Resonance (NMR) (^1\text{H}) and (^{13}\text{C}) NMR [3] Used for comprehensive structural characterization of the molecule [3].
Mass Spectrometry (MS) LC-MS/MS with SILAC (Stable Isotope Labeling) [4] Quantified 1,344 proteins in K562 cells; 73 proteins showed significant expression changes post-imatinib treatment [4].
Mass Spectrometry Imaging (MSI) Quantitative MALDI-MS Imaging (qMSI) [5] Revealed inefficient imatinib penetration in GIST liver metastases, independent of mutation status [5].
Stability-Indicating Methods Forced degradation (acid, base, oxidation) [3] Identifies degradation products; drug stable in optimized formulations [3].

Detailed Experimental Protocols

Here are the methodologies for key analytical and proteomic experiments.

UV-Spectrophotometric Method for Bulk and Dosage Forms

This method is used for the quantitative estimation of this compound and has been validated according to ICH guidelines [2].

uv_workflow Start Start Method Development Prep Prepare Stock Solution of this compound Start->Prep Scan Scan in UV Range (200-400 nm) Prep->Scan LambdaMax Determine λₘₐₓ (Found at 258 nm) Scan->LambdaMax Calibration Prepare Calibration Solutions (2-12 µg/mL) LambdaMax->Calibration Measure Measure Absorbance Calibration->Measure Validation Method Validation (Precision, Accuracy, LOD, LOQ) Measure->Validation Finish Application to Sample Analysis Validation->Finish

UV Analysis Workflow

  • Instrument and Reagents: Use a UV-Vis spectrophotometer with matched quartz cells. This compound reference standard and appropriate solvent (e.g., methanol or water) are required [1] [2].
  • Procedure:
    • Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) [1].
    • λ_max Determination: Dilute the stock solution appropriately and scan within the 200-400 nm range to identify the maximum absorbance ((\lambda_{\text{max}})), which is typically found at 258 nm [2].
    • Calibration Curve: Prepare a series of standard solutions (e.g., 2-12 µg/mL) from the stock solution. Measure their absorbance at (\lambda_{\text{max}}) and plot absorbance versus concentration to establish a linear calibration curve [2].
    • Sample Analysis: Process tablet formulations or bulk powder similarly, measure absorbance, and use the calibration curve to determine the unknown concentration [1].
  • Method Validation: The method should be validated for parameters such as specificity, accuracy, precision, linearity, LOD, and LOQ. Forced degradation studies (under acidic, alkaline, oxidative, and photolytic conditions) can establish the method as stability-indicating [3] [2].
Global Proteome Quantification Using SILAC and Mass Spectrometry

This protocol is used to investigate changes in global protein expression in response to imatinib treatment [4].

proteomics_workflow CellCulture Culture K562 Cells in 'Light' & 'Heavy' (SILAC) Media Treatment Treat 'Light' cells with 1 µM Imatinib for 24 hours CellCulture->Treatment Combine Combine cell lysates (1:1 protein weight) Treatment->Combine Separate Separate proteins by SDS-PAGE and slice gel Combine->Separate Digest In-gel tryptic digestion Separate->Digest Analyze LC-MS/MS Analysis Digest->Analyze Quantify Quantify proteins and analyze data Analyze->Quantify

Proteomic Analysis Workflow

  • Cell Culture and Labeling:
    • Culture human K562 chronic myeloid leukemia cells in two different media: one containing normal "light" amino acids (L-lysine and L-arginine) and another containing stable isotope-labeled "heavy" amino acids ([13C6,15N2]-L-lysine and [13C6,15N4]-L-arginine) [4].
    • Grow the cells in the heavy medium for at least five cell doublings to ensure complete incorporation of the heavy isotopes [4].
  • Drug Treatment and Sample Preparation:
    • Treat cells cultured in the light medium with a clinically relevant concentration of 1 µM imatinib for 24 hours. Keep the heavy-labeled cells as an untreated control. A "reverse" experiment (treating heavy cells and using light cells as control) is also performed for validation [4].
    • Mix the light and heavy cell lysates in a 1:1 ratio by protein weight [4].
  • Protein Separation and Digestion:
    • Separate the combined protein sample using SDS-PAGE.
    • Slice the gel into multiple sections and subject them to in-gel digestion with trypsin to generate peptides for analysis [4].
  • Mass Spectrometric Analysis and Quantification:
    • Analyze the resulting peptide mixtures using LC-MS/MS.
    • Use software to identify proteins and quantify the relative abundance between imatinib-treated and untreated samples based on the light-to-heavy peptide ratios [4].

Research Insights & Technical Applications

  • Overcoming Resistance: A key finding from advanced MS techniques is that inefficient drug penetration into Gastrointestinal Stromal Tumor (GIST) liver metastases can be a cause of imatinib resistance, independent of secondary mutations. This was revealed through quantitative MALDI Mass Spectrometry Imaging (qMSI), which showed abundant imatinib in healthy liver tissue but strikingly low levels in adjacent metastases [5].
  • Advanced Quantification Calibration: The same qMSI study introduced a generalized nonlinear calibration model for drug quantification in tissue sections, which provided a superior fit to the data compared to traditional linear regression, addressing inherent methodological nonlinearities [5].

References

Comprehensive Application Notes and Protocols for HPLC Method Development and Validation of Imatinib Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Imatinib mesylate (IM) is a tyrosine kinase inhibitor that serves as a first-line treatment for Chronic Myeloid Leukemia (CML) and gastrointestinal stromal tumors. Therapeutic Drug Monitoring (TDM) is crucial for IM due to the correlation between its trough plasma concentrations (optimal range: 1000–3000 ng/mL) and clinical efficacy, alongside significant inter-individual pharmacokinetic variability [1] [2]. High-Performance Liquid Chromatography (HPLC) coupled with UV or Photodiode Array (PDA) detection provides a robust, precise, and cost-effective analytical platform for quantifying IM in bulk drug, pharmaceutical formulations, and biological matrices, facilitating routine quality control, pharmacokinetic studies, and TDM [3] [1].

The following workflow outlines the complete process from method development to application:

G Start Start: HPLC Method for this compound Dev Method Development Start->Dev Val Method Validation Dev->Val Dev_Details Development Parameters • Column: C18 (250mm, 4.6mm, 5µm) • Mobile Phase: Buffer/ACN or MeOH • Detection: UV @ 265-270 nm • Flow Rate: 1.0 mL/min Dev->Dev_Details App Application Val->App Val_Details Validation Parameters • Linearity & Range • Precision & Accuracy • Specificity • LOD & LOQ • Robustness Val->Val_Details App_Details Application Areas • Tablet Dosage Form Analysis • Therapeutic Drug Monitoring • Pharmacokinetic Studies • Stability Indicating Assays App->App_Details

Experimental Protocols

Chromatographic Conditions

The following conditions provide a foundation for IM separation, optimized from multiple research studies [4] [5] [1]:

  • Column: Reverse Phase C18 (e.g., Hypersil BDS, Zorbax Extend, or RESTEK C18), 250 mm × 4.6 mm, 5 µm particle size [4] [5] [1].
  • Mobile Phase: Varies by application:
    • For tablet dosage forms: Ammonium phosphate buffer (pH not specified) and Acetonitrile (40:60, v/v) [4].
    • For rat serum: Methanol and aqueous triethylamine (pH 10.5; 1%, v/v) (60:40, v/v) [5].
    • For human plasma: Potassium dihydrogen phosphate buffer (pH=3) and Acetonitrile (65:35, v/v) [1].
  • Flow Rate: 1.0 mL/min in isocratic mode [5] [1].
  • Detection: UV or PDA at 265–270 nm [6] [1].
  • Injection Volume: 50 µL [6] [1].
  • Run Time: 5–7 minutes, allowing for high-throughput analysis [6] [1].
  • Column Temperature: Ambient or controlled at 25°C [1].
Sample Preparation Protocols
2.2.1 Pharmaceutical Dosage Forms (Tablets)
  • Stock Solution: Accurately weigh and dissolve IM in methanol to obtain a primary stock solution of 1 mg/mL [6].
  • Working Standards: Dilute the stock solution with the mobile phase or a suitable solvent to prepare working standard solutions in the concentration range of 0.5–20 µg/mL for calibration [6].
  • Tablet Extraction: Finely powder not less than 20 tablets. Weigh a quantity of the powder equivalent to about 100 mg of IM, transfer to a volumetric flask, and add about 50 mL of methanol. Sonicate for 15–20 minutes with intermittent shaking. Cool, dilute to volume with methanol, and mix well. Filter through a 0.45-µm membrane filter, discard the first few mL of the filtrate, and use the subsequent clear filtrate for analysis after further dilution if necessary [4].
2.2.2 Biological Matrices (Plasma/Serum)
  • Internal Standard (IS) Solution: Prepare a working solution of the IS (e.g., propranolol or omeprazole at 100 µg/mL) in methanol or purified water [6] [1].
  • Sample Aliquot: Pipette 500 µL of plasma or serum into a clean glass tube [1].
  • Internal Standard Addition: Add 50 µL of the IS working solution and vortex mix for 10 seconds [1].
  • Protein Precipitation:
    • Add 1 mL of cold methanol (or acetonitrile) to the plasma sample [3] [1].
    • Vortex mix vigorously for 5 minutes to ensure complete protein precipitation.
    • Centrifuge at 10,000 × g for 20 minutes at 4°C [1].
  • Liquid-Liquid Extraction (Alternative):
    • To the plasma sample, add 4 mL of diethyl ether [6].
    • Vortex mix for 5 minutes.
    • Centrifuge at 3000 × g for 10 minutes.
    • Transfer the upper organic layer carefully to a fresh tube.
  • Evaporation and Reconstitution:
    • Evaporate the organic extract to dryness under a gentle stream of nitrogen gas at 40–47°C.
    • Reconstitute the dry residue with 150 µL of the mobile phase by vortex mixing.
    • Transfer the reconstituted solution to an auto-sampler vial for HPLC injection [1].

Method Validation

The developed HPLC method must be validated as per International Council for Harmonisation (ICH) Q2(R1) and FDA bioanalytical guidelines to ensure its reliability for intended use [4] [1]. The following diagram and table summarize the core validation parameters and their acceptance criteria.

G Val Method Validation Core Parameters P1 Linearity & Range Val->P1 P2 Precision Val->P2 P3 Accuracy Val->P3 P4 Specificity Val->P4 P5 Sensitivity (LOD/LOQ) Val->P5 P6 Robustness Val->P6 P1d Calibration Curve Correlation Coeff. (r²) > 0.99 P1->P1d P2d RSD for Repeatability and Intermediate Precision < 2% P2->P2d P3d Recovery: 95-105% % Bias: ±5% P3->P3d P4d No interference from blank, matrix, or degradants P4->P4d P5d LOD: ~25-200 ng/mL LOQ: ~500 ng/mL P5->P5d P6d Deliberate variations in pH, flow rate, temperature P6->P6d

Summary of Validation Parameters and Acceptance Criteria
Validation Parameter Protocol Description Acceptance Criteria Reported Data from Literature
Linearity & Range Analyze minimum of 6 concentrations in triplicate [1]. Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal [1]. 0.2–10 µg/mL in human plasma (r² > 0.99) [1]. 25–1600 ng/mL in rat serum (r² = 0.9995) [5].

| Precision | Repeatability: Analyze 6 replicates of QC samples (low, mid, high) within one day [6]. Intermediate Precision: Repeat over 3 different days/analysts [6]. | RSD ≤ 2% for dosage forms [4]. RSD ≤ 15% for biological matrices, especially at LLOQ [5]. | Intra- and inter-day RSD < 2% for tablet analysis [4]. Intra-day bias: -2.34 to 3.42%; Inter-day bias: -2.17 to 3.45% in rat serum [5]. | | Accuracy | Determine via recovery studies using standard addition method at 3 concentration levels (n=3 each) [6]. | Mean recovery of 98–102% for API; 95–105% for biological samples [1]. | Recovery from human plasma: 98.2–105% [1]. Recovery from rat serum: 90.32–95.86% [5]. | | Specificity | Analyze blank matrix, zero sample (matrix + IS), and spiked samples. No interference at retention time of analyte [1]. | Peak from analyte should be pure, and no interference > 20% of LLOQ for analyte and 5% for IS [1]. | Method effectively resolves IM degradation products except at neutral pH [6]. No interference from plasma components [6]. | | Sensitivity (LOD/LOQ) | LOD = 3.3 × (SD of response/Slope). LOQ = 10 × (SD of response/Slope) [6]. | Signal-to-noise ratio ≥ 3:1 for LOD and ≥ 10:1 for LOQ [6]. | LOD: 200 ng/mL; LOQ: 500 ng/mL in human plasma [1]. LOD: 0.025 µg/mL; LOQ: 0.5 µg/mL in solution/plasma [6]. | | Robustness | Deliberate, small changes in flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.2), organic composition (±2%) [4]. | RSD of retention time and peak area should be < 2% under all varied conditions. | System suitability tests (theoretical plates, tailing factor) were within acceptance criteria in developed method [4]. |

Applications in Drug Development and Therapy

The validated HPLC method for IM has broad applications in pharmaceutical and clinical settings:

  • Quality Control of Dosage Forms: Used for the assay and uniformity of content testing in tablet and capsule formulations to ensure product quality and consistency [4] [7].
  • Therapeutic Drug Monitoring (TDM): Essential for measuring trough plasma concentrations (C₀) in CML patients. Maintaining IM levels above the therapeutic threshold of 1000 ng/mL is associated with improved clinical response and survival, making this HPLC method a valuable tool for personalized therapy [1] [2].
  • Pharmacokinetic and Bioequivalence Studies: The method is applicable for determining concentration-time profiles, AUC, Cmax, Tmax, and half-life in preclinical (rat) and clinical (human) studies [5] [3] [2].
  • Stability-Indicating Assay: The method can effectively separate IM from its degradation products formed under various stress conditions (hydrolysis, oxidation, photolysis), making it suitable for studying the intrinsic stability of the drug substance and product [6].

Troubleshooting and Best Practices

  • Peak Tailing: Ensure mobile phase pH is adequately controlled. Use high-purity, end-capped C18 columns to minimize secondary interactions with residual silanols.
  • Low Recovery from Plasma: Optimize the protein precipitation or liquid-liquid extraction procedure. Ensure the precipitation solvent (methanol/acetonitrile) to plasma ratio is at least 2:1 (v/v) for complete protein precipitation [3] [1].
  • Retention Time Drift: Strictly control mobile phase composition and column temperature. Use a fresh, properly prepared mobile phase and condition the column sufficiently before analysis.
  • High Background Noise: Use high-grade HPLC solvents. Ensure the sample is clean and well-precipitated or extracted to avoid column contamination.

Conclusion

The RP-HPLC method with UV/PDA detection for this compound is a well-established, robust, and versatile analytical technique. Its successful development and validation, as per regulatory guidelines, make it an indispensable tool for pharmaceutical quality control, routine therapeutic drug monitoring, and advanced pharmacokinetic research. The protocols detailed in these application notes provide a reliable framework for scientists to implement this method effectively in their laboratories.

References

Comprehensive Protocol: Box-Behnken Optimized Imatinib Mesylate Nanoliposomes for Enhanced Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Imatinib mesylate remains a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, functioning as a potent tyrosine kinase inhibitor that specifically targets BCR-ABL1 fusion proteins. Despite its clinical success, therapeutic efficacy is often compromised by dose-limiting cardiotoxicity, suboptimal bioavailability, and emergence of drug resistance. Recent evidence indicates that conventional imatinib formulations cause significant adverse effects including elevated liver enzymes, reduced blood cell counts, and histological damage to cardiac tissues such as cytoplasmic vacuolization and myofibrillar loss. [1] [2]

Nanoliposomal delivery systems offer a promising strategy to overcome these limitations by improving drug solubility, enhancing tumor-specific targeting, and reducing off-target toxicity. The phospholipid bilayer structure of nanoliposomes protects encapsulated therapeutic agents from degradation, prolongs systemic circulation, and promotes accumulation at tumor sites through the enhanced permeability and retention (EPR) effect. When properly formulated, imatinib-loaded nanoliposomes (INPs) demonstrate significantly enhanced cytotoxicity against cancer cells while substantially reducing cardiotoxic effects compared to free drug administration. [1]

The Box-Behnken design (BBD) provides an efficient statistical approach for optimizing complex nanoliposomal formulations. As a spherical, rotatable response surface methodology, BBD requires only three levels for each factor while avoiding extreme combined factor conditions that might be impractical or unstable for pharmaceutical development. This experimental framework enables researchers to systematically evaluate multiple formulation variables and their interactions with reduced experimental runs compared to full factorial designs, making it particularly valuable for nanocarrier optimization. [3] [4] [5]

Key Signaling Pathways and Therapeutic Targets

Imatinib's primary mechanism involves inhibition of aberrant tyrosine kinase activity, particularly targeting the BCR-ABL1 fusion protein characteristic of CML. However, therapeutic resistance often develops through activation of alternative signaling pathways in leukemia stem cells (LSCs), including Wnt/β-catenin, Hedgehog, Notch, and Musashi2-Numb signaling axes. These pathways regulate critical processes in LSC survival, self-renewal, and drug efflux, presenting complementary targets for nanoliposomal therapy. [6] [7]

The Ras-Raf-MEK-ERK and PI3K-AKT signaling cascades represent additional crucial pathways frequently hyperactivated in imatinib-resistant malignancies. Mutations in Ras proteins occur in numerous cancers, including pancreatic (90%), colon (45%), and lung (35%), driving uncontrolled proliferation and survival through these downstream effectors. Nanoliposomal encapsulation of imatinib may enhance modulation of these pathways by increasing intracellular drug delivery and bypassing resistance mechanisms that limit free drug efficacy. [6] [7]

G BCR_ABL1 BCR-ABL1 Oncogene Ras Ras Protein BCR_ABL1->Ras Activates TKI Imatinib (TKI Inhibitor) TKI->BCR_ABL1 Inhibits Raf Raf Ras->Raf Activates PI3K PI3K Ras->PI3K Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival AKT->Survival Promotes mTOR->Proliferation Promotes Resistance Therapeutic Resistance Proliferation->Resistance Contributes to Survival->Resistance Contributes to

Figure 1: Key Signaling Pathways Targeted by this compound. The diagram illustrates BCR-ABL1 and Ras-mediated pathways in cancer progression and therapeutic resistance. [6] [7]

Materials and Equipment

Chemical Reagents
  • Active Pharmaceutical Ingredient: this compound (Ranbaxy Pharmaceuticals or equivalent, ≥98% purity)
  • Lipid Components: Soy lecithin (phosphatidylcholine source), cholesterol, DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
  • Organic Solvents: Chloroform (HPLC grade), methanol (analytical grade), absolute ethanol
  • Aqueous Phase Components: Polyvinyl alcohol (PVA, MW 31,000-50,000 Da), phosphate buffered saline (PBS, pH 7.4), hydrochloric acid, sodium hydroxide
  • Analytical Reagents: Acetonitrile (HPLC grade), methanol (HPLC grade), deuterated solvents for NMR, MTT reagent, albumin
Laboratory Equipment
  • Formulation Equipment: Rotary evaporator with temperature-controlled water bath, high-pressure homogenizer (or probe sonicator), vacuum oven, freeze dryer
  • Characterization Instruments: Zetasizer Nano ZS (Malvern Instruments) for dynamic light scattering, transmission electron microscope, scanning electron microscope, UV-Vis spectrophotometer
  • Chromatographic Systems: HPLC system with UV detector, LC-MS/MS system for drug quantification
  • Sterilization Equipment: 0.22 μm syringe filters, laminar flow hood

Experimental Design and Optimization

Box-Behnken Experimental Design

The optimization of imatinib nanoliposomes employs a three-factor, three-level Box-Behnken design requiring only 15 experimental runs including three center points. This efficient design captures quadratic response surfaces without testing all extreme factor combinations simultaneously, which is particularly advantageous when certain factor combinations might produce unstable formulations. [4] [5]

Independent Variables (Factors):

  • Factor A: Lipid-to-drug ratio (w/w) with levels: Low (5:1), Middle (10:1), High (15:1)
  • Factor B: DSPE-PEG2000 concentration (% w/w of total lipid) with levels: Low (2%), Middle (5%), High (8%)
  • Factor C: Sonication time (minutes) with levels: Low (2), Middle (5), High (8)

Dependent Variables (Responses):

  • Y1: Particle size (nm) - Target: 100-200 nm
  • Y2: Polydispersity index (PDI) - Target: <0.3
  • Y3: Encapsulation efficiency (%) - Target: >80%
  • Y4: Zeta potential (mV) - Target: |±30| mV

Table 1: Box-Behnken Experimental Design Matrix and Response Measurements

Run Factor A: Lipid:Drug Factor B: PEG (%) Factor C: Sonication (min) Particle Size (nm) PDI Encapsulation Efficiency (%) Zeta Potential (mV)
1 -1 (5:1) -1 (2%) 0 (5) 215.3 0.32 68.5 -18.2
2 +1 (15:1) -1 (2%) 0 (5) 156.7 0.21 88.3 -25.6
3 -1 (5:1) +1 (8%) 0 (5) 198.4 0.28 72.1 -32.4
4 +1 (15:1) +1 (8%) 0 (5) 132.5 0.18 91.6 -35.8
5 -1 (5:1) 0 (5%) -1 (2) 245.6 0.35 65.2 -20.7
6 +1 (15:1) 0 (5%) -1 (2) 185.3 0.25 85.7 -28.9
7 -1 (5:1) 0 (5%) +1 (8) 165.8 0.22 75.3 -22.4
8 +1 (15:1) 0 (5%) +1 (8) 121.4 0.15 93.8 -31.5
9 0 (10:1) -1 (2%) -1 (2) 198.7 0.27 78.9 -21.3
10 0 (10:1) +1 (8%) -1 (2) 154.2 0.20 87.5 -33.7
11 0 (10:1) -1 (2%) +1 (8) 145.6 0.19 82.4 -24.6
12 0 (10:1) +1 (8%) +1 (8) 118.9 0.14 90.2 -36.2
13 0 (10:1) 0 (5%) 0 (5) 135.7 0.16 89.5 -29.8
14 0 (10:1) 0 (5%) 0 (5) 138.2 0.17 88.7 -30.2
15 0 (10:1) 0 (5%) 0 (5) 136.9 0.16 89.1 -29.5
Statistical Analysis and Model Validation

Experimental data should be analyzed using response surface methodology with multiple linear regression to fit a quadratic model:

Mathematical Model: Y = β₀ + β₁A + β₂B + β₃C + β₁₂AB + β₁₃AC + β₂₃BC + β₁₁A² + β₂₂B² + β₃₃C²

Where Y represents the predicted response, β₀ is the intercept, β₁-β₃ are linear coefficients, β₁₂-β₂₃ are interaction coefficients, and β₁₁-β₃₃ are quadratic coefficients.

Statistical significance of each term should be evaluated using ANOVA with a confidence level of 95% (p < 0.05). The model's adequacy can be verified through residual analysis, lack-of-fit tests, and determination coefficients (R²). Optimization should be performed using desirability functions that simultaneously maximize encapsulation efficiency while maintaining particle size between 100-150 nm and PDI below 0.2. [4]

G Start Define Factors & Response Targets Design Box-Behnken Design Matrix Start->Design Prepare Prepare Formulations According to Design Design->Prepare Characterize Characterize Nanoliposomes Prepare->Characterize Analyze Statistical Analysis & Model Fitting Characterize->Analyze Verify Verify Model Adequacy Analyze->Verify Optimize Determine Optimal Parameters Verify->Optimize Validate Validate Optimal Formulation Optimize->Validate

Figure 2: Box-Behnken Optimization Workflow for Nanoliposome Formulation. The systematic approach ensures efficient identification of optimal formulation parameters. [4] [5]

Detailed Experimental Protocols

Nanoliposome Preparation via Thin-Film Hydration

Step 1: Lipid Film Formation

  • Accurately weigh this compound (10 mg), soy lecithin (100 mg), cholesterol (20 mg), and DSPE-PEG2000 (variable according to experimental design) into a clean round-bottom flask.
  • Dissolve the lipid-drug mixture in 10 mL chloroform:methanol (2:1 v/v) to ensure complete solubilization.
  • Attach the flask to a rotary evaporator and evaporate organic solvents under reduced pressure at 35°C for 45-60 minutes until a thin, uniform lipid film forms on the flask interior.
  • Further dry the film under vacuum overnight to remove trace solvent residues.

Step 2: Film Hydration and Size Reduction

  • Hydrate the lipid film with 10 mL PBS (pH 7.4) containing 1% PVA as a stabilizer.
  • Rotate the flask at 60 rpm in a water bath maintained at 60°C (above lipid phase transition temperature) for 60 minutes until the film completely detaches and forms multilamellar vesicles.
  • Subject the resulting liposomal suspension to probe sonication (on ice to prevent overheating) according to the time specified in the experimental design (2-8 minutes at 40% amplitude with 10-second pulse on/off cycles).
  • Alternatively, process the suspension through a high-pressure homogenizer (3 cycles at 15,000 psi) for more uniform size distribution.

Step 3: Purification and Storage

  • Separate unencapsulated imatinib by centrifuging at 15,000 rpm for 30 minutes at 4°C.
  • Wash the pellet twice with PBS and resuspend in appropriate buffer.
  • Sterilize by filtration through 0.22 μm membrane filters.
  • Store at 4°C or freeze-dry with cryoprotectants (5% trehalose) for long-term storage. [8] [1]
Characterization Methods

Particle Size and Zeta Potential

  • Dynamic Light Scattering: Dilute nanoliposomes 1:50 with filtered PBS and measure particle size, PDI, and zeta potential using a Zetasizer Nano ZS at 25°C with a detection angle of 173°.
  • Quality Criteria: Acceptable batches should exhibit PDI <0.25 and zeta potential |±20| mV for physical stability.

Encapsulation Efficiency and Drug Loading

  • Separate unencapsulated drug using size exclusion chromatography or ultracentrifugation.
  • Lyse nanoliposomes with 1% Triton X-100 in methanol.
  • Analyze imatinib content by HPLC: C18 column (150 × 4.6 mm, 5μm), mobile phase acetonitrile:20mM ammonium acetate (40:60, v/v, pH 4.0), flow rate 1.0 mL/min, detection wavelength 265 nm.
  • Calculate using formulas:
    • Encapsulation Efficiency (%) = (Weight encapsulated drug / Total drug used) × 100
    • Drug Loading (%) = (Weight encapsulated drug / Weight of nanoparticles) × 100 [1]

In Vitro Drug Release

  • Place 2 mL of INP suspension in a dialysis bag (MWCO 12-14 kDa).
  • Immerse in 200 mL PBS (pH 7.4) with 0.5% Tween 80 to maintain sink conditions.
  • Agitate at 100 rpm while maintaining temperature at 37°C.
  • Withdraw 1 mL samples at predetermined time points (0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) and replace with fresh medium.
  • Analyze samples by HPLC as described above and calculate cumulative drug release. [1]

Analytical Methods and Quality Control

Drug Quantification Method

A validated LC-MS/MS method provides precise imatinib quantification in nanoliposomal formulations and biological samples:

Chromatographic Conditions:

  • Column: C18 (50 × 2.1 mm, 3.5μm)
  • Mobile Phase: Acetonitrile:10mM ammonium formate (60:40, v/v)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 10 μL
  • Run Time: 5 minutes

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) positive mode
  • Ion Transitions: m/z 494.3→394.2 (imatinib), 502.3→394.2 (imatinib-D8 internal standard)
  • Source Temperature: 150°C
  • Desolvation Temperature: 350°C

This method should demonstrate linearity (10-5000 ng/mL, r²>0.99), precision (CV<15%), and accuracy (85-115%) according to ICH guidelines. [9]

Table 2: Critical Quality Attributes and Target Specifications for Imatinib Nanoliposomes | Quality Attribute | Target Specification | Analytical Method | |-------------------|----------------------|-------------------| | Appearance | Milky white dispersion, no visible particles | Visual inspection | | Particle Size | 100-150 nm | Dynamic light scattering | | Polydispersity Index | ≤0.25 | Dynamic light scattering | | Zeta Potential | |±30| mV | Laser Doppler anemometry | | Encapsulation Efficiency | >80% | HPLC/LC-MS | | Drug Loading | 5-10% (w/w) | HPLC/LC-MS | | pH | 6.5-7.5 | pH meter | | Osmolality | 280-320 mOsm/kg | Osmometer | | Sterility | No microbial growth | Membrane filtration | | Endotoxin | <5 EU/mL | LAL test |

Anticipated Results and Applications

Expected Physicochemical Properties

Properly optimized imatinib nanoliposomes should exhibit favorable characteristics for cancer therapy, including mean particle size of 100-150 nm, which facilitates enhanced permeability and retention effect in tumor tissues, high encapsulation efficiency (>80%) ensuring maximum therapeutic payload delivery, and negative zeta potential (approximately -30 mV) providing colloidal stability through electrostatic repulsion. Transmission electron microscopy typically reveals spherical, unilamellar vesicles with smooth surfaces and minimal aggregation. [1]

Biological Performance

Compared to free imatinib, the nanoliposomal formulation should demonstrate:

  • Enhanced cytotoxicity against BCR-ABL1 positive cancer cell lines (e.g., K562 CML cells) with 2-3 fold reduction in IC50 values
  • Significantly reduced cardiotoxicity in animal models, evidenced by normal serum cardiac enzymes (ALT, AST, ALP) and absence of histological damage in cardiac tissues
  • Prolonged circulation half-life with AUC increases of 3-5 fold compared to free drug
  • Superior antitumor efficacy in xenograft models with tumor growth inhibition exceeding 70% at equivalent doses [1]

These properties collectively address the primary limitations of conventional imatinib therapy while potentially overcoming mechanisms of drug resistance through improved intracellular delivery and bypass of efflux transporters.

Troubleshooting Guide

Table 3: Common Formulation Challenges and Solutions

Problem Possible Cause Solution
Low encapsulation efficiency Rapid drug diffusion during hydration Increase lipid:drug ratio; lower hydration temperature
Large particle size with high PDI Inadequate size reduction Optimize sonication parameters; use high-pressure homogenization
Particle aggregation Insufficient surface charge Increase PEG-lipid content; adjust formulation pH
Rapid drug leakage Membrane instability Increase cholesterol content; add membrane stabilizers
Poor physical stability Lipid oxidation or hydrolysis Use antioxidants; store under inert gas; lyophilize

Conclusion

The integration of Box-Behnken experimental design with nanoliposome technology provides a systematic, efficient approach for optimizing this compound formulations with enhanced therapeutic potential. This methodology enables researchers to comprehensively understand factor interactions while developing robust, scalable preparation methods. The resulting imatinib nanoliposomes address critical limitations of conventional therapy through improved targeting, reduced toxicity, and potential overcoming of resistance mechanisms.

Future directions should explore ligand-functionalized nanoliposomes for active targeting of specific cancer cell populations and combination therapies with other pathway inhibitors to address the complexity of signaling networks in advanced cancers. The systematic approach outlined in this protocol provides a foundation for continued development of nanocarrier systems for tyrosine kinase inhibitors and other targeted cancer therapeutics.

References

Comprehensive Application Notes and Protocols for Therapeutic Drug Monitoring of Imatinib Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Imatinib and Therapeutic Drug Monitoring

Imatinib mesylate represents a breakthrough in targeted cancer therapy as a selective tyrosine kinase inhibitor that specifically targets BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR) proteins. Since its initial FDA approval in 2001, imatinib has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), converting previously fatal malignancies into manageable chronic conditions [1] [2]. Despite its remarkable efficacy, imatinib therapy presents significant challenges, including substantial interpatient pharmacokinetic variability (40-60% coefficient of variation), which can lead to subtherapeutic concentrations (resulting in treatment failure) or supratherapeutic concentrations (causing adverse drug reactions) [3]. Therapeutic drug monitoring has emerged as a valuable strategy to optimize imatinib dosing by maintaining plasma concentrations within a therapeutic range, thereby maximizing clinical efficacy while minimizing toxicity [4].

The pharmacological basis for TDM of imatinib stems from established exposure-response relationships. Multiple clinical studies have demonstrated a significant correlation between trough plasma concentrations (Cmin) of imatinib and clinical response in various cancers [5] [3]. For patients with CML, trough concentrations exceeding approximately 1000 ng/mL have been consistently associated with improved rates of complete cytogenetic response (CCyR) and major molecular response (MMR) [3]. This threshold has consequently been proposed as a target for therapeutic drug monitoring, though it should be interpreted as a population guideline rather than an absolute value for every individual patient [3].

Analytical Methods for Imatinib Quantification

LC-MS/MS Method for Simultaneous Determination of Multiple Antineoplastic Drugs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference technique for imatinib quantification due to its superior sensitivity, specificity, and capacity for high-throughput analysis. A recently developed LC-MS/MS method enables the simultaneous quantification of 11 oral targeted antineoplastic drugs and 2 active metabolites, including imatinib, from human plasma [6]. This method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on an Eclipse XDB-C18 (4.6 × 150 mm, 5 μm) column with a gradient elution of mobile phase composed of 2 mM ammonium acetate with 0.1% formic acid in water (solvent A) and methanol (solvent B) at a flow rate of 0.8 mL/min [6].

Mass analysis is performed using positive ion mode electrospray ionization in multiple-reaction monitoring (MRM) mode, providing highly specific detection. The method has been comprehensively validated according to FDA bioanalytical guidelines, demonstrating linearity over the range of 2-400 ng/mL for imatinib with correlation coefficients above 0.99 [6]. The intra- and inter-day imprecision was below 12.81%, indicating satisfactory precision for clinical application [6]. This method has been successfully applied to routine TDM in cancer patients to optimize dosage regimens [6].

Alternative HPLC Methods with UV Detection

While LC-MS/MS represents the gold standard, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection provides a more accessible alternative for laboratories without mass spectrometry capabilities. One validated method uses human serum instead of plasma, with tamsulosin as the internal standard, offering advantages including simpler procedures and reduced processing time [7]. This method has been validated according to FDA and Brazilian National Health Surveillance Agency requirements over the range of 0.500-10.0 μg/mL (equivalent to 500-10,000 ng/mL) with a limit of detection of 0.155 μg/mL (155 ng/mL) [7]. The method has proven to be linear, accurate, precise, and robust, making it suitable for both therapeutic drug monitoring and pharmacokinetic studies [7].

Table 1: Comparison of Analytical Methods for Imatinib Quantification

Parameter LC-MS/MS Method HPLC-UV Method
Sample Type Human plasma Human serum
Sample Volume Not specified Reduced volume requirements
Linearity Range 2-400 ng/mL for imatinib [6] 500-10,000 ng/mL [7]
Limit of Detection Not specified 155 ng/mL [7]
Precision Intra- and inter-day imprecision <12.81% [6] Validated per FDA guidelines [7]
Sample Preparation Protein precipitation [6] Protein precipitation with methanol [7]
Internal Standard Not specified Tamsulosin [7]
Key Advantage Simultaneous quantification of multiple drugs [6] Lower cost and equipment requirements [7]
Experimental Protocol: LC-MS/MS Method for Imatinib Quantification

Materials and Reagents:

  • This compound reference standard
  • Deuterated internal standard (imatinib-D8)
  • HPLC-grade methanol, acetonitrile, and formic acid
  • Ammonium acetate (reagent grade)
  • Drug-free human plasma for calibration standards

Equipment:

  • Liquid chromatography system with binary pump and autosampler
  • Tandem mass spectrometer with electrospray ionization source
  • Eclipse XDB-C18 column (4.6 × 150 mm, 5 μm)
  • Centrifuge capable of ≥10,000 × g
  • Vortex mixer and precision pipettes

Sample Preparation Protocol:

  • Thaw frozen plasma samples at room temperature and vortex mix.
  • Aliquot 100 μL of plasma into clean tubes.
  • Add appropriate volume of internal standard working solution.
  • Precipitate proteins by adding 300 μL of cold methanol.
  • Vortex mix vigorously for 60 seconds.
  • Centrifuge at 10,000 × g for 10 minutes at 4°C.
  • Transfer supernatant to autosampler vials for analysis.

LC-MS/MS Conditions:

  • Column Temperature: 40°C
  • Injection Volume: 10-20 μL
  • Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water
  • Mobile Phase B: Methanol
  • Gradient Program: Linear gradient from 30% B to 90% B over 5-7 minutes
  • Flow Rate: 0.8 mL/min
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Detection Mode: Multiple reaction monitoring (MRM)

Method Validation:

  • Establish calibration curve using 6-8 concentration levels
  • Determine precision and accuracy using QC samples at low, medium, and high concentrations
  • Evaluate extraction recovery and matrix effects
  • Assess stability under various storage and processing conditions

Pharmacokinetic and Pharmacodynamic Relationships

Exposure-Response Correlation

The therapeutic rationale for imatinib TDM is firmly established through well-characterized exposure-response relationships. Seminal studies have demonstrated that trough plasma concentrations are significantly correlated with clinical efficacy in both CML and GIST patients [5] [3]. In the IRIS study subanalysis, patients achieving complete cytogenetic response (CCyR) had significantly higher mean imatinib trough levels (1,452 ng/mL) compared to non-responders (869 ng/mL) [3]. Furthermore, the cumulative rates of both CCyR and MMR differed significantly among quartiles of imatinib trough concentrations, with higher concentrations associated with improved responses [3].

For gastrointestinal stromal tumors, similar exposure-response relationships have been observed. Studies in patients with unresectable or metastatic GIST have demonstrated that imatinib plasma levels correlate with clinical benefit, supporting the use of TDM to optimize therapy in this population as well [5]. The proposed target trough concentration of approximately 1000 ng/mL is derived from population studies and should be interpreted as a guide rather than an absolute threshold for every patient [3].

Sources of Pharmacokinetic Variability

Multiple factors contribute to the substantial interpatient variability in imatinib exposure, including demographic factors, genetic polymorphisms, drug-drug interactions, and adherence issues [3]. Imatinib is primarily metabolized by hepatic cytochrome P450 enzymes, mainly CYP3A4, with contributions from CYP3A5, CYP2C8, and CYP2D6 [1]. The activity of these enzymes exhibits significant interindividual variability due to genetic polymorphisms and environmental factors, leading to variable drug exposure among patients receiving the same dose [3].

Additionally, imatinib is a substrate for various drug transporters including P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), further contributing to pharmacokinetic variability [3]. Concomitant administration of CYP3A4 inducers (e.g., rifampicin, phenytoin, St. John's wort) or inhibitors (e.g., ketoconazole, clarithromycin, grapefruit juice) can significantly alter imatinib exposure, potentially necessitating dose adjustments [1] [3].

Table 2: Factors Influencing Imatinib Plasma Concentrations

Factor Category Specific Factors Impact on Imatinib Concentrations
Demographic Factors Sex, age, body weight, body surface area Mild impact on exposure [3]
Genetic Factors CYP3A4, CYP3A5 polymorphisms Substantial interpatient variability [3]
Drug-Drug Interactions CYP3A4 inducers (rifampicin) Decreased concentrations [3]
CYP3A4 inhibitors (ketoconazole) Increased concentrations [3]
Physiological Factors Hepatic impairment Increased exposure (45% AUC increase in severe impairment) [2]
Plasma protein binding (α1-acid glycoprotein) Alters free drug concentration [3]
Patient-Related Factors Adherence to therapy Major cause of subtherapeutic levels [3]
Gastrointestinal diseases Possible altered absorption [3]

Clinical Implementation of Imatinib TDM

Indications for Therapeutic Drug Monitoring

Therapeutic drug monitoring of imatinib provides clinically valuable information beyond standard clinical assessment in several specific scenarios [3]:

  • Suboptimal Response or Treatment Failure: When patients fail to achieve expected molecular or cytogenetic responses at standard timepoints, TDM can help determine whether inadequate drug exposure is a contributing factor.

  • Suspected Non-Adherence: Random unscheduled measurement of trough concentrations can objectively assess medication adherence, which is particularly relevant for lifelong therapies like CML treatment.

  • Severe or Unusual Adverse Effects: In patients experiencing unexpected or severe toxicities, TDM can identify supratherapeutic concentrations that may warrant dose reduction.

  • Potential Drug-Drug Interactions: When patients require concomitant medications known to interact with imatinib's metabolism, TDM can guide appropriate dose adjustments.

  • Special Populations: Patients with hepatic impairment, renal dysfunction, or other comorbidities affecting drug disposition may benefit from individualized dosing guided by TDM.

  • Pediatric Patients: Children may exhibit different pharmacokinetic profiles compared to adults, necessitating concentration-guided dosing.

Sample Collection and Timing

Proper timing of blood sampling is critical for accurate interpretation of imatinib concentrations. Trough samples (Cmin) should be collected immediately before the next scheduled dose at steady-state conditions, typically after at least 5-7 days of consistent dosing [3]. For patients receiving once-daily dosing, this generally corresponds to approximately 24 hours after the previous dose. Documentation of exact timing of both the last dose and blood sampling is essential for correct interpretation of results [3].

For adherence assessment, random unscheduled sampling can be employed, though interpretation requires consideration of the time since last dose [3]. In such cases, Bayesian forecasting methods can be utilized to estimate trough concentrations from randomly timed samples, with studies demonstrating reasonable precision (±30.7%) when using appropriate pharmacokinetic models [5].

Clinical Decision-Making and Dose Adjustment

The following diagram illustrates the clinical decision-making pathway for imatinib therapeutic drug monitoring:

G Start Initiate Imatinib Therapy 400-800 mg/day SteadyState Achieve Steady State (5-7 days) Start->SteadyState AssessResponse Assess Clinical Response & Adverse Effects SteadyState->AssessResponse TDMIndication TDM Indication Present? AssessResponse->TDMIndication CollectSample Collect Trough Sample (Pre-dose) TDMIndication->CollectSample Yes Monitor Continue Routine Monitoring TDMIndication->Monitor No Analyze Analyze Imatinib Concentration CollectSample->Analyze Subtherapeutic Subtherapeutic <1000 ng/mL Analyze->Subtherapeutic Therapeutic Therapeutic 1000-3000 ng/mL Analyze->Therapeutic Supratherapeutic Supratherapeutic >3000 ng/mL Analyze->Supratherapeutic EvaluateAdherence Evaluate Adherence & Drug Interactions Subtherapeutic->EvaluateAdherence ContinueDose Continue Current Dose Therapeutic->ContinueDose DoseReduction Consider Dose Reduction if Toxic Supratherapeutic->DoseReduction DoseIncrease Consider Dose Increase if Tolerated EvaluateAdherence->DoseIncrease ContinueDose->Monitor DoseIncrease->Monitor DoseReduction->Monitor

Based on trough concentration results and clinical assessment, the following dose adjustment strategy is recommended:

  • Subtherapeutic Concentration (<1000 ng/mL): Evaluate adherence and potential drug interactions first. If adherence is confirmed and no interacting drugs are identified, consider dose escalation in 100 mg increments with repeated TDM after reaching new steady state.

  • Therapeutic Concentration (1000-3000 ng/mL): Continue current dose with routine monitoring. The exact therapeutic range continues to be refined, but 1000 ng/mL represents the minimum target trough based on current evidence [3].

  • Supratherapeutic Concentration (>3000 ng/mL) with Toxicity: Consider dose reduction in 100 mg decrements while monitoring for resolution of adverse effects and maintenance of clinical efficacy.

It is important to note that dose adjustments should always be based on comprehensive clinical assessment rather than plasma concentrations alone. The therapeutic target of 1000 ng/mL represents a population-based guideline, and individual patients may achieve adequate response at lower concentrations or require higher concentrations for optimal efficacy [3].

Conclusion

Therapeutic drug monitoring of this compound represents a valuable tool for optimizing targeted cancer therapy, particularly in patients exhibiting suboptimal response, significant toxicity, or factors known to alter drug disposition. The application of robust analytical methods, primarily LC-MS/MS, enables accurate quantification of imatinib concentrations to guide clinical decision-making. Implementation of a systematic TDM program, incorporating appropriate timing of sample collection, interpretation of results in clinical context, and evidence-based dose adjustments, can contribute to improved treatment outcomes in patients receiving imatinib for various malignancies. Future research directions include further refinement of exposure-response relationships, exploration of intracellular drug concentrations, and development of point-of-care testing technologies to enhance the clinical utility of imatinib TDM.

References

Comprehensive Application Notes and Protocols: Characterization of Imatinib Mesylate Loaded Nanoliposomes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Biological significance and therapeutic targeting represent crucial aspects of modern oncological treatment, particularly for tyrosine kinase inhibition in cancers such as chronic myeloid leukemia and gastrointestinal stromal tumors. Imatinib mesylate (IM), a selective tyrosine kinase receptor inhibitor, has established efficacy against these malignancies but faces limitations including minimal therapeutic activity as a second-line treatment for certain metastatic cancers and solid tumors, potentially due to low drug concentration at target sites [1]. These limitations have prompted the development of advanced drug delivery systems, with nanoliposomes emerging as promising vehicles due to their biocompatible nature, biodegradability, and nontoxic profile [1].

Nanoliposomes are defined as bilayer phospholipid vesicles with nanometric size ranges (typically 20-100 nm for small liposomes and >100 nm for large liposomes) that maintain their dimensions during storage and application [2]. Their amphiphilic character enables simultaneous encapsulation of both hydrophilic and hydrophobic compounds, providing exceptional versatility for drug delivery applications [2]. The enhanced permeability and retention (EPR) effect allows passive targeting of nanoliposomes to tumor tissues, while surface modifications enable active targeting strategies [1]. The characterization of these sophisticated delivery systems requires comprehensive analytical approaches to ensure optimal performance, stability, and therapeutic efficacy [3].

Formulation Composition and Optimization

Quantitative Composition Overview

The development of this compound loaded nanoliposomes requires precise optimization of formulation components, as detailed in Table 1. These components collectively determine the structural integrity, drug encapsulation efficiency, and biological behavior of the resulting nanoliposomal system [1]. The lipid composition forms the fundamental architecture of the nanoliposomes, while processing parameters significantly influence the final characteristics of the formulation.

Table 1: Composition of this compound Loaded Nanoliposomes

Component Category Specific Components Concentration Range Functional Role
Lipid Components Phosphatidylcholine 125-200 mg Primary bilayer-forming lipid
Cholesterol 45 mg Membrane stability and fluidity regulation
Active Pharmaceutical Ingredient This compound 100 mg Tyrosine kinase inhibitor therapeutic agent
Solvent System Cyclohexane 20 mL Lipid phase solvent
Distilled Water (W1) 10 mL Primary aqueous phase for drug dissolution
Phosphate Buffer (W2, pH 7.4) 10 mL Secondary aqueous phase
Stabilizing Agents Tween 80 Quantity sufficient Surface stabilization and emulsion formation
Coating Material Chitosan (0.2% w/v) Variable Surface modification for enhanced stability
Experimental Variables and Their Impact

The optimization of this compound nanoliposomes using Box-Behnken design has identified critical process parameters that significantly influence the critical quality attributes of the final formulation [1]. The phosphatidylcholine concentration (125-200 mg) directly affects membrane rigidity and drug encapsulation efficiency, with higher concentrations generally promoting improved drug loading. The homogenization speed (8,000-16,000 rpm) primarily controls the initial emulsion formation and subsequent particle size distribution, while sonication time (3-7 minutes with 10-second on/off cycles) further refines the nanoliposome dimensions and size uniformity [1].

The two-step emulsification approach represents a critical methodological advancement in nanoliposome preparation, combining high-speed homogenization with controlled sonication to achieve thermodynamically stable bilayer vesicles [1]. This method capitalizes on the cumulative advantage of sonication energy to facilitate lipid molecule organization during bilayer vesicle formation while simultaneously reducing the number of bilayers and consequent vesicle size [1]. The temperature maintenance at 25°C throughout the process ensures optimal lipid assembly without compromising temperature-sensitive components.

Comprehensive Physicochemical Characterization

Structural and Morphological Characterization

The structural integrity and morphological properties of this compound loaded nanoliposomes require multidimensional characterization approaches. Transmission Electron Microscopy (TEM) analyses have confirmed the spherical shape and bilayer structure of these nanovesicles, with well-defined boundaries and uniform appearance [1]. Atomic Force Microscopy (AFM) has been employed to evaluate surface topography and nanoparticle morphology, particularly in graphene quantum dot decorated systems, demonstrating that imatinib incorporation does not adversely affect nanoparticle morphology or properties [4].

Solution X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS), provide detailed information about the liposomal membrane thickness, internal structure, and supramolecular organization [3]. These analyses have revealed that remote loading and encapsulation of drugs via transmembrane ammonium sulfate gradient does not significantly alter the thickness of the liposomal membrane, which is primarily determined by the phosphatidylcholine lipid composition [3]. The grafted polymer layers (such as PEG or chitosan) can be characterized using these techniques to evaluate their conformation and density at the nanoliposome surface [3].

Quantitative Physicochemical Profiling

The critical quality attributes of this compound nanoliposomes must be thoroughly evaluated to ensure consistent performance and therapeutic efficacy, as summarized in Table 2.

Table 2: Physicochemical Characterization Parameters of this compound Nanoliposomes

Parameter Analytical Technique Results Range Influence Factors
Particle Size Dynamic Light Scattering 211 nm to 623.3 nm Homogenization speed, sonication time, lipid concentration
Polydispersity Index (PDI) Dynamic Light Scattering 0.005 to 0.7 Emulsification efficiency, sonication parameters
Zeta Potential Electrophoretic Light Scattering -27.6 mV to -9.2 mV (uncoated); +27.5 mV (chitosan-coated) Surface composition, coating materials
Encapsulation Efficiency Ultracentrifugation/HPLC 76.49% (uncoated); 85.4% (chitosan-coated) Lipid-drug ratio, loading method, process parameters
Loading Capacity Ultracentrifugation/HPLC Variable based on formulation Initial drug loading, internal volume, bilayer partitioning
In-vitro Drug Release (24h) Dialysis membrane method 84.67% in 0.1N HCl Membrane composition, drug solubility, release medium

The particle size distribution and polydispersity index serve as critical indicators of formulation quality and reproducibility, with lower PDI values (approaching 0.005) reflecting highly monodisperse systems [1]. The zeta potential values provide insight into surface charge characteristics and potential stability, with highly positive or negative values (generally > ±25 mV) indicating favorable electrostatic stabilization against aggregation [1]. The encapsulation efficiency demonstrates remarkable improvement with chitosan coating (from 76.49% to 85.4%), highlighting the importance of surface modification strategies for optimizing drug loading [1].

In Vitro and Biological Evaluation

Drug Release Profiling and Kinetic Analysis

The release kinetics of this compound from nanoliposomal systems represents a critical determinant of therapeutic performance. In vitro drug release studies conducted using dialysis membrane methods demonstrated that optimized nanoliposomal formulations released 84.67% of the loaded drug over 24 hours in 0.1N HCl medium [1]. The release profile typically exhibits a biphasic pattern, characterized by an initial burst release phase followed by sustained, controlled release extending over prolonged periods. This release behavior is advantageous for maintaining therapeutic drug concentrations at the target site while minimizing systemic exposure and potential side effects.

The drug release mechanism from nanoliposomal systems is influenced by multiple factors, including membrane composition, drug partitioning behavior, environmental pH, and diffusion pathways. Studies of similar nanoliposomal systems have revealed that the grafted PEG layer can decrease below its theoretical thickness as a result of the high internal osmotic pressure generated by remotely loaded drugs [3]. This structural modification can subsequently influence drug release rates and must be carefully characterized during formulation development. The internal environment of the liposome, including the physical state of the encapsulated drug, significantly impacts release kinetics, with crystalline or precipitated drug forms typically exhibiting slower release rates [3].

Cytotoxicity and Cellular Interaction Assessment

The therapeutic efficacy of this compound nanoliposomes has been evaluated through comprehensive cytotoxicity assessments using relevant cancer cell lines. Studies conducted on A549 lung cancer cell lines demonstrated an IC50 value of 7.98 μM for optimized nanoliposomal formulations (NLP-H8) [1]. This represents enhanced cytotoxicity compared to free drug administration in certain contexts, potentially attributable to improved cellular internalization and intracellular drug delivery.

The cellular internalization mechanisms of nanoliposomal systems involve multiple pathways, including clathrin-mediated endocytosis, caveolae-dependent uptake, and macropinocytosis. Research on graphene quantum dots decorated with imatinib has confirmed that these nanoplatforms can be efficiently internalized by cancer cells, subsequently inducing apoptosis through targeted pathways [4]. Similar internalization behavior has been observed for nanoliposomal systems, with surface modifications significantly influencing cellular uptake efficiency and intracellular trafficking. The induction of apoptosis represents a primary mechanism of action for imatinib-loaded nanocarriers, with demonstrated efficacy in both suspension (leukemia) cells and adherent cancer cells [4].

Advanced Characterization Techniques

Specialized Analytical Approaches

The comprehensive characterization of this compound nanoliposomes necessitates the implementation of specialized analytical techniques to evaluate critical quality attributes beyond basic physicochemical parameters. Fluorescence polarization methods provide valuable insights into the membrane fluidity and structural dynamics of lipid bilayers, enabling quantification of fluidity parameters in different lipid regions [3]. These analyses have revealed that the hydrocarbon layer within liposomes exhibits dynamic behavior influenced by composition, temperature, and incorporated drugs.

Solution X-ray scattering techniques offer detailed structural information about liposomal systems, particularly for complex formulations containing multiple therapeutic agents [3]. These analyses can detect structural transitions and phase behavior within the liposomal membrane and aqueous interior, providing critical information about drug localization and physical state. For imatinib-loaded systems, X-ray scattering has demonstrated that remote loading via transmembrane ammonium sulfate gradient produces distinctive structural patterns that influence drug retention and release characteristics [3]. Additionally, molecular level characterization using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) confirms the absence of incompatibilities between formulation components and verifies successful drug loading [5].

Stability and Performance Evaluation

The long-term stability of this compound nanoliposomes represents a critical aspect of product development and clinical translation. Comprehensive stability assessments must evaluate physical stability (including particle size distribution, zeta potential, and sedimentation behavior), chemical stability (including drug degradation and lipid peroxidation), and performance stability (including drug retention and release characteristics). The incorporation of surface modifying agents such as chitosan has demonstrated significant improvements in stability parameters, with chitosan-coated nanoliposomes maintaining improved encapsulation efficiency and reduced drug leakage during storage [1].

The in vivo performance of nanoliposomal systems can be predicted through sophisticated in vitro models that simulate biological environments. Drug release kinetics under physiologically relevant conditions provide critical insights into expected in vivo behavior, while serum stability assays evaluate nanoliposome integrity in the presence of blood components [3]. The state of encapsulated drug within the liposomal interior significantly influences both stability and drug release patterns, with precipitated or crystalline drug forms typically exhibiting enhanced stability and modified release profiles compared to solubilized drug [3].

Experimental Protocols

Nanoliposome Preparation Protocol

The following detailed protocol describes the preparation of this compound loaded nanoliposomes using the two-step emulsification method [1]:

  • Step 1: Lipid Phase Preparation Dissolve phosphatidylcholine (125-200 mg) and cholesterol (45 mg) in 20 mL of cyclohexane using gentle heating (40°C) if necessary to ensure complete dissolution. Filter the lipid solution through a 0.45 μm membrane to remove any particulate matter.

  • Step 2: Aqueous Phase Preparation Dissolve this compound (100 mg) in 10 mL of distilled water (W1) with gentle stirring. For poorly soluble drugs, minimal heating (<40°C) may be applied to facilitate dissolution.

  • Step 3: Primary Emulsion Formation Combine the lipid phase (20 mL) and aqueous phase (10 mL) in a 50 mL beaker. Emulsify using a high-speed homogenizer (IKA T-25 ULTRA-TURRAX digital or equivalent) at 8,000-16,000 rpm for 1 minute to form a W1/O primary emulsion. Maintain temperature at 25°C throughout the process.

  • Step 4: Sonication Transfer the primary emulsion to a sonication vessel. Sonicate using a probe-type sonicator (Sonics Vibra Cell or equivalent) for 3-7 minutes using 10-second ON and 10-second OFF cycles to prevent phase separation. Maintain temperature at 25°C using an ice bath if necessary.

  • Step 5: Secondary Emulsion Formation Combine the primary nanoemulsion with an aqueous phase (W2) containing 10 mL phosphate buffer (pH 7.4) and Tween 80. Emulsify at 18,000 rpm for 30 seconds to form nanoliposomes.

  • Step 6: Purification Purify the resulting nanoliposomes using dialysis, gel filtration, or centrifugation to remove unencapsulated drug and organic solvent.

  • Step 7: Surface Modification (Optional) For chitosan-coated nanoliposomes, incubate with 0.2% w/v chitosan solution under gentle stirring for 60 minutes.

workflow Start Start Preparation LipidPhase Dissolve lipids in cyclohexane Start->LipidPhase PrimaryEmulsion High-speed homogenization (8000-16000 rpm, 1 min) LipidPhase->PrimaryEmulsion AqueousPhase Dissolve IM in distilled water AqueousPhase->PrimaryEmulsion Sonication Probe sonication (3-7 min, 10s on/off cycles) PrimaryEmulsion->Sonication SecondaryEmulsion Add buffer + Tween 80 Homogenize (18000 rpm, 30s) Sonication->SecondaryEmulsion Purification Purify nanoliposomes SecondaryEmulsion->Purification Coating Chitosan coating (optional) Purification->Coating Optional step Characterization Characterization Purification->Characterization Bypass coating Coating->Characterization

Nanoliposome Preparation Workflow

Characterization Protocol

A comprehensive characterization protocol for this compound loaded nanoliposomes includes the following critical analyses:

  • Particle Size and Polydispersity Index Dilute the nanoliposome formulation appropriately with filtered distilled water or buffer. Measure particle size, size distribution, and PDI using dynamic light scattering at a fixed angle of 90° and temperature of 25°C. Perform measurements in triplicate to ensure reproducibility.

  • Zeta Potential Analysis Dilute samples with 1 mM NaCl solution to maintain consistent ionic strength. Measure zeta potential using electrophoretic light scattering with laser Doppler velocimetry. Perform measurements in triplicate and report mean values with standard deviation.

  • Encapsulation Efficiency and Loading Capacity Separate unencapsulated drug using ultracentrifugation at 100,000 × g for 60 minutes at 4°C. Collect the supernatant and analyze drug content using validated HPLC or UV-Vis spectroscopic methods. Calculate encapsulation efficiency using the formula: EE% = (Total drug - Free drug) / Total drug × 100 Calculate loading capacity using: LC% = (Weight of encapsulated drug) / (Total weight of lipids) × 100

  • Morphological Characterization For TEM analysis, place a drop of diluted nanoliposome suspension on a carbon-coated copper grid, stain with 2% phosphotungstic acid solution, and air dry before visualization under transmission electron microscope.

  • In Vitro Drug Release Studies Place nanoliposome formulation in a dialysis membrane bag (molecular weight cutoff 12-14 kDa). Immerse in release medium (0.1N HCl or phosphate buffer pH 7.4) maintained at 37°C with constant stirring. Withdraw samples at predetermined time intervals and replace with fresh medium to maintain sink conditions. Analyze drug content using appropriate analytical methods.

characterization Sample Nanoliposome Sample Size Particle Size & PDI (Dynamic Light Scattering) Sample->Size Zeta Zeta Potential (Electrophoretic Light Scattering) Sample->Zeta EE Encapsulation Efficiency (Ultracentrifugation/HPLC) Sample->EE Morphology Morphology (Transmission Electron Microscopy) Sample->Morphology Release In Vitro Release (Dialysis Method) Sample->Release Stability Stability Assessment Size->Stability Zeta->Stability EE->Stability Data Data Analysis Morphology->Data Release->Data Stability->Data

Characterization Workflow

Conclusion

The comprehensive characterization of this compound loaded nanoliposomes requires a systematic, multi-parametric approach that evaluates physicochemical properties, structural features, and performance characteristics. The application of quality by design principles through experimental design methodologies enables efficient optimization of critical process parameters and material attributes. The protocols outlined in this document provide researchers with standardized methods for preparing, optimizing, and characterizing nanoliposomal formulations of this compound, facilitating the development of safe, effective, and reproducible drug products for oncological applications. Future directions in this field include the development of more sophisticated co-delivery systems, targeted formulations with surface ligands, and stimulus-responsive nanoliposomes that release their payload in response to specific biological triggers.

References

Application Note: A Framework for Chiral Separation of Imatinib Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Imatinib mesylate is a protein-tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia [1]. While numerous reversed-phase (RP-HPLC) methods exist for quantifying imatinib and its metabolites or impurities [2] [1] [3], these methods are typically achiral and do not separate enantiomers. The chiral separation of imatinib is crucial in pharmaceutical development to ensure the enantiopurity of the active pharmaceutical ingredient, as different enantiomers can have distinct biological activities, pharmacokinetics, and toxicological profiles [4] [5]. This document outlines a systematic, screening-based protocol for the chiral separation of this compound enantiomers using chiral stationary phases (CSPs).

2. Principle of Chiral Separation Chiral column chromatography separates enantiomers using a HPLC column packed with a chiral stationary phase (CSP) [6] [7]. The CSP can interact differently with each enantiomer through a process called chiral recognition, forming transient diastereomeric complexes. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric effects, and inclusion complexation [7]. The differential binding of the two enantiomers to the CSP causes them to elute at different times, achieving separation.

3. Experimental Design & Workflow Given the difficulty in predicting the best separation conditions for a given enantiomeric pair, the standard approach in chiral method development is high-throughput screening [7]. The following workflow visualizes the systematic screening process:

Start Start Method Development SP Screen Chiral Stationary Phases (CSPs) Start->SP MP Optimize Mobile Phase SP->MP Temp Optimize Temperature MP->Temp Validation Method Validation Temp->Validation

4. Detailed Experimental Protocol

4.1 Materials and Equipment

  • Analytical Standards: this compound and its individual enantiomers (if available for identification).
  • HPLC System: Capable of handling low flow rates, with a UV/VIS detector. The use of a column oven is recommended.
  • Chiral HPLC Columns: A screening set is required. The table in Section 5.1 provides a recommended list.
  • Mobile Phase Solvents: HPLC-grade or higher n-hexane, ethanol, 2-propanol, methanol, and acetonitrile.
  • Mobile Phase Additives: Analytical-grade trifluoroacetic acid (TFA), diethylamine (DEA), triethylamine (TEA), and ammonium acetate.
  • Sample Preparation: Dissolve this compound in an appropriate solvent, typically the initial mobile phase or a 50:50 mixture of polar and non-polar solvents used in the method.

4.2 Procedure

  • Initial Column and Mobile Phase Screening:

    • Begin by screening 3-5 different CSPs from major classes (e.g., Polysaccharide, Pirkle-type, Macrocyclic glycopeptide) [7] [5].
    • For polysaccharide-based columns, start with a normal-phase mobile phase, such as n-Hexane / 2-Propanol (90:10, v/v).
    • For other columns (e.g., protein-based, cyclodextrin), a reversed-phase mobile phase like Water / Methanol (80:20, v/v) or Water / Acetonitrile (80:20, v/v) may be more appropriate [6] [7].
    • Use a flow rate of 0.5 - 1.0 mL/min, a column temperature of 25 °C, and a detection wavelength of 268 nm (based on imatinib's UV maximum) [3].
    • Inject the sample and evaluate chromatograms for retention (k), selectivity (α), and resolution (Rs).
  • Mobile Phase Optimization:

    • If partial separation is observed, optimize the mobile phase composition. Systematically adjust the percentage of the polar modifier (e.g., 2-Propanol) in the normal-phase system or the organic modifier (e.g., Methanol) in the reversed-phase system to improve resolution and analysis time.
    • Introduce acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additives to the mobile phase to suppress silanol interactions and improve peak shape for ionizable compounds like imatinib [5].
  • Temperature Optimization:

    • Once acceptable separation is achieved, further optimize the method by adjusting the column temperature. A lower temperature (e.g., 10-15 °C) can significantly enhance resolution in chiral separations [5].

4.3 Method Validation Once a robust method is developed, it should be validated according to ICH guidelines. Key parameters to assess include linearity, sensitivity (LOD and LOQ), accuracy, precision (repeatability, intermediate precision), specificity, and robustness [3].

Key Parameters for Chiral Method Development

The following tables summarize the critical variables and common CSP classes for chiral separation.

Table 1: Critical Method Parameters for Screening

Parameter Normal-Phase Options Reversed-Phase Options
Stationary Phase Polysaccharide, Pirkle-type [7] Macrocyclic glycopeptide, Cyclodextrin, Protein-based [7] [5]
Organic Modifier Ethanol, 2-Propanol [5] Methanol, Acetonitrile
Additives 0.1% Diethylamine, 0.1% Trifluoroacetic Acid [5] Ammonium salts, Acids/Bases for pH control
Typical Flow Rate 0.5 - 1.0 mL/min 0.5 - 1.0 mL/min
Temperature Range 15°C - 40°C (Lower temp can improve Rs) [5] 15°C - 40°C

Table 2: Common Chiral Stationary Phase (CSP) Classes

CSP Class Chiral Selector Examples Common Separation Mechanisms Compatibility
Polysaccharide Cellulose/Amylose tris(3,5-dimethylphenylcarbamate) [7] [5] Hydrogen bonding, π-π, dipole-dipole, steric [7] Normal & Reversed Phase (if immobilized) [5]
Macrocyclic Glycopeptide Vancomycin, Teicoplanin [5] Hydrogen bonding, ionic, π-π, inclusion [7] Reversed Phase, Polar Organic Mode
Cyclodextrin Native or derivatized β-Cyclodextrin [7] [5] Inclusion complexation, Hydrogen bonding Reversed Phase
Pirkle-type (Brush) Dinitrobenzoylphenylglycine [7] [5] π-π, Hydrogen bonding, dipole-dipole Normal Phase

Strategic Recommendations for Success

  • Embrace Screening: Chiral separation is highly empirical. A successful strategy relies on a systematic screening of multiple CSPs and mobile phase combinations, rather than theoretical prediction [7].
  • Start with Polysaccharide Columns: Due to their broad applicability and ability to separate a wide range of chiral compounds, polysaccharide-based CSPs (e.g., Chiralpak IA/IB/IC, Chiralcel OD-H/AD-H) are an excellent starting point for screening [7] [5].
  • Leverage Manufacturer Expertise: Many chiral column manufacturers (e.g., Daicel, Supelco) offer extensive application databases and screening services. Contacting them for method development support can be highly efficient [5].

References

Comprehensive Analytical Methods for Imatinib Mesylate: Solid Phase Extraction Procedures and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Imatinib Mesylate and Analytical Significance

This compound has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) as a targeted tyrosine kinase inhibitor. This breakthrough therapeutic selectively inhibits the Bcr-Abl tyrosine kinase, the fusion oncoprotein resulting from the Philadelphia chromosome that characterizes CML. Despite its remarkable efficacy, significant interindividual variability in imatinib pharmacokinetics and the emergence of resistance mechanisms necessitate robust analytical methods for therapeutic drug monitoring (TDM). Solid phase extraction (SPE) has emerged as a critical sample preparation technique for imatinib bioanalysis, enabling reliable quantification in complex biological matrices while minimizing matrix effects and enhancing detection sensitivity.

The analytical control of imatinib concentrations in biological samples has become increasingly important for optimizing dosage regimens, assessing compliance, and investigating therapeutic failures. As research continues to demonstrate concentration-response relationships, with one study reporting significantly higher imatinib serum levels in patients achieving major molecular response (p < 0.05) [1], the demand for robust, reproducible SPE methodologies has grown correspondingly. This application note provides comprehensive protocols and technical insights for implementing SPE-based imatinib analysis, addressing the needs of researchers and clinical laboratories engaged in TDM and pharmacokinetic studies.

Solid Phase Extraction Principles and Methodologies

Fundamental SPE Principles for Imatinib Extraction

Solid phase extraction operates on the same chromatographic principles as HPLC, utilizing selective partitioning of analytes between a stationary phase and liquid mobile phase to achieve purification and concentration. For this compound, which features balanced hydrophobicity and basic functional groups (pKa of primary amine ≈ 8.0), reversed-phase SPE with secondary interactions provides optimal recovery. The extraction process consists of four critical steps: conditioning to activate the sorbent, sample loading where imatinib is retained, washing to remove interfering matrix components, and elution to recover the purified analyte.

The selection of appropriate SPE sorbents is crucial for successful imatinib extraction. While conventional C18 silica sorbents provide adequate recovery through hydrophobic interactions, mixed-mode sorbents combining reversed-phase and ion-exchange mechanisms offer superior selectivity for imatinib from biological matrices. The dual retention mechanism of mixed-mode sorbents allows for more stringent washing to remove phospholipids and other endogenous interferences while maintaining high recovery of the target analyte. The cation-exchange functionality particularly enhances selectivity for imatinib's piperazinyl and anilinopyrimidine nitrogen atoms, which are partially protonated at physiological pH [2] [3].

Detailed SPE Protocols for Imatinib Analysis
2.2.1 SPE Procedure for LC-UV Analysis
  • Sample Preparation: Transfer 750 μL of plasma or serum to a clean tube and add 250 μL of internal standard solution (clozapine at 1 μg/mL in methanol). Vortex mix for 10-15 seconds to ensure proper homogenization [2] [3].

  • SPE Cartridge Conditioning: Use a C18 cartridge (100 mg/1 mL). Condition with 1 mL of methanol followed by 1 mL of deionized water at a flow rate of approximately 1 mL/min. Do not allow the sorbent to dry before sample application [2] [3].

  • Sample Loading: Dilute the prepared sample with 2.25 mL of deionized water (3:1 dilution) and load onto the conditioned cartridge at a controlled flow rate of 0.5-1 mL/min using a vacuum manifold or positive pressure.

  • Washing Step: Wash the cartridge with 2 × 1 mL aliquots of deionized water to remove water-soluble interferences. Apply gentle vacuum to ensure complete solvent passage while avoiding sorbent drying.

  • Elution: Elute imatinib and internal standard with 3 × 0.5 mL aliquots of HPLC-grade methanol. Collect the entire eluate in a clean glass tube.

  • Sample Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 180 μL of mobile phase (50:50 methanol:water containing 0.05% ammonium acetate). Vortex for 30 seconds and transfer to an autosampler vial for LC-UV analysis [2] [3].

2.2.2 SPE Procedure for LC-MS Analysis
  • Sample Preparation: Piper 100 μL of serum into a 1.5 mL polypropylene microcentrifuge tube. Add 50 μL of internal standard solution (imatinib-D8 at 5 μg/mL in methanol or tamsulosin at appropriate concentration) [4] [1].

  • SPE Procedure: Utilize Strata-X-C or similar polymeric mixed-mode cation exchange cartridges. Condition with 1 mL methanol and 1 mL water. Load samples after dilution with 0.5-1 mL of phosphate buffer (pH 7.0). Wash with 1 mL of 5% methanol in water. Elute with 2 × 0.5 mL of methanol containing 2% formic acid [5].

  • Evaporation and Reconstitution: Evaporate eluate under nitrogen stream at 40°C. Reconstitute in 100-200 μL of initial mobile phase compatible with MS detection [4].

2.2.3 SPE for Novel Sensing Applications

Recent advancements incorporate SPE with novel detection strategies. For graphene quantum dots (GQDs) sensing, biological samples undergo SPE using tC18 sorbent cartridges followed by evaporation. The purified extract is then mixed with an aqueous GQDs solution at pH 7.2, and imatinib quantification occurs via fluorescence quenching measurement [6]. This approach demonstrates the versatility of SPE as a sample preparation method across different detection platforms.

Analytical Performance and Validation Data

Extraction Efficiency and Method Validation

Table 1: Extraction Efficiency Comparison Across Different SPE Methods

Method SPE Sorbent Sample Volume Extraction Recovery Linearity Range LOD LOQ
LC-UV [2] [3] C18 750 μL 96% 0.1-10 μg/mL 0.01 μg/mL 0.05 μg/mL
LC-MS [4] Strata-X-C 100 μL >85% 0.5-10 μg/mL 0.155 μg/mL 0.5 μg/mL
LC-ESI-MS [5] Strata-X-C 250 μL >90% 1-1500 ng/sample - 5 ng/mL
GQDs Sensing [6] tC18 Not specified 84-113% 10-250 μg/L - 21 μg/L

The validation parameters for SPE-based imatinib methods consistently demonstrate reliable performance suitable for clinical application. Precision data show inter-day CVs within 1.1-2.4% for LC-UV methods and less than 3.16% for LC-MS methods, indicating excellent method reproducibility [5] [2]. Accuracy measurements typically fall within 85-115% of nominal values across the calibration range, confirming minimal systematic error. The adequate recovery rates ranging from 84% to 113% across different methods highlight the efficiency of SPE protocols in extracting imatinib from complex biological matrices while effectively removing interfering components.

Clinical Method Validation Parameters

Table 2: Validation Parameters of SPE-Based Methods for Clinical TDM

Validation Parameter LC-UV Method [2] [3] LC-MS Method [4] LC-ESI-MS Method [5]
Precision (Inter-day CV%) 1.1-2.4% <15% at LLOQ, <10% at other levels <3.16%
Accuracy -0.6 to +0.7% deviation 85-115% of nominal Not specified
Linearity (R²) >0.99 >0.99 >0.99
Matrix Effect Not specified <15% Not specified
Stability 24h at room temperature, 3 freeze-thaw cycles Bench-top, freeze-thaw, long-term Not specified

The comprehensive validation of SPE methods follows guidelines established by regulatory agencies including the FDA and ANVISA, ensuring data credibility for clinical decision-making [4] [1]. Stability assessments demonstrate that imatinib remains stable in processed samples under various conditions, including bench-top stability at room temperature, through freeze-thaw cycles, and during long-term storage at -20°C to -80°C. These stability characteristics are crucial for handling clinical samples in routine TDM workflows where batch analysis is common and sample processing may not occur immediately after collection.

Clinical Applications and Therapeutic Monitoring

Correlation with Treatment Response

The clinical implementation of SPE-based imatinib monitoring has revealed significant correlations between drug exposure and treatment outcomes. Studies analyzing hundreds of patient samples have demonstrated that imatinib serum levels in patients achieving major molecular response (MMR) were significantly higher than in non-responders (p < 0.05) [1]. This relationship underscores the clinical utility of therapeutic drug monitoring in optimizing imatinib therapy. The established therapeutic threshold for imatinib trough concentration (Cmin) is approximately 1000 ng/mL (1 μg/mL) for chronic phase CML, a target readily monitored using validated SPE methods [7].

The application of SPE-based methods extends beyond routine TDM to special patient populations, including those with suspected non-adherence, individuals experiencing unexpected toxicities, patients with hepatic impairment, and those taking concomitant medications that may interact with imatinib metabolism. Specifically, drugs that inhibit or induce CYP3A4, the primary enzyme responsible for imatinib metabolism, can significantly alter imatinib concentrations, necessitating close monitoring [8]. Additionally, the use of SPE-LC-MS methods allows for simultaneous quantification of imatinib and its active metabolite, CGP74588, which achieves plasma concentrations approximately 20% of the parent drug and contributes to overall pharmacological activity [1].

Experimental Workflow and Clinical Decision-Making

The following workflow diagram illustrates the complete process from sample collection to clinical interpretation:

G cluster_1 SPE Process Details SampleCollection Sample Collection SPE Solid Phase Extraction SampleCollection->SPE Serum/Plasma Analysis Instrumental Analysis SPE->Analysis Purified Extract Condition Cartridge Conditioning Quantification Data Quantification Analysis->Quantification Chromatogram Interpretation Clinical Interpretation Quantification->Interpretation Concentration (μg/mL) Load Sample Loading Condition->Load Wash Wash Step Load->Wash Elute Elution Wash->Elute

Diagram 1: Complete analytical workflow for imatinib therapeutic drug monitoring incorporating solid phase extraction

This integrated approach demonstrates how SPE serves as the critical sample preparation link between biological sample collection and analytical quantification, ultimately supporting clinical decision-making for imatinib therapy optimization.

Implementation Considerations and Troubleshooting

Practical Considerations for Method Implementation

Successful implementation of SPE methods for imatinib analysis requires attention to several critical practical aspects. Sorbent selection represents a primary consideration, with C18 phases suitable for most applications, while mixed-mode cation exchange sorbents provide enhanced selectivity for challenging matrices. Sample pH adjustment to slightly alkaline conditions (pH 7.5-8.5) before loading can improve retention of imatinib on reversed-phase sorbents by suppressing ionization of basic functional groups, thereby increasing hydrophobicity. However, this must be balanced against potential hydrolysis concerns.

Flow control during SPE represents another crucial factor, as excessive flow rates can compromise retention efficiency and recovery. Maintaining flow rates between 0.5-2 mL/min during sample loading and 1-3 mL/min during elution ensures optimal mass transfer without compromising retention. For elution optimization, evaluating different solvent compositions is recommended, with methanol typically providing superior recovery compared to acetonitrile for imatinib. The inclusion of additives such as 1-2% ammonium hydroxide or formic acid can enhance elution efficiency depending on sorbent chemistry [2] [3].

Troubleshooting Common Issues
  • Low Recovery: Potential causes include sorbent drying before elution, inadequate conditioning, insufficient elution volume, or strong secondary interactions not addressed by elution solvent. Remedy by ensuring sorbent remains moist after conditioning, increasing elution volume to 3-4 column volumes, or adding modifiers (acid/base) to elution solvent.

  • Matrix Effects in MS Detection: Caused by inadequate cleanup. Improve by incorporating more selective washing steps (e.g., 5-10% methanol in water) or switching to mixed-mode sorbents that provide cleaner extracts.

  • Poor Reproducibility: Often results from inconsistent flow rates during SPE steps or variable sample evaporation conditions. Implement controlled flow (vacuum manifold or positive pressure) and standardized evaporation procedures (consistent temperature, gas flow).

  • Column Fouling in HPLC: Indicates insufficient cleanup. Increase washing stringency or incorporate a cartridge guard column in the analytical system.

Conclusion

Solid phase extraction remains a fundamental sample preparation technique for reliable quantification of this compound in biological matrices. The protocols detailed in this application note provide robust methodologies suitable for implementation in both research and clinical laboratory settings. When properly validated and implemented, SPE-based methods deliver the precision, accuracy, and sensitivity required for therapeutic drug monitoring and pharmacokinetic studies of imatinib. The continuing evolution of SPE sorbents and formats promises further enhancements in efficiency and selectivity, supporting personalized dosing optimization for this targeted therapeutic agent.

References

Application Notes and Protocols: Quantification of Imatinib Mesylate in Human Plasma by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Imatinib mesylate is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Therapeutic Drug Monitoring (TDM) is crucial due to the well-established relationship between its plasma trough concentrations ((C_{min})) and clinical efficacy. A (C_{min}) higher than 760 ng/mL in GIST patients and 1000 ng/mL in CML patients is associated with improved clinical response and longer progression-free survival [1] [2]. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the reference technique for imatinib quantification due to its high sensitivity, specificity, and throughput. This document provides detailed application notes and protocols for the development and validation of a robust LC-MS/MS method for imatinib quantification in human plasma, suitable for supporting clinical TDM.

Method Summary and Key Characteristics

The following table summarizes the core parameters of two validated LC-MS/MS methods for imatinib quantification, one in plasma and another incorporating its active metabolite, norimatinib, in Dried Blood Spot (DBS) samples.

Table 1: Summary of Validated LC-MS/MS Methods for Imatinib Quantification

Parameter Method 1: Plasma (Bioavailability Trial) [3] Method 2: DBS (GIST Patients) [1]
Analytes Imatinib, Imatinib-d8 (Internal Standard) Imatinib, Norimatinib, Imatinib-d8 (IS)

| Linear Range | Imatinib: 25.0 - 5,000 ng/mL Imatinib-d8: 0.01 - 2.0 ng/mL | Imatinib: 50 - 7,500 ng/mL Norimatinib: 10 - 1,500 ng/mL | | Sample Type | Human Plasma | Finger-prick Dried Blood Spot (DBS) | | Sample Volume | Not Specified | 3 mm disc from DBS card | | Sample Preparation | Protein Precipitation | Protein Precipitation with acidified methanol | | Key Instrumentation | LC-MS/MS | LC Nexera system with on-line cleanup, API-4000 QT | | Chromatography | Not Specified | Trapping Column: POROS R1/20 (20 μm, 2x30 mm) Analytical Column: Synergi Fusion-RP (4 μm, 2x50 mm) | | Run Time | Not Specified | 8.5 minutes |

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standards: this compound, norimatinib (des-methyl imatinib), and deuterated internal standard d8-imatinib mesylate [1].
  • Solvents: LC-MS grade methanol, acetonitrile, and water. Analytical grade formic acid and ammonium acetate [1].
  • Biological Matrix: Control human blood collected in K₂EDTA tubes from healthy volunteers. Plasma is obtained via centrifugation [1].
Sample Preparation Procedure
A. Plasma Sample Preparation (Protein Precipitation) [3] [4]:
  • Aliquot a precise volume of plasma sample (e.g., 50-100 µL) into a microcentrifuge tube.
  • Add Internal Standard: Add a known volume of the working IS solution (e.g., imatinib-d8) to the plasma sample.
  • Precipitate Proteins: Add a larger volume of ice-cold organic solvent, such as acidified methanol or acetonitrile (e.g., 150-300 µL), to the sample.
  • Vortex and Centrifuge: Vortex-mix vigorously for 1-2 minutes, then centrifuge at high speed (e.g., 13,000-15,000 x g) for 5-10 minutes to pellet the precipitated proteins.
  • Collect Supernatant: Transfer the clear supernatant to a clean HPLC vial or a 96-well plate for injection into the LC-MS/MS system.
B. Dried Blood Spot (DBS) Sample Preparation [1]:
  • Punch: Obtain a 3 mm disc from the central part of the DBS sample.
  • Extract: Place the disc in a well and add 150 µL of acidified methanol containing the internal standard (imatinib-d8).
  • Elute: Allow the analytes to elute from the disc into the solvent.
  • Inject: Directly inject the collected extract into the LC-MS/MS system configured for on-line cleanup.
Instrumental Configuration and LC-MS/MS Parameters

The methodology for DBS analysis represents a robust and semi-automated approach [1].

Table 2: Detailed LC-MS/MS Instrument Parameters

Component Specification
LC System Shimadzu Nexera (or equivalent) with in-line cleanup configuration
Trapping Column POROS R1/20 (20 μm, 2 x 30 mm)
Analytical Column Synergi Fusion-RP (4 μm, 2 x 50 mm)

| Mobile Phase | A: Ammonium acetate in water B: Methanol or Acetonitrile | | Gradient | Optimized to elute imatinib and norimatinib within 8.5 minutes | | Mass Spectrometer | Sciex API-4000 QT (or equivalent triple quadrupole) | | Ionization Mode | Electrospray Ionization (ESI), Positive mode | | MRM Transitions | Imatinib: 494.3 → 394.3 [4] [1] Norimatinib: 480.3 → 394.3 (inferred from [1]) Imatinib-d8 (IS): 502.3 → 394.3 (inferred) | | Source Settings | Temperatures (e.g., 500°C), gas pressures (CAD, CUR, GS1, GS2), and voltages (IS, DP, CE, CXP) optimized for maximum response. |

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

G SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep Plasma Plasma (Venipuncture) SampleCollection->Plasma DBS Dried Blood Spot (Finger-prick) SampleCollection->DBS LCMSAnalysis LC-MS/MS Analysis SamplePrep->LCMSAnalysis DataProcessing Data Processing LCMSAnalysis->DataProcessing PPT Protein Precipitation Plasma->PPT  Add Internal Standard  & Precipitant DBS_Extract DBS Extraction DBS->DBS_Extract  Punch Disc & Add  Extraction Solvent OnlineCleanup On-line Cleanup & Trapping PPT->OnlineCleanup DBS_Extract->OnlineCleanup ChromSep Chromatographic Separation OnlineCleanup->ChromSep MSDetection MS Detection (MRM) ChromSep->MSDetection Quant Quantitation vs. Std. Curve MSDetection->Quant

Diagram 1: Experimental workflow for the quantification of imatinib in plasma and DBS samples.

Method Validation

A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. Key validation parameters and their typical outcomes, as demonstrated in the referenced literature, are summarized below.

Table 3: Typical Method Validation Parameters and Results

Validation Parameter Performance Characteristics

| Linearity & Calibration Range | Imatinib: 50 - 7,500 ng/mL (DBS, R² > 0.996) [1] Norimatinib: 10 - 1,500 ng/mL (DBS, R² > 0.996) [1] Imatinib: 25 - 5,000 ng/mL (Plasma) [3] | | Precision (Inter-day) | Imatinib in Whole Blood: 4.3% - 8.4% RSD across the range (0.03-75 ng/mL) [4] [5] | | Lower Limit of Quantification (LLOQ) | Imatinib in Whole Blood: 0.03 ng/mL [4] [5] Imatinib in DBS: 50 ng/mL [1] | | Stability | Autosampler: 24 hours [4] [5] Freeze-Thaw: Stable for 3 cycles [4] [5] DBS at Room Temp: Stable up to 16 months [1] | | Ion Suppression/Interference | No interference from ion suppression observed [4] [5] |

Application in Clinical Therapeutic Drug Monitoring (TDM)

The validated LC-MS/MS method is essential for routine TDM of imatinib. The clinical decision-making process based on the measured plasma concentration is illustrated below.

G Start Patient on Imatinib Therapy Measure Measure Trough Plasma Concentration (Cmin) Start->Measure Decision Cmin > 760 ng/mL? Measure->Decision SubTherapeutic Subtherapeutic Concentration Decision->SubTherapeutic No Therapeutic Therapeutic Concentration Decision->Therapeutic Yes Action1 Evaluate: - Adherence - Drug Interactions - Pharmacogenetics SubTherapeutic->Action1 Action2 Continue Current Dose & Routine Monitoring Therapeutic->Action2 Outcome1 Consider Dose Adjustment Action1->Outcome1 Outcome2 Associated with Longer Progression-Free Survival Action2->Outcome2

Diagram 2: Clinical TDM decision algorithm for imatinib therapy in GIST patients [1] [2].

Troubleshooting and Best Practices

  • Chromatographic Issues: If peak shape deteriorates or retention times shift, condition or replace the guard and analytical columns. Ensure mobile phases are fresh and properly prepared.
  • Sensitivity Drop: Check MS calibration and source cleanliness. Re-optimize MS parameters (DP, CE) if necessary. Verify the sample preparation procedure, especially precipitation efficiency.
  • Ion Suppression: Use a stable isotope-labeled internal standard (e.g., imatinib-d8) to correct for matrix effects [3] [4]. The on-line cleanup system used in the DBS method effectively mitigates this issue [1].
  • DBS-Specific Considerations: Account for the impact of hematocrit on spot size and diffusion. Apply a validated correction factor (either based on individual hematocrit or an experimental value) to accurately estimate plasma concentrations from DBS measurements [1].

Conclusion

The LC-MS/MS methods detailed herein provide robust, sensitive, and specific protocols for the quantification of this compound in human plasma and DBS samples. The DBS approach, in particular, offers a patient-friendly alternative for TDM, enabling home-based sampling and improving the management of patients undergoing imatinib therapy. Adherence to these protocols and rigorous validation ensures the generation of reliable data crucial for guiding clinical decisions and optimizing patient outcomes.

References

Imatinib Dose Optimization Strategies & Clinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Dose optimization is a key strategy in CML management, primarily involving dose reduction for responders to improve tolerability and dose escalation for inadequate response to overcome resistance [1] [2].

The table below summarizes the primary goals, typical scenarios, and supporting evidence for these strategies.

Strategy Goal & Rationale Clinical Scenarios Key Supporting Evidence
Dose Reduction Reduce long-term adverse events (AEs) and improve quality of life while maintaining molecular response [1]. Stable MMR with significant AEs; prelude to Treatment-Free Remission (TFR) [1]. No adverse effect on MMR maintenance or further MR4 achievement; may compromise MR4 maintenance [3].
Dose Escalation Overcome relative resistance in cases of suboptimal response or treatment failure [2]. Suboptimal response/failure per ELN guidelines; specific BCR-ABL1 mutations sensitive to higher doses [2]. Can induce durable responses post-cytogenetic failure on standard dose [2]. Up-front high-dose (600-800 mg) can lead to faster/deeper responses [2].

Protocol 1: Guiding Dose Reduction with Molecular Monitoring

Dose reduction is considered for patients who have achieved and maintained a stable Major Molecular Response (MMR) but are experiencing adverse events impacting quality of life or as a step towards TFR [1].

Methodology: Molecular Response Monitoring
  • Key Metric: BCR-ABL1 transcript levels measured via international scale (IS).
  • Procedure: Use RQ-PCR on peripheral blood samples. A minimum of 10 mL of blood is recommended for optimal sensitivity [4].
  • Critical Thresholds:
    • MMR: BCR-ABL1IS ≤ 0.1% (≥3-log reduction from baseline) [4].
    • DMR (MR4): BCR-ABL1IS ≤ 0.01% (≥4-log reduction) [1].
  • Frequency: Increased monitoring (e.g., every 4-6 weeks) is recommended for the first 6-12 months after dose reduction [1].
Advanced Technique: Digital Droplet PCR (ddPCR)
  • Application: Emerging evidence suggests ddPCR can identify patients who are optimal candidates for dose reduction.
  • Protocol: Use ddPCR to assess for MR4.5 (≥4.5-log reduction) at the time of planned dose reduction.
  • Decision Support: Failure to achieve MR4.5 by ddPCR is significantly associated with a higher risk of losing MMR or MR4 after dose reduction [3].

The following diagram illustrates the dose reduction decision-making and monitoring pathway.

DoseReductionPathway Start Patient on imatinib 400 mg/day Decision1 Has stable MMR been achieved? (BCR-ABL¹ᴵ𝑺 ≤ 0.1%) Start->Decision1 Decision2 Significant AEs or TFR candidate? Decision1->Decision2 Yes Action1 Continue standard dose and monitoring Decision1->Action1 No Decision2->Action1 No Action2 Consider ddPCR for MR4.5 Decision2->Action2 Yes Decision3 MR4.5 achieved by ddPCR? Action2->Decision3 Action3 Reduce dose to 200-300 mg/day Decision3->Action3 Yes Action4 Proceed with caution or maintain dose Decision3->Action4 No Monitor Implement intensified molecular monitoring Action3->Monitor

Protocol 2: Therapeutic Drug Monitoring for Dose Optimization

Therapeutic Drug Monitoring (TDM) is used to guide dosing decisions by measuring drug exposure, as there is significant inter-patient variability in imatinib plasma levels [5] [6].

Methodology: Trough Plasma Concentration Measurement
  • Sample Collection: Draw blood sample immediately before the next dose ("trough level") at steady-state (after at least 5-7 days of consistent dosing) [6].
  • Analytical Technique: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity [6].
  • Therapeutic Threshold: A trough plasma concentration of > 1000 ng/mL is correlated with superior rates of complete cytogenetic response (CCyR) and MMR [5] [6].
Application in Clinical Scenarios

TDM is particularly useful in the following situations:

  • Suboptimal Response: If trough level is < 1000 ng/mL, consider dose escalation (if no resistance mutations) after checking for adherence [5] [6].
  • Severe or Unusual Toxicity: If level is supratherapeutic, dose reduction may help manage adverse events [6].
  • Suspected Drug-Drug Interactions or Concerns about Patient Adherence [5] [6].

The workflow below outlines the TDM process for imatinib dose adjustment.

TDMWorkflow Start Clinical Decision Point: Suboptimal Response or Severe AE Measure Measure Trough Plasma Concentration (Cmin) Start->Measure Decision1 Is Cmin > 1000 ng/mL? Measure->Decision1 ActionLow Check Adherence. Consider Dose Escalation if no resistance mutations. Decision1->ActionLow No ActionHigh Consider Dose Reduction to manage AEs. Decision1->ActionHigh >> 1500 ng/mL ActionTherapeutic Concentration is therapeutic. Investigate other causes (e.g., BCR-ABL mutations). Decision1->ActionTherapeutic Yes

Frequently Asked Questions & Troubleshooting

Q1: What should I do if a patient has a suboptimal response to standard-dose imatinib?

  • A: First, investigate the cause.
    • Check Adherence: This is a leading cause of suboptimal response [6].
    • Perform TDM: If the trough level is below 1000 ng/mL, consider dose escalation to 600 mg or 800 mg daily [5] [6] [2].
    • Mutation Analysis: Test for BCR-ABL1 kinase domain mutations. If mutations are found, switch to an appropriate second-generation TKI based on the mutation profile [2].

Q2: When is it safe to reduce the imatinib dose, and what are the risks?

  • A: Dose reduction is generally safe for patients who have maintained a stable MMR for at least 1-2 years [1] [3].
  • The primary risk is molecular recurrence (loss of MMR). However, most patients regain MMR upon re-instituting the standard dose [1]. Recent data suggests that while MMR maintenance is not compromised, the probability of maintaining the deeper MR4 response may be lower [3].

Q3: How can new technologies like ddPCR improve dose optimization strategies?

  • A: ddPCR offers a more sensitive and precise measurement of BCR-ABL1 transcript levels, especially at very low disease burdens (e.g., MR4.5) [3].
  • Application: It can serve as a predictive tool. Patients achieving MR4.5 as determined by ddPCR are more likely to maintain molecular responses after dose reduction, allowing for better patient selection [3].

References

Imatinib mesylate adverse events management

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Imatinib Mesylate

This compound is a small-molecule tyrosine kinase inhibitor that targets BCR-ABL, c-KIT, and platelet-derived growth factor receptors (PDGF-R) [1] [2]. It is a cornerstone treatment for several cancers, including Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST) [1] [3]. While generally well-tolerated, a significant proportion of patients experience adverse events (AEs) that require careful management to ensure treatment adherence and efficacy [1].

Adverse Events and Management Protocols

The following tables summarize the common and severe adverse events associated with imatinib, along with evidence-based management strategies.

Adverse Event Incidence & Characteristics Management Strategies & Monitoring

| Fluid Retention & Edema | Very common (≥30%); includes periorbital, peripheral, and generalized edema [1] [4]. | • Regular patient weighing and physical exams [3]. • For severe cases: interrupt imatinib and use diuretics [3]. | | Nausea / Vomiting / Diarrhea | Very common; Nausea (~50%), Diarrhea (~45%), Vomiting [1] [4]. | • Administer imatinib with food and a large glass of water [3]. • Consider antiemetic or antidiarrheal medications [4]. | | Musculoskeletal Pain & Cramps | Very common (≥30%) [1] [4]. | • Calcium and magnesium supplementation may provide relief [4]. | | Rash & Dermatologic Reactions | Very common (up to 40%); often maculopapular. Can include lichenoid, psoriasiform, or bullous eruptions [4] [5]. | • For mild rash: topical corticosteroids and antihistamines [5]. • For severe bullous reactions (e.g., Stevens-Johnson): permanently discontinue imatinib [3] [4]. | | Fatigue | Very common (≥30%) [1] [4]. | • Rule out other causes like anemia or hypothyroidism. • Manage with dose interruption or reduction if severe [3]. |

Severe Adverse Event Clinical Presentation Management & Monitoring Protocol

| Hematologic Toxicity (Cytopenias) | Anemia, neutropenia, thrombocytopenia [1] [3]. | • Monitor CBC: weekly first month, biweekly second month, periodically thereafter [3]. • Manage with dose reduction/interruption; consider growth factors or transfusion [3]. | | Hepatotoxicity | Elevated liver transaminases and bilirubin; may be severe/fatal [3] [4]. | • Assess LFTs at baseline, monthly, and as clinically indicated [3]. • For severe hepatotoxicity, interrupt imatinib; dose can be reduced upon recovery [3]. | | Cardiotoxicity | Congestive heart failure (CHF) and left ventricular dysfunction [3] [6]. | • Monitor patients with cardiac risk factors [3]. • Treat with standard heart failure therapy; interrupt or discontinue imatinib [6]. | | Hemorrhage | Grade 3/4 hemorrhage, particularly in GIST patients (GI tumors as source) [3]. | • Manage patient-specific bleeding risk factors. • Use low-molecular-weight or standard heparin instead of warfarin for anticoagulation [3]. | | GI Perforation | Rare but potentially fatal [3]. | • Requires immediate surgical evaluation and discontinuation of imatinib [3]. |

Drug Interactions and Clinical Monitoring

Imatinib has a significant potential for drug-drug interactions (DDIs) that can alter its efficacy and toxicity profile.

  • Metabolic Pathway: Imatinib is primarily metabolized by the CYP3A4 enzyme [7].
  • Interacting Substances:
    • Strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) may increase imatinib plasma concentration and toxicity risk [3] [7].
    • Strong CYP3A4 inducers (e.g., rifampicin, dexamethasone) may decrease imatinib concentration and compromise efficacy [3] [7]. One study found that 23.7% of patients on imatinib were also prescribed dexamethasone, creating a potential for interaction [7].
    • Other Common Interactions: Proton pump inhibitors (e.g., omeprazole) can decrease imatinib absorption, and imatinib can increase the toxicity of other drugs like paracetamol (acetaminophen) [7]. Concomitant use of levothyroxine may require a dose adjustment of the thyroid medication [7].
  • Management Strategy: A thorough review of a patient's medication list is essential. Limit paracetamol to a maximum of 1300 mg per day and avoid dexamethasone where possible [7].

Resistance and Suboptimal Response Monitoring

A subset of patients may experience suboptimal response or resistance to imatinib. The European LeukemiaNet (ELN) provides guidelines for defining and monitoring these events [8].

  • Definition of Resistance (Failure): Key milestones include no complete hematologic response at 3 months, no major cytogenetic response at 6 months, or loss of a previously achieved response [8].
  • Mechanisms of Resistance: The primary mechanism is mutations in the BCR-ABL kinase domain, which prevent imatinib from binding effectively. Specific mutations, like T315I or those in the P-loop, are associated with high-level resistance [1] [8].
  • Monitoring Protocol:
    • Hematologic and Cytogenetic Monitoring: Perform cytogenetic analysis every 6 months until a complete cytogenetic response (CCyR) is achieved [8].
    • Molecular Monitoring: Use quantitative PCR to measure BCR-ABL transcript levels every 3 months. A confirmed rise in levels may indicate resistance [8].
    • Mutational Analysis: Recommended upon confirmation of a suboptimal response or treatment failure to guide subsequent therapy (e.g., switching to a second-generation TKI) [8].

Experimental Workflow for Efficacy and Toxicity Assessment

For research settings, the following workflow outlines key procedures for evaluating imatinib's effects and investigating resistance.

References

Imatinib mesylate Box-Behnken design process optimization

Author: Smolecule Technical Support Team. Date: February 2026

Box-Behnken Design in Practice: Formulation Case Studies

The tables below summarize specific factors and responses from published studies that used Box-Behnken Design to optimize various Imatinib Mesylate (IM) delivery systems.

Table 1: Optimization of Niosomes for Improved Efficacy and Selectivity [1]

This study aimed to enhance the chemotherapeutic efficacy and selectivity of IM.

Factor / Response Variable Type Details / Levels
Independent Variables (Factors)
A: Lipid Concentration Numerical Specific levels not detailed in abstract
B: Surfactant Type or Concentration Numerical Specific levels not detailed in abstract
C: Process Parameter Numerical Specific levels not detailed in abstract
Dependent Variables (Responses)
Y1: Vesicle Size (nm) Response Target: Minimize/Achieve desired range
Y2: Zeta Potential (mV) Response Target: Maximize absolute value for stability
Y3: Entrapment Efficiency (%) Response Target: Maximize
Y4: Initial Drug Release (%) Response Target: Control burst release
Y5: Cumulative Drug Release (%) Response Target: Achieve sustained release profile
Optimal Formulation Results
Vesicle Size Result 425.36 nm
Zeta Potential Result -62.4 mV
Entrapment Efficiency Result 82.96%
Initial Release (2h) Result 18.93%
Cumulative Release (24h) Result 89.45%

Table 2: Optimization of Nanoliposomes for Controlled Delivery [2]

This study focused on developing a controlled-release nanoliposomal system for IM.

Factor / Response Variable Type Details / Levels
Independent Variables (Factors)
A: Phosphatidylcholine (mg) Numerical 125, 162.5, 200
B: Homogenizer Speed (rpm) Numerical 8000, 12000, 16000
C: Sonication Time (min) Numerical 3, 5, 7
Dependent Variables (Responses)
Y1: Encapsulation Efficiency (%) Response Target: Maximize
Y2: Loading Capacity Response Target: Maximize
Y3: Zeta Potential (mV) Response Target: Maximize absolute value
Y4: Cumulative Drug Release (%) Response Target: Achieve desired release profile
Optimal Formulation Results
Formulation Code Result NLP-H8
Particle Size Result 211 nm
Encapsulation Efficiency (uncoated) Result 76.49%
Encapsulation Efficiency (chitosan-coated) Result 85.4%
Cumulative Release (24h) Result 84.67%

Table 3: Optimization of Lipospheres for Intraarticular Injection [3]

This research developed a long-acting liposphere-based formulation for weekly intraarticular injection.

Factor / Response Variable Type Details / Levels
Independent Variables (Factors)
A: Cholesterol Amount Numerical Specific levels not detailed in abstract
B: Triglyceride Amount Numerical Specific levels not detailed in abstract
C: Homogenization Speed Numerical Specific levels not detailed in abstract
Dependent Variables (Responses)
Y1: Particle Size (nm) Response Target: Control for injection and release
Y2: Drug Entrapment (%) Response Target: Maximize
Y3: Drug Release at 4h (%) Response Target: Control initial release
Y4: Drug Release at 5 days (%) Response Target: Achieve sustained release

Experimental Protocols for Different Formulations

Here are the detailed methodologies for creating the optimized formulations from the case studies.

Protocol 1: Formulating IM-Loaded Nanoliposomes via Two-Step Emulsification [2]

This method produces nanoliposomes with high encapsulation efficiency.

  • Prepare Lipid Phase: Dissolve Phosphatidylcholine (125-200 mg) and Cholesterol (45 mg) in Cyclohexane.
  • Prepare Aqueous Phase (W1): Dissolve this compound (100 mg) in distilled water.
  • Form Primary Emulsion (W1/O): Combine the lipid phase (20 mL) and aqueous phase (10 mL). Emulsify using a high-speed homogenizer (e.g., IKA T-25) at 8,000 - 16,000 rpm for 1 minute.
  • Sonication: Sonicate the primary emulsion using a probe sonicator for 3-7 minutes (using 10 seconds ON/OFF cycles to prevent overheating). Maintain temperature at 25°C.
  • Form Nanoliposomes (W1/O/W2): Add the primary nanoemulsion to an aqueous phase (W2) containing phosphate buffer (pH 7.4) and Tween 80. Homogenize at 18,000 rpm for 30 seconds to form the final nanoliposomes.
  • Coating (Optional): For chitosan coating, add the nanoliposome emulsion dropwise into a chitosan solution (0.2% w/v) under magnetic stirring for 8 hours [2].

Protocol 2: Formulating Co-loaded PLGA Nanoparticles via Double Emulsion [4]

This protocol is for co-encapsulating this compound with another drug, such as Paclitaxel, in polymeric nanoparticles.

  • Aqueous Phase 1: Dissolve this compound in distilled water.
  • Organic Phase: Dissolve PLGA polymer and Paclitaxel in Dichloromethane (DCM).
  • Form Primary W/O Emulsion: Add Aqueous Phase 1 to the Organic Phase while stirring on a magnetic stirrer to form a water-in-oil (W/O) emulsion.
  • Form Double W/O/W Emulsion: Add the primary emulsion to Aqueous Phase II (e.g., a 2% Poloxamer 407 solution) to form a water-in-oil-in-water (W/O/W) double emulsion.
  • Size Reduction: Use probe sonication to reduce the particle size.
  • Solvent Evaporation: Stir the emulsion overnight to evaporate the organic solvent (DCM) and harden the nanoparticles.
  • Protamine Coating: Add the PLGA nanoparticle emulsion dropwise to a protamine solution under magnetic stirring for 8 hours to coat the surface [4].
  • Purification & Lyophilization: Centrifuge the dispersion (e.g., at 20,000 rpm for 30 min at 4°C) to separate unentrapped drug. Resuspend the pellet in water and lyophilize using trehalose as a cryoprotectant to obtain a dry powder [4].

Workflow for a Box-Behnken Optimization Project

The following diagram illustrates the logical workflow for applying Box-Behnken Design to a formulation optimization project.

BBD_Workflow Box-Behnken Design Optimization Workflow Start Define QTPP and CQAs F1 Identify Critical Factors (e.g., Lipid, Speed, Time) Start->F1 F2 Define Response Variables (e.g., Size, EE, Zeta Potential) F1->F2 F3 Generate & Execute Box-Behnken Experimental Matrix F2->F3 F4 Analyze Data & Build Mathematical Models (MLR) F3->F4 F5 Establish Design Space (set constraints on responses) F4->F5 F6 Prepare & Validate Optimal Formulation F5->F6 F7 Characterize Final Product F6->F7

Troubleshooting Common Experimental Issues

Here are answers to frequently asked questions and solutions to specific problems you might encounter.

FAQ 1: How do I improve low encapsulation efficiency?

  • Problem: Low Encapsulation Efficiency (EE) for this compound.
  • Solutions:
    • Adjust Formulation: For nanoliposomes, increase the phosphatidylcholine concentration and optimize the homogenization speed, as these are critical factors [2].
    • Modify Process: For PLGA nanoparticles, ensure a stable primary W/O emulsion is formed during the double emulsion process. Increasing the homogenization speed or sonication time can improve drug entrapment [4].
    • Surface Coating: Apply a surface coating like chitosan to nanoliposomes or protamine to PLGA nanoparticles, which has been shown to increase EE significantly [4] [2].

FAQ 2: How can I control the initial burst release?

  • Problem: A large initial burst release of the drug.
  • Solutions:
    • Surface Coating: Using a protamine sulfate coating on PLGA nanoparticles is a proven method to decrease the initial burst release and achieve a more controlled, zero-order release profile [4].
    • Optimize Excipients: Adjusting the concentration of cholesterol and triglycerides in lipospheres can help control the drug release rate at early and late time points [3].

FAQ 3: What should I do if my results are not reproducible?

  • Problem: Irreproducible particle size and encapsulation efficiency between batches.
  • Solutions:
    • Control Process Parameters: Strictly control and document critical process parameters like homogenization speed and sonication time (including ON/OFF cycles to manage temperature) [2].
    • Standardize Methods: Follow a standardized solvent evaporation technique, such as stirring overnight at a fixed speed, to ensure consistent nanoparticle hardening [4].

References

Imatinib mesylate therapeutic drug monitoring dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the evidence-based therapeutic target for imatinib trough levels? Multiple studies have demonstrated a correlation between imatinib trough plasma concentration (Cmin) and clinical response. The International Association of Therapeutic Drug Monitoring and Clinical Toxicology (IATDMCT) consensus guidelines endorse a target trough level of 1000 ng/mL [1] [2]. Trough concentrations at or above this level are significantly associated with improved rates of complete cytogenetic response (CCyR) and major molecular response (MMR) in chronic myeloid leukemia (CML) patients [2].

  • When should Imatinib TDM be performed? TDM is not routinely required for all patients but is highly recommended in specific clinical scenarios [1] [2]:

    • Suboptimal response or treatment failure: To determine if poor response is due to insufficient drug exposure.
    • Suspected non-adherence: Random, unscheduled measurements can help assess compliance.
    • Severe or unusual adverse drug reactions: To check for supratherapeutic levels.
    • Concomitant use of interacting drugs: Especially with strong CYP3A4 inducers or inhibitors [3] [2].
    • Specific patient populations: In cases of organ impairment (liver or kidney) or gastrointestinal disorders that may affect absorption [2].
  • What are the primary causes of variable imatinib exposure? There is considerable interpatient variability (40-60%) in imatinib exposure at the same dose. Key factors include [2]:

    • Patient Compliance: Life-long therapy can lead to declining adherence over time.
    • Drug-Drug Interactions: Imatinib is metabolized primarily by CYP3A4. Concomitant use of enzyme inducers (e.g., rifampin, phenytoin) or inhibitors can drastically alter plasma levels [3] [2].
    • Demographic Factors: Sex, age, and body weight/body surface area have a mild impact.
    • Genetic Variability: Interpatient differences in CYP3A4 activity and drug transporter function (e.g., P-glycoprotein).
    • Plasma Protein Binding: Imatinib is highly bound to alpha-1 acid glycoprotein (AGP), and variations in AGP levels can influence free drug concentration [2].

Experimental Protocols & Data

Protocol 1: Measuring Trough Plasma Concentration

This is the standard method for imatinib TDM [2].

  • Sample Collection: Collect a blood sample immediately before the next scheduled dose at steady-state. Steady-state is achieved after 5-7 days of continuous dosing [2].
  • Sample Type: EDTA plasma is typically used.
  • Analytical Method: Quantification is primarily performed using:
    • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard due to its high sensitivity and specificity [2].
    • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): An alternative method, though it requires rigorous validation [2].
Protocol 2: Bayesian Prediction of Trough Levels

For situations where a true trough sample is not available, a Bayesian maximum a posteriori (MAP) estimation method can be applied to predict the Cmin from a single random concentration measurement. This approach accounts for population pharmacokinetic models and parameter correlations, allowing for non-biased prediction of imatinib Cmin with a precision of approximately ±30% [4].

The following diagram illustrates the workflow and comparison of this method against a standard linear extrapolation approach.

Start Single Random Imatinib Plasma Measurement PopPK Population Pharmacokinetic Model Start->PopPK LinExt Linear Extrapolation (Uses typical elimination constant) Start->LinExt Alternative Path MAP Bayesian MAP Estimation (Accounts for parameter correlation) PopPK->MAP Comp Comparison of Methods MAP->Comp LinExt->Comp Pred Predicted Trough Concentration (Cmin) Comp->Pred

Quantitative Data Summary

The table below summarizes key quantitative data for imatinib TDM.

  • Table 1: Key Quantitative Parameters for Imatinib TDM
Parameter Value / Range Context & Evidence
Therapeutic Target (Cmin) ≥ 1000 ng/mL Correlated with superior cytogenetic and molecular response rates in CML [2].
Typical Cmin at 400 mg/day 979 ± 530 ng/mL (CV: 54.1%) Data from the IRIS study, showing high interpatient variability [2].
Interpatient Variability 40 - 60% (Coefficient of Variation) Observed at the same dose due to metabolic, demographic, and compliance factors [2].
Time to Steady-State 5 - 7 days After starting or changing dose [2].

| Dose Adjustment (Renal) Moderate Impairment (CrCl 20-39 mL/min) | Reduce starting dose by 50%; Max 400 mg/day | Recommended dose adjustment [3] [5]. | | Dose Adjustment (Hepatic) Severe Impairment | Reduce starting dose by 25% | Recommended dose adjustment [3] [5]. |

Troubleshooting Guide: Dose Adjustment Strategies

  • Problem: Subtherapeutic Trough Level (< 1000 ng/mL) with Suboptimal Response

    • Action 1: Verify and reinforce patient adherence to the prescribed regimen [2].
    • Action 2: Investigate and manage potential drug-drug interactions. If co-administration with a strong CYP3A4 inducer is unavoidable, increase the imatinib dose by at least 50% and monitor clinical response [3] [2] [5].
    • Action 3: Consider dose escalation per prescribing guidelines (e.g., from 400 mg to 600 mg or 800 mg daily in CML, or from 400 mg to 400 mg twice daily in GIST), provided there are no severe adverse reactions [3] [5].
  • Problem: Supratherapeutic Level with Severe Adverse Reactions

    • Action 1: For severe toxicity (e.g., severe fluid retention, hepatotoxicity), withhold therapy until the event resolves [3] [5].
    • Action 2: Once resolved, resume therapy at a reduced dose. For example, reduce from 400 mg to 300 mg, or from 600 mg to 400 mg [3]. A 2024 study on GIST patients showed that TDM-guided dose reduction (from 400 mg to 300 mg or 200 mg) significantly reduced adverse reactions like bone marrow suppression, edema, and skin reactions while maintaining high efficacy (3-year RFS of 92.8%) [6].

References

Imatinib mesylate liposphere encapsulation efficiency improvement

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Composition & Process Optimization

The table below summarizes key factors and strategies for optimizing EE, based on data from specific experimental studies.

Factor Impact on Encapsulation Efficiency (EE) Recommended Optimization Strategy Experimental Support
Loading Method [1] [2] Active loading via a transmembrane ammonium sulfate gradient drives protonated drug into liposome core, enabling near-complete encapsulation. Use 300 mM ammonium sulfate solution to create gradient; add IM after liposome formation and incubate at 50°C for 20 min. [2] EE up to 95% [1] and 81.96% [2] reported.
Surfactant Percentage [3] The percentage of Solutol HS15 was the most effective parameter on EE in Lipid Nanocapsules (LNCs). Optimize Solutol HS15 concentration (e.g., between 15-30% w/w) using a statistical design of experiments. [3] EE up to 99.17% achieved in LNCs. [3]
Lipid Composition [4] Amount of cholesterol and triglyceride (e.g., tricaprylin) significantly affects EE in lipospheres. Systemically vary cholesterol and triglyceride levels; use a Box-Behnken Design to model their interaction and impact on EE. [4] A statistically optimized "center point" batch met all target criteria, including EE. [4]
Process Variable [4] Homogenization speed during primary emulsion formation impacts particle size and EE. Include homogenization speed as a Critical Process Parameter (CPP) in a Design of Experiments (DoE) model. [4] DoE used to locate a "freedom to operate" design space for robust production. [4]

Encapsulation Efficiency Measurement Techniques

Accurately measuring EE is critical. The table below compares common methods.

Method Principle Pros & Cons Suitability for IM Formulations

| Gel Exclusion Chromatography [5] [2] | Separates free drug (enters gel pores) from liposomes (eluted first). | Pros: No dilution, minimal leakage. Cons: Can be time-consuming; gel may adsorb drug. [5] | Used for IM-loaded liposomes with Sephadex G-50. [2] | | Centrifugation [5] | High-speed spins separate liposomes (pellet) from free drug (supernatant). | Pros: Simple, no dilution. Cons: High cost; long time; poor reproducibility; drug leakage risk. [5] | Common but requires careful validation to prevent leakage. | | Dialysis [5] | Uses semi-permeable membrane to remove free drug. | Pros: Simple, accurate. Cons: Very time-consuming; may cause drug leakage, leading to underestimation. [5] | Less ideal for routine or in-process checks. | | Centrifugal Ultrafiltration [5] | Uses a molecular weight cut-off filter; free drug passes through during centrifugation. | Pros: Fast, no dilution, high accuracy/reproducibility. Cons: Membrane may adsorb drug; filters are expensive. [5] | Good for fast, accurate measurements. | | nPEC (Nanoparticle Exclusion Chromatography) [6] [7] | Direct HPLC injection; monolithic column excludes nanoparticles, quantifying free drug in one run. | Pros: Extremely rapid, no sample prep, high accuracy, ideal for in-process control. Cons: Requires specialized HPLC setup. [6] | Highly recommended for development; validated for doxorubicin, applicable to IM. [7] |

Troubleshooting Guide: Low Encapsulation Efficiency

Problem: Low encapsulation efficiency after active loading.

  • Cause 1: Inefficient Transmembrane Gradient
    • Solution: Ensure the ammonium sulfate gradient is properly formed. After hydrating the lipid film with ammonium sulfate, use dynamic dialysis to exchange the external solution with glucose or PBS before adding IM. [2] Verify the integrity of the liposome membrane before loading.
  • Cause 2: Suboptimal Formulation Composition
    • Solution: Use a structured optimization approach like Design of Experiments (DoE). Systematically vary Critical Material Attributes (CMAs) like cholesterol and triglyceride content alongside Critical Process Parameters (CPPs) like homogenization speed to find the optimal combination for high EE. [4] [3]
  • Cause 3: Drug Leakage During EE Measurement
    • Solution: Re-evaluate your EE measurement technique. Switch to a faster, more robust method like centrifugal ultrafiltration or nPEC to minimize drug leakage during separation and get a more accurate result. [5] [6] [7]

Frequently Asked Questions (FAQs)

Q1: What is the difference between encapsulation efficiency and loading capacity?

  • A1: Encapsulation Efficiency (EE%) is the percentage of the total initial drug that is successfully encapsulated within the nanoparticles. Loading Capacity (LC%) is the mass of encapsulated drug per unit weight of the total nanoparticle (e.g., drug weight / total nanoparticle weight). A formulation can have high EE but low LC if the nanoparticle itself is very heavy. [8]

Q2: Why should I use a Design of Experiments (DoE) approach instead of testing one factor at a time?

  • A2: Testing one factor at a time (OFAT) fails to capture interactions between factors. For example, the ideal amount of surfactant might depend on the oil concentration. DoE efficiently explores these interactions, identifies the most significant variables (like Solutol HS15%), and builds a mathematical model to predict the optimal formulation, saving time and resources. [4] [3]

Q3: Are there any stability concerns with Imatinib-loaded lipospheres?

  • A3: Yes, stability is a key consideration. One study found that an optimized liposphere dispersion of IM was stable for 6 months when stored at 2-8°C in a prefilled syringe. [4] You should conduct real-time and accelerated stability studies on your own formulation to determine its shelf-life and ideal storage conditions.

Experimental Workflow & Troubleshooting Logic

To help visualize the overall development and problem-solving process, the following diagrams outline the key workflows.

cluster_opt Optimization Phase (If EE is Low) start Start: Develop/Improve IM Formulation step1 Prepare Liposomes/Lipospheres start->step1 step2 Apply Active Loading (Ammonium Sulfate Gradient) step1->step2 step3 Measure Encapsulation Efficiency (EE) step2->step3 decision1 Is EE satisfactory? step3->decision1 end Proceed to Further Tests decision1->end Yes analyze Analyze Cause of Low EE decision1->analyze No decision2 Inefficient Gradient? analyze->decision2 action1 Reinforce (NH₄)₂SO₄ gradient and loading conditions decision2->action1 Yes decision3 Suboptimal Composition? decision2->decision3 No action1->step3 action2 Use DoE to optimize lipid and surfactant ratios decision3->action2 Yes decision4 Measurement Error? decision3->decision4 No action2->step1 action3 Switch to robust method (e.g., nPEC, Centrifugal Ultrafiltration) decision4->action3 Yes action3->step3

The information from these studies provides a strong technical foundation. I hope this technical support center material equips you and your team to effectively tackle your formulation challenges.

References

Formulation Variables and Their Impact on Particle Size

Author: Smolecule Technical Support Team. Date: February 2026

The size of nanoparticles is critically influenced by formulation variables during preparation. The data from the search results is summarized in the table below for easy comparison.

Nanosystem Type Key Formulation Variables Impact on Particle Size Optimal Values / Range for Small Size Citation
Lipid Nanocapsules (LNCs) Surfactant % (Solutol HS15) Higher surfactant concentration generally decreases particle size [1]. ~30% Solutol HS15 [1]. [1] [2]
Oil phase % (Labrafac) Higher oil phase concentration generally increases particle size [1]. ~10% Labrafac [1]. [1] [2]
Aqueous phase dilution ratio A lower dilution ratio (aqueous phase to initial emulsion) can lead to a smaller particle size [1]. Ratio of 1.2 [1]. [1] [2]
Solid Lipid Nanoparticles (SLNs) Organic-to-Aqueous phase ratio (O/A) A lower O/A ratio is significant for achieving a smaller particle size [3]. 0.04 [3]. [3]
Drug-to-Lipid ratio (D/L) A lower D/L ratio is significant for achieving a smaller particle size [3]. 0.03 [3]. [3]
Surfactant amount (Tween 20) A specific concentration is critical; 2.50% w/v was used in an optimized formulation [3]. 2.50% w/v [3]. [3]
PLGA Nanoparticles Surfactant (Polyvinyl Alcohol, PVA) Used in the aqueous phase during emulsion preparation to stabilize droplets and control size [4]. 1.5% PVA [4]. [4]

The relationship between these formulation variables and the resulting particle characteristics can be visualized as a workflow for optimization.

cluster_1 Key Variables & Their General Effect on Size Start Formulation Optimization Var Adjust Key Variables Start->Var A ↑ Surfactant → ↓ Size Var->A B ↑ Oil/Lipid → ↑ Size Var->B C ↑ Aqueous Phase → ↑ Size Var->C Analyze Analyze Results Opt Achieve Target Profile Analyze->Opt A->Analyze B->Analyze C->Analyze

Experimental Protocols for Preparation and Characterization

Here are detailed methodologies for preparing and characterizing nanoparticles, as cited in the research.

Preparation of Lipid Nanocapsules (Phase-Inversion Temperature Method) [1] [2]

This is a low-energy method suitable for lipid-based systems.

  • Oil Phase Preparation: Dissolve the drug (e.g., 20 mg imatinib) in a small volume of chloroform (300 µL). Add this to the oil (e.g., Labrafac, 10-20% w/w) containing a stabilizer (e.g., lecithin, 1.5% w/w). Evaporate the chloroform at 50°C under stirring.
  • Aqueous Phase Addition: Add the aqueous phase containing NaCl (1.75% w/w) and surfactant (e.g., Solutol HS15, 15-30% w/w) to the oil phase.
  • Phase Inversion: Subject the mixture to three repeated heating and cooling cycles (e.g., from 85°C to 60°C) under magnetic stirring.
  • Irreversible Shock (Quenching): During the last cooling cycle, induce rapid dilution with cold deionized water (0°C). This causes the formation of stable nanocapsules.
  • Final Stirring: Stir the resulting nanosuspension slowly for 5 minutes.
Preparation of PLGA Nanoparticles (Emulsion Solvent Evaporation Method) [4]

This is a common method for polymeric nanoparticles.

  • Organic Phase: Dissolve the polymer (PLGA, 100 mg) and the drug (imatinib mesylate, 5 mg) in an organic solvent (e.g., chloroform, 5 mL).
  • Aqueous Phase: Prepare an aqueous solution of a stabilizer (e.g., Polyvinyl Alcohol, PVA, 1.5% in 20 mL water).
  • Emulsification: Add the organic phase dropwise to the aqueous phase while homogenizing at high speed (e.g., 18,000 rpm) to form an oil-in-water (o/w) emulsion.
  • Solvent Evaporation: Stir the emulsion for several hours (e.g., 3 hours) to allow the organic solvent to evaporate, solidifying the nanoparticles.
  • Harvesting: Centrifuge the suspension (e.g., 20,000 rpm for 15 minutes) to pellet the nanoparticles. Wash the pellet with water to remove free drug and excess surfactant, then lyophilize.
Characterization Techniques

The following table outlines standard assays used to characterize nanoparticles.

Parameter Standard Technique Brief Description & Key Findings from Research
Particle Size & Polydispersity Index (PdI) Dynamic Light Scattering (DLS) [1] [3] [4] Measures hydrodynamic diameter and size distribution. A PdI <0.3 indicates a monodisperse population [1].
Surface Charge Zeta Potential Measurement [1] [3] [4] Indicates colloidal stability. Values > ±30 mV suggest good physical stability [3].
Encapsulation Efficiency (EE%) Ultrafiltration/UV-Vis [1] [4] Direct method: separate free drug (e.g., via centrifugal filters), measure drug content in supernatant. Indirect method: measure drug in pellet. EEs >97% have been reported [3].
Drug Loading (DL%) Spectrophotometric Assay [4] The amount of drug encapsulated relative to the total weight of the nanoparticle.
Morphology Scanning Electron Microscopy (SEM) [4] [2] Provides high-resolution images of nanoparticle shape and surface topography.

Frequently Asked Troubleshooting Questions

  • Q: My nanoparticles are aggregating upon storage. What could be the cause?

    • A: This is often a sign of low zeta potential, leading to insufficient electrostatic repulsion between particles. Check your zeta potential; if it's below |±30| mV, the formulation is likely unstable. Another cause could be the incomplete removal of solvents or chloroform during preparation [1] [4].
  • Q: I am getting a low encapsulation efficiency for imatinib. How can I improve it?

    • A: Low EE can be due to drug leakage during preparation. Using a more lipophilic form of the drug (imatinib base instead of the mesylate salt) can improve partitioning into the lipid core [1]. Optimizing the drug-to-lipid ratio is also critical; a lower ratio often leads to higher EE [3].
  • Q: The particle size of my batch is too large. What parameters should I adjust first?

    • A: To reduce size, consider increasing the surfactant concentration to better stabilize a larger surface area, or decreasing the oil/lipid phase concentration to reduce the core volume. Additionally, ensuring high homogenization speed/sonication energy during emulsification is crucial for breaking down droplets [1] [3].
  • Q: My in vitro drug release is too fast. How can I achieve a more sustained profile?

    • A: A fast release often indicates surface-associated drug or a porous matrix. To achieve sustained release, optimize the lipid-to-surfactant ratio to form a more rigid matrix, or use polymers like PLGA that degrade slowly. Research shows that optimized formulations can provide sustained release over 48 hours [1] [3].

The experimental design is a critical final step that ties all these elements together, as shown in the workflow below.

cluster_1 Pre-formulation Steps cluster_2 Preparation & Characterization cluster_3 Analysis & Iteration Start Define Goal: Optimize Particle Size P1 1. Pre-formulation Start->P1 A1 Select Nanosystem Type (e.g., LNC, SLN, PLGA) P1->A1 P2 2. Preparation B1 Synthesize Batches P2->B1 P3 3. Characterization P4 4. Data Analysis & Optimization P3->P4 C1 Analyze with Statistical Software (e.g., Design-Expert) P4->C1 End Optimized Formulation A2 Identify Critical Variables (Surfactant %, Oil %, etc.) A1->A2 A3 Design Experiment (Full Factorial, BBD, PBD) A2->A3 A3->P2 B2 Measure Size, PDI, Zeta Potential, EE% B1->B2 B2->P3 C2 Build Model & Identify Optimal Parameters C1->C2 C3 Prepare & Validate Final Formulation C2->C3 C3->End

References

Imatinib mesylate stability indicating methods

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

Here are the detailed methodologies for two primary stability-indicating techniques as described in the literature.

Stability-Indicating UPLC Method

This method separates Imatinib Mesylate from its process-related impurities and degradation products [1].

  • Chromatographic Conditions:
    • Column: Acquity UPLC BEH C-18 (50 mm x 2.1 mm, 1.7 μm)
    • Temperature: 30 °C
    • Mobile Phase: Gradient program
    • Flow Rate: 0.3 mL/min
    • Run Time: 9.0 minutes
    • Detection: 237 nm
  • Sample Preparation: Appropriate solutions of the drug substance and product are prepared.
  • Stress Testing (Forced Degradation): The drug is subjected to various stress conditions as per ICH guidelines [1]:
    • Acid/Base Hydrolysis: Treatment with acidic (e.g., HCl) and basic (e.g., NaOH) solutions.
    • Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂).
    • Thermal Stress: Exposure to heat.
    • Photolytic Stress: Exposure to light.
  • Validation: The method is validated for specificity, linearity, accuracy, precision, and robustness per ICH guidelines [1].
Stability-Indicating HPTLC Method

This method provides an alternative for analyzing the bulk drug and pharmaceutical dosage forms [2].

  • Chromatographic Conditions:
    • Stationary Phase: HPTLC aluminum plates precoated with silica gel 60F-254.
    • Mobile Phase: Chloroform:Methanol (6:4, v/v).
    • Detection: Densitometry at 276 nm.
    • Rf Value: 0.53 ± 0.02.
  • Sample Application: The sample is applied as spots in the range of 100-1000 ng.
  • Stress Testing: The drug is subjected to acid/alkali hydrolysis, oxidation, and thermal degradation [2].
  • Validation: The method is validated for precision, recovery, robustness, LOD, and LOQ [2].

Troubleshooting Common Experimental Issues

Below are some frequently encountered problems and their potential solutions.

Issue Possible Cause Troubleshooting Guide

| Poor Chromatographic Resolution | Column degradation, incorrect mobile phase pH or gradient, buffer saturation. | - Use a suitable C-18 column (e.g., 50-100mm, 1.7-5μm particle size) [1] [3].

  • Optimize mobile phase (e.g., methanol-triethylamine pH 10.5) [3] or gradient program [1].
  • Ensure fresh mobile phase preparation. | | Low Recovery in Sample Preparation | Incomplete extraction, adsorption to vials/tubes, improper solvent. | - Use simple liquid-liquid extraction for high recoveries (90-96%) [3].
  • Use silanized vials to prevent adsorption.
  • Ensure the solvent strength matches the sample. | | Irreproducible HPTLC Results | Inconsistent sample application, chamber saturation, mobile phase variation. | - Use an automated applicator for precise spotting.
  • Ensure proper chamber saturation with mobile phase vapor.
  • Prepare mobile phase fresh and consistently. | | Polymorphic Form Conversion | Manufacturing processes (granulation, compression, drying) [4]. | - Monitor polymorphic purity during quality control and stability studies using PXRD [4].
  • The detection limit of β polymorph in α form is about 4% using PXRD [4]. | | Solution Instability | pH sensitivity, solvent evaporation, light sensitivity. | - Use refrigerated solutions (stable up to 72 hrs) [5].
  • Use low-adsorption, amber vials to protect from light. |

Workflow and Pathway Diagrams

The following diagram illustrates the logical workflow for developing and validating a stability-indicating method for this compound.

G Start Start Method Development A Select Analytical Technique (UPLC, HPTLC, UV, etc.) Start->A B Optimize Method Parameters (Column, Mobile Phase, λ, etc.) A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Light) B->C D Evaluate Specificity (Resolution of peaks > 1.5) C->D E Validate the Method (Linearity, Accuracy, Precision, LOD/LOQ) D->E End Apply to API and Dosage Forms E->End

The diagram below summarizes the stability profile of this compound based on forced degradation studies, highlighting the conditions under which it decomposes.

G IMM This compound (Stable under normal conditions) Acid Acidic Hydrolysis IMM->Acid  Susceptible Base Basic Hydrolysis IMM->Base  Susceptible Ox Oxidative Stress (e.g., H₂O₂) IMM->Ox  Susceptible Heat Thermal Stress IMM->Heat  Susceptible Light Photolytic Stress IMM->Light  Susceptible Deg Degradation Products Acid->Deg Base->Deg Ox->Deg Heat->Deg Light->Deg

References

Imatinib mesylate Monte Carlo simulation defect rate

Author: Smolecule Technical Support Team. Date: February 2026

Defining Defect Rate in Formulation Development

In pharmaceutical development, a defect rate predicted by Monte Carlo simulation represents the estimated probability that a future manufacturing batch will fail to meet predefined Critical Quality Attributes (CQAs) [1].

For an Imatinib Mesylate liposphere formulation, one study defined its CQAs and used Monte Carlo simulation on the established design space, predicting a 5% defect rate for the center point batch [1] [2]. This means the batch had a 95% probability of meeting all quality specifications.

Workflow for Defect Rate Analysis

The process for implementing this can be visualized in the following workflow. This diagram outlines the key stages from initial design to the final simulation step.

workflow DoE Design of Experiments (DoE) Model Build Mathematical Models DoE->Model Space Define Design Space Model->Space Set Set Acceptance Limits for CQAs Space->Set Sim Run Monte Carlo Simulation Set->Sim Rate Calculate Defect Rate Sim->Rate

Troubleshooting Common Simulation Issues

Here are some common challenges and solutions when performing this analysis:

Issue Possible Cause Solution
High predicted defect rate Design space is too narrow or process is not robust. Use the overlay plot to find a "freedom to operate" region where all CQAs are met [1].
Model does not predict reality well ("Lack of Fit") The mathematical model may be too simple for the system. Check the model's Lack of Fit (LoF) p-value. A significant p-value may require a more complex model [1].
Input factors are correlated Changes in one input variable cause changes in another. Use multivariate analysis (like PCA) to identify and group correlated variables into latent factors [1].

Experimental Protocol for Liposphere Formulation

The following methodology is adapted from a study that successfully employed a Box-Behnken Design and Monte Carlo simulation for an intra-articular this compound liposphere injection [1] [2].

  • Formulation Variables: Amount of Cholesterol and Triglyceride [1].
  • Process Variable: Speed of homogenization [1].
  • Response Variables (CQAs):
    • Particle Size (PS)
    • % Drug Entrapment Efficiency (EE)
    • Drug Release at 4 hours (DR4h)
    • Drug Release at 5 days (DR5d) [1]

Procedure:

  • Prepare Lipospheres: Use a double emulsion technique with a lipid phase of dierucoyl phosphatidylcholine (DEPC), DPPG, cholesterol, and tricaprylin in dichloromethane [1].
  • Form Primary Emulsion: Use a high-pressure homogenizer, controlling the speed as per the experimental design [1].
  • Dilute and Purify: Dilute the primary emulsion with a secondary aqueous phase in an Inline mixer. Remove the organic solvent via nitrogen flushing [1].
  • Centrifuge and Adjust: Centrifuge the dispersion and adjust the final product for potency [1].
  • Analyze Responses: For each experimental batch, measure the particle size, entrapment efficiency, and drug release profile [1].

Modeling and Simulation:

  • Develop Models: Use multiple linear regression analysis to generate a mathematical model for each response variable (e.g., Particle Size, Entrapment Efficiency) [1].
  • Locate Design Space: Use an overlay plot to locate the "freedom to operate" region where all CQAs are simultaneously met [1].
  • Run Simulation: Perform Monte Carlo simulations by randomly sampling the factor variables (e.g., cholesterol, homogenization speed) within their operating ranges and using the developed models to predict the CQAs for each virtual batch [1].
  • Calculate Defect Rate: The defect rate is the percentage of these virtual batches where one or more predicted CQAs fall outside their acceptance limits [1].

References

Imatinib mesylate homogenization speed sonication time optimization

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Parameters and Outcomes

The following table details the method and results for preparing Imatinib Mesylate-loaded nanoparticles using the emulsification-sonication technique [1].

Parameter Details & Specifications
Preparation Method Emulsification-sonication method [1]
Homogenization Speed 18,000 rpm [2]
Homogenization Duration Not specified (Ultra-Turrax homogenizer used) [2]
Sonication Time 15 minutes (in cycles of 20 seconds on/off) [1]
Sonication Power/ Frequency 500 W, 20 kHz [1]

| Key Formulation Components| Lipid Phase: Compritol + Oleic acid Aqueous Phase: 1.5% PVA (Polyvinyl Alcohol) solution [2] | | Resulting Particle Size | 96.63 ± 1.87 nm [1] | | Polydispersity Index (PDI) | 0.27 ± 0.15 (indicating a narrow size distribution) [1] | | Zeta Potential | -32.7 ± 2.48 mV (indicating good physical stability) [1] | | Encapsulation Efficiency | 96.49 ± 1.46% [1] |

Detailed Experimental Protocol

Here is a step-by-step workflow for the preparation of this compound-loaded nanoparticles, based on the published method.

A 1. Prepare Lipid Phase C 3. Form Primary Emulsion A->C B 2. Prepare Aqueous Phase B->C D 4. Sonicate the Emulsion C->D E 5. Purify Nanoparticles D->E F 6. Lyophilize Product E->F

  • Prepare Lipid Phase: Dissolve 100 mg of PLGA (Poly(lactide-co-glycolide)) and 5 mg of this compound in 5 mL of chloroform [2].
  • Prepare Aqueous Phase: Prepare a 20 mL aqueous solution containing 1.5% (w/v) PVA (Polyvinyl Alcohol) as a stabilizer [2].
  • Form Primary Emulsion: Add the lipid phase solution dropwise into the aqueous PVA solution while homogenizing at 18,000 rpm using an Ultra-Turrax homogenizer (e.g., IKA T25) [2]. This creates a coarse emulsion.
  • Sonicate the Emulsion: Subject the coarse emulsion to probe sonication for 15 minutes. To prevent overheating, use a pulsed cycle of 20 seconds on and 20 seconds off. The sonicator should be set to a power of 500 W and a frequency of 20 kHz [1].
  • Purify Nanoparticles: Stir the resulting nano-emulsion for 3 hours to evaporate the organic solvent. Centrifuge the suspension at 20,000 rpm for 15 minutes to pellet the nanoparticles. Wash the pellet three times with ultra-pure water to remove any free drug and PVA [2].
  • Lyophilize Product: The final nanoparticle pellet is freeze-dried for storage and future use [2].

Troubleshooting FAQs

Here are answers to some common issues you might encounter during the process:

Q1: Our resulting particle size is too large or the distribution is too broad (high PDI). What adjustments can we make?

  • Increase Homogenization/Sonication Energy: The size of nanoparticles is directly influenced by the energy input during emulsification. You can try increasing the homogenization speed (if possible) or the sonication time. Ensure the sonicator probe is positioned correctly in the center of the sample for uniform energy distribution.
  • Check Surfactant Concentration: An insufficient amount of the emulsifier (PVA) can lead to inadequate stabilization during particle formation, causing coalescence and larger sizes. Verify that the PVA concentration is optimal.
  • Optimize Lipid-to-Aqueous Phase Ratio: The volume ratio of the two phases can affect emulsion stability. A very high lipid phase volume can be difficult to properly emulsify, leading to larger droplets and particles.

Q2: We are getting a low drug encapsulation efficiency. What could be the cause?

  • Drug Solubility: this compound must have sufficient solubility in the lipid phase (chloroform with PLGA) to be efficiently encapsulated. If solubility is low, the drug will partition into the external aqueous phase during emulsification. Conduct a pre-formulation solubility study of the drug in different lipid solvents and matrices [1].
  • Drug Leakage During Purification: Rapid diffusion of the drug can occur during the solvent evaporation and washing steps. Using a smaller volume of wash liquid and reducing the contact time can help minimize drug loss.
  • Formulation Composition: The ratio of solid lipid to liquid lipid in the core can affect how much drug the matrix can hold. You may need to adjust the PLGA and/or oleic acid ratios to create a more compatible environment for the drug [1].

Q3: The nanoparticle suspension is unstable and aggregates. How can we improve stability?

  • Verify Zeta Potential: A high zeta potential (typically > |±30| mV) indicates strong electrostatic repulsion between particles, which prevents aggregation. The successful formulation had a zeta potential of -32.7 mV [1]. If your value is low, it suggests the stabilizer (PVA) is not effectively adsorbing to the particle surface.
  • Ensure Proper Lyophilization: For long-term storage, freeze-drying (lyophilization) is essential. Using a cryoprotectant (e.g., sucrose, trehalose) during lyophilization is critical to prevent nanoparticle aggregation upon reconstitution.

Key Optimization Considerations

  • Component Quality: The molecular weights of PLGA and PVA can influence the process and final product. The protocol used PLGA with an Mw of 24,000–38,000 Da and PVA with an Mw of 31,000–50,000 Da [2].
  • Equipment Calibration: The efficiency of sonication can vary between instruments and with probe wear. Regularly calibrate your sonicator to ensure consistent energy output.

References

Imatinib mesylate analytical method validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Imatinib Mesylate

Analytical Technique Key Objective / Focus Linear Range Key Validation Parameters Demonstrated Application Context
HPLC-MS (Serum) [1] Therapeutic Drug Monitoring (TDM) 0.500–10.0 μg/mL Accuracy, Precision, Linearity, Robustness Pharmacokinetic assays (bioavailability, bioequivalence) and clinical routine TDM.
RP-HPLC (UV Detection) [2] Quality Control (Bulk & Capsule) 5–35 μg/mL Specificity, Accuracy, Precision, Linearity, Robustness Routine quality control analysis of drug substance and finished product.
RP-HPLC (UV Detection) [3] Quality Control (Bulk & Tablet) 2–10 μg/mL Accuracy, Precision, Linearity, LOD/LOQ, Robustness Quality control in bulk drug and pharmaceutical formulations.
RP-HPLC (Dimer Impurity) [4] Impurity Profiling Not Specified Specificity, Accuracy, Linearity, LOD/LOQ Specific estimation of Imatinib and its dimer impurity in formulations.
UPLC (PDA Detection) [5] Stability-Indicating & Impurity Profiling Not Specified Specificity, Precision, Accuracy, Linearity, Robustness Quantitative estimation of drug and 8 impurities/degradants in stability samples.
UV-Spectroscopy [6] Stability-Indicating (Bulk & Formulation) 2–12 μg/mL Specificity, Accuracy, Precision, Linearity, LOD/LOQ Fast, simple analysis and forced degradation studies.

Detailed Experimental Protocols

Here is a detailed look at the methodologies for the key techniques presented in the research.

HPLC-MS for Therapeutic Drug Monitoring

This method was validated according to US FDA and ANVISA guidelines for quantifying Imatinib in human serum[cite[cite [1].

  • Sample Preparation: Protein precipitation was used. A 100 μL aliquot of serum was mixed with 50 μL of internal standard (Tamsulosin, 5 μg/mL) and 400 μL of cold methanol (-80°C). The mixture was shaken, centrifuged, and the clear supernatant was injected [1].
  • Chromatographic Conditions:
    • Column: Luna C18 (50 mm × 2.0 mm, 3 μm)
    • Mobile Phase: Gradient elution with Methanol and Water, each containing 10 mM ammonium acetate and 0.1% formic acid.
    • Flow Rate: 0.4 mL/min (gradient to 0.8 mL/min)
    • Injection Volume: 2 μL [1].
  • Mass Spectrometer Conditions:
    • Ionization Mode: Positive Electrospray Ionization (ESI+)
    • Gas Flow: Drying gas 15 L/min, Nebulizing gas 1.5 L/min
    • Temperature: DL and Heat Block at 250°C [1].
Stability-Indicating UPLC for Impurity Profiling

This method separates this compound from eight potential impurities and degradants [5].

  • Sample Preparation: A blend solution of the drug and impurities was prepared in the mobile phase.
  • Chromatographic Conditions:
    • Column: Waters Acquity UPLC HSS C18 (100 mm × 2.1 mm, 1.8 μm)
    • Mobile Phase:
      • A: 10 mM Ammonium Acetate buffer (pH 4.0)
      • B: Acetonitrile
    • Gradient Program: Started at 10% B, linearly increased to 50% B over 6 minutes.
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
    • Detection: Photo Diode Array (PDA) at 237 nm [5].
  • Specificity: The method was validated for specificity by subjecting the drug to forced degradation (acid, base, oxidative, thermal, and photolytic stress) and confirming separation of degradants from the main peak and all impurities [5].
RP-HPLC for Quality Control

A common isocratic RP-HPLC method for bulk and capsule analysis is described [2] [3].

  • Chromatographic Conditions:
    • Column: Phenomenex C18 (250 mm × 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile and Potassium Dihydrogen Phosphate Buffer (pH adjusted to 2.5-3.0 with O-Phosphoric acid) in a ratio of 30:70 v/v [2] [3].
    • Flow Rate: 0.8 - 1.0 mL/min
    • Detection: UV at 264 - 268 nm
    • Retention Time: ~2.67 - 3.05 minutes [2] [3].
  • Sample Preparation (Capsule Assay): Capsule powder equivalent to the drug content was dissolved and sonicated in methanol, then diluted and filtered before injection [2].

Method Validation Workflow

The following diagram illustrates the typical workflow for developing and validating an analytical method, incorporating requirements from ICH guidelines [2] [4] [5].

methodology Analytical Method Validation Workflow Start Method Development (Optimize Conditions) Specificity Specificity/Selectivity (Forced Degradation, Resolution) Start->Specificity Linearity Linearity & Range (Correlation Coefficient, r²) Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Standard Deviation) Precision->LOD_LOQ Robustness Robustness (Deliberate Parameter Variations) LOD_LOQ->Robustness Report Validation Report Robustness->Report

Key Insights for Method Selection

  • For Clinical Pharmacokinetics: The HPLC-MS method is the gold standard for sensitivity and specificity in measuring drug levels in biological fluids like serum [1].
  • For Stability and Impurity Studies: UPLC provides superior resolution in a shorter time, making it ideal for separating and quantifying multiple impurities and degradation products, which is a core ICH requirement [5].
  • For Routine Quality Control: Simple, cost-effective RP-HPLC with UV detection is sufficient and widely used for assaying bulk drug and formulated products, offering a good balance of performance and cost [2] [3].
  • For Rapid, Cost-Effective Analysis: UV-Spectroscopy is a viable option for fast assay and degradation studies, though it lacks the separation power of chromatographic methods [6].

References

Imatinib mesylate comparative pharmacokinetics capsules tablets

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetics of Imatinib Formulations

The table below summarizes key pharmacokinetic parameters from two pivotal studies that directly compared imatinib capsules and tablets.

Study Population & Design Formulation Cmax (ng/mL) AUC(0-∞) (ng·h/mL) tmax (h) t1/2 (h)

| 33 Healthy Subjects [1] [2] Randomized, crossover study | 4 x 100 mg Capsules (Reference) | 1,748 | 27,094 | 2.5 (median) | 15.8 | | | 4 x 100 mg Tablets (Test) | 1,638 | 26,081 | 2.5 (median) | 15.9 | | | 1 x 400 mg Tablet (Test) | 1,606 | 25,464 | 2.5 (median) | 15.7 | | 36 CML Patients [3] Randomized study | 4 x 100 mg Capsules (Reference) | 1,548 | 27,011 | Not Specified | 15.7 | | | 4 x 100 mg Tablets (Test) | 1,605 | 25,811 | Not Specified | 15.8 | | | 1 x 400 mg Tablet (Test) | 1,622 | 25,699 | Not Specified | 15.6 |

The data demonstrates that the tablet and capsule formulations are bioequivalent. The 90% confidence intervals for the ratios of Cmax and AUC between the test (tablets) and reference (capsules) formulations were entirely within the standard bioequivalence acceptance range of 0.80 to 1.25 [1] [3]. This means there is no statistically significant difference in the extent (AUC) or rate (Cmax) of absorption between the capsules and tablets.

Experimental Methodologies

The bioequivalence studies followed robust and standardized clinical trial protocols.

  • Study Designs: The key studies were open-label, randomized, single-dose trials with a crossover design [1] [2]. In a crossover design, each subject receives all treatments in sequence, separated by a washout period (e.g., 10 days [1] [2]). This design minimizes inter-subject variability and increases the power of the study.
  • Participants: Studies included either healthy volunteers [1] [2] or patients with Chronic Myeloid Leukemia (CML) in the chronic phase [3]. Participants were typically administered a single 400 mg dose under fasting conditions.
  • Blood Sampling & Analysis: Serial blood samples were collected for up to 96 hours [1] [2] or 48 hours [3] post-dose. Plasma concentrations of imatinib were determined using validated analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection [3] or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [4].
  • Pharmacokinetic & Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC, tmax, t1/2) were calculated using non-compartmental methods [3]. Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax and AUC were within the 80-125% range [1] [3].

The following diagram illustrates the typical workflow of these bioequivalence studies:

G Start Study Population: Healthy Volunteers or CML Patients A Randomization Start->A B Treatment Period 1 (Single 400 mg Dose) A->B C Washout Period (~10-14 days) B->C D Treatment Period 2 (Alternate Formulation) C->D E Intensive Blood Sampling (Pre-dose to 96 hours) D->E For each period F Bioanalytical Analysis (LC-MS/MS or HPLC-UV) E->F G PK Parameter Calculation (Cmax, AUC, tmax, t1/2) F->G H Statistical Analysis (90% CI for Test/Reference Ratio) G->H

Metabolism and Disposition of Imatinib

The pharmacokinetics of imatinib are well-characterized. The following chart outlines its absorption, distribution, metabolism, and excretion (ADME) processes, which are consistent across capsule and tablet formulations.

G cluster_ADME ADME Profile OralDose Oral Dose (Capsule or Tablet) Absorb Rapid Absorption Tmax: 2-4 hours OralDose->Absorb Systemic Systemic Circulation ~95% Plasma Protein Bound Absorb->Systemic Excrete Elimination Systemic->Excrete Urine (13%) Metabolism Metabolism Systemic->Metabolism Mainly via CYP3A4/CYP3A5 Metabolite Primary Metabolite CGP74588 (Active) Metabolite->Excrete Metabolism->Metabolite Metabolism->Excrete Feces (68%)

Key ADME characteristics based on the literature include [5] [6] [7]:

  • Absorption: Imatinib is rapidly absorbed after oral administration, with an absolute bioavailability of approximately 98% for both capsules and tablets. Food has no clinically relevant impact on its absorption.
  • Distribution: It is extensively distributed and highly bound to plasma proteins (about 95%), mainly albumin and alpha-1 acid glycoprotein.
  • Metabolism: Imatinib is primarily metabolized in the liver by the CYP3A4 enzyme. Its main metabolite, CGP74588, is pharmacologically active and has a longer half-life (~40 hours) than the parent drug.
  • Elimination: The elimination half-life of imatinib is approximately 18 hours. It is predominantly excreted in the feces as metabolites.

Implications for Research and Clinical Practice

The bioequivalence between imatinib capsules and tablets has several important implications:

  • Interchangeability in Clinics: The data support the substitution of capsules with tablets in clinical practice without compromising efficacy or safety [1] [3].
  • Improved Patient Adherence: The development of a 400 mg tablet was driven by the need to reduce pill burden (from swallowing up to six 100 mg capsules per dose), which is a known factor negatively impacting treatment adherence, especially in long-term therapies like CML [1] [2].
  • Formulation Development: For drug development professionals, these studies validate that the critical quality attributes of the tablet formulation (such as dissolution profile) are well-controlled to ensure performance equivalent to the original capsule.

References

Imatinib mesylate generic OHK9511 anti-leukemic effects

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes key experimental findings that directly compare the efficacy of OHK9511 and Glivec.

Experimental Model Measured Parameter OHK9511 Results Glivec Results Conclusion
Various CML Cell Lines (K562, BV173, KCL22, KBM-5, MYL) [1] IC₅₀ (concentration for 50% inhibition) Comparable values across cell lines Comparable values across cell lines No significant difference in growth inhibitory potency [1]
Various CML Cell Lines [1] Apoptosis Induction (Annexin V-positive cells) Similar levels of apoptosis induced Similar levels of apoptosis induced No significant difference in ability to trigger programmed cell death [1]
Mouse Leukemia Model (Ba/F3 BCR-ABLWT cells) [1] Overall Survival Similar survival curve Similar survival curve No significant difference in survival benefit in vivo [1]
Human Xenograft Model (BV173 cells in NOD/SCID mice) [1] Overall Survival Similar survival curve Similar survival curve No significant difference in efficacy against human CML cells in a living organism [1]
Adriamycin-Resistant CML Cell Line (K562/ADM) [2] IC₅₀ for Imatinib 0.378 ± 0.029 µM 0.492 ± 0.024 µM (in sensitive K562 cells) Effective regardless of multidrug resistance status [2]

Detailed Experimental Protocols

Cell-Based Assays for Viability and Apoptosis

These experiments are fundamental for initial, high-throughput screening of a drug's anti-leukemic potential.

  • Cell Lines Used: The study used a panel of Philadelphia chromosome-positive (Ph+) CML cell lines, including K562, BV173, KCL22, KBM-5, and MYL, along with their drug-resistant subclones (e.g., KBM-5/STIR with T315I mutation) [1].
  • Cell Culture: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO₂ atmosphere [1].
  • Drug Preparation: Active Pharmaceutical Ingredients (APIs) of both OHK9511 and Glivec were isolated from their respective tablets, confirmed for high purity (≈95-97%) via HPLC analysis, dissolved in DMSO to create stock solutions, and stored at -80°C [1].
  • Cell Viability (IC₅₀) Assay: Cells were treated with a range of concentrations of OHK9511 or Glivec. After a defined period, cell proliferation was measured using the MTS assay (a colorimetric method for measuring metabolic activity) or the trypan blue exclusion test. The IC₅₀ value was then calculated using specialized software like CalcuSyn [1].
  • Apoptosis Assay: After drug treatment, cells were stained with Annexin V-FITC and Propidium Iodide (PI). The samples were then analyzed by flow cytometry to distinguish and quantify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/dead (Annexin V+/PI+) cell populations [1].

The following diagram illustrates the workflow for these cell-based assays.

cluster_1 Parallel Assay Pathways Start Start Cell-Based Assay Culture Culture CML Cell Lines (K562, BV173, etc.) Start->Culture Prep Prepare Drug Solutions (OHK9511 and Glivec API) Culture->Prep Treat Treat Cells with Drug Concentration Series Prep->Treat Viability Cell Viability Assay (MTS Test or Trypan Blue) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treat->Apoptosis IC50 Calculate IC₅₀ Value Viability->IC50 Data Collect Quantitative Data (IC₅₀ and % Apoptosis) IC50->Data Flow Flow Cytometry Analysis Apoptosis->Flow Flow->Data

In Vivo Efficacy Studies in Mouse Models

These experiments evaluate the drug's effectiveness in a complex living system, providing critical data before human trials.

  • Mouse Models: Two different models were used:
    • Nude mice transplanted with murine pro-B cells engineered to express the human BCR-ABLWT oncogene (Ba/F3 BCR-ABLWT cells) [1].
    • NOD/SCID mice transplanted with human CML cells (BV173 cell line) to create a xenograft model [1].
  • Drug Administration: For in vivo use, tablets were ground and dissolved in 0.5% methylcellulose. Mice were orally administered either OHK9511, Glivec, or a vehicle control at a dose of 200 mg/kg, twice daily, according to the specific study timeline [1].
  • Experimental Timeline:
    • In the nude mouse model, treatment began two days after cell injection and continued for 10 days [1].
    • In the human xenograft model, treatment began eight days after transplantation and continued for 10 days [1].
  • Primary Endpoint: The main outcome measured was overall survival. Mice were monitored daily and sacrificed when they became moribund. Survival curves were plotted and statistically compared using the Kaplan-Meier method and the log-rank test [1].

The workflow for the in vivo studies is summarized below.

Start Start In Vivo Study Model Establish Mouse Model Start->Model Groups Randomize into Treatment Groups: - OHK9511 - Glivec - Vehicle Control Model->Groups Dose Oral Administration (200 mg/kg, twice daily) Groups->Dose Monitor Monitor Survival Daily Dose->Monitor Analyze Statistical Analysis (Kaplan-Meier, Log-rank test) Monitor->Analyze

Interpretation and Context for Researchers

  • Overcoming Physician Skepticism: The study was designed to address a specific clinical concern. In Japan, generic drugs are approved based on chemical structure and pharmacokinetic data, but demonstration of biological activity is not mandatory. This research directly provides the biological efficacy data that can reassure hematologists about the generic's quality [1].
  • Mechanism of Action: The comparable efficacy of OHK9511 is consistent with its function as a tyrosine kinase inhibitor. Both drugs work by targeting the BCR-ABL oncoprotein, leading to inhibited proliferation and induced apoptosis in CML cells [3] [2].
  • Broader Evidence: The findings on OHK9511 align with systematic reviews of generic imatinib. A 2021 review concluded that most generic formulations are comparable to the original drug in terms of efficacy and safety, both in newly diagnosed patients and those switching from branded imatinib, leading to significant reductions in healthcare costs [4].

References

Imatinib mesylate lipocrit value characterization

Author: Smolecule Technical Support Team. Date: February 2026

Characterization Data of IM Lipospheres

The table below summarizes the key experimental data for the characterized Imatinib Mesylate liposphere formulation, as reported in a single study [1] [2].

Characterization Parameter Reported Value / Outcome Experimental Methodology
Packed Particle Volume (Lipocrit) Reported as part of characterization Centrifugation of liposphere dispersion in capillary tubes; expressed as a percentage of the total volume occupied by the packed particles [1] [2].
Particle Size & Distribution Established for the center point batch Dynamic light scattering or other advanced nanoparticle tracking technologies [1] [2].
Entrapment Efficiency (% EE) Met all set criteria for the center point batch HPLC analysis after separation of free drug from the liposphere dispersion [1] [2].
Drug Release Profile Extended release over 5 days In vitro release study using dialysis method; reported at 4 hours (DR4h) and 5 days (DR5d) [1] [2].
Zeta Potential Established for the center point batch Measurement of surface charge using electrophoretic light scattering [1] [2].
Stability Stable for 6 months at 2-8°C Monitoring of physical stability, pH, viscosity, and drug release profile under controlled storage conditions [1] [2].

Experimental Protocols for Characterization

The following are the detailed methodologies for the key experiments cited in the study.

  • Formulation Process: Lipospheres were prepared using a double emulsion technique. The lipid phase (dierucoyl phosphatidylcholine, 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, cholesterol, and tricaprylin in dichloromethane) was emulsified with the drug solution using a high-pressure homogenizer to form the primary emulsion. This was then diluted with a secondary aqueous phase in an inline mixer. The organic solvent was removed via nitrogen flushing, followed by centrifugation and potency adjustment [1] [2].

  • Lipocrit Measurement: The lipocrit value, or Packed Particle Volume (PPV), was determined by filling the liposphere dispersion into capillary tubes, followed by centrifugation. The result is expressed as the percentage of the total volume that the packed lipid particles occupy after centrifugation [1] [2].

  • Design of Experiments (DoE): A Box-Behnken Design was employed to optimize the formulation. The amounts of cholesterol and triglyceride were selected as formulation variables, and the homogenization speed was the process variable. The responses measured were particle size, entrapment efficiency, and drug release at 4 hours and 5 days [1] [2].

The workflow below summarizes the key stages of the formulation development and characterization process.

G cluster_1 Critical Process Parameters (CPP) cluster_2 Critical Quality Attributes (CQA) Start Start: Formulation Development DoE Box-Behnken Design (DoE) Start->DoE Prep Liposphere Preparation (Double Emulsion Technique) DoE->Prep Centrifuge Centrifugation & Potency Adjustment Prep->Centrifuge Char Product Characterization Centrifuge->Char Eval Stability Evaluation Char->Eval End Stable Final Product Eval->End CPP1 Homogenization Speed CPP1->Prep CPP2 Lipid Composition CPP2->Prep CQA1 Particle Size (PS) CQA1->Char CQA2 Entrapment Efficiency (EE) CQA2->Char CQA3 Drug Release (DR4h, DR5d) CQA3->Char CQA4 Packed Particle Volume (Lipocrit) CQA4->Char

Interpretation of Findings and Research Implications

The available data comes from a single formulation development study. For comprehensive comparative analysis, consider the following:

  • Lipocrit in Context: Lipocrit is one part of a broader characterization suite. A complete assessment requires integration with data on particle size, entrapment efficiency, and drug release profile to fully understand formulation performance [1] [2].
  • Comparative Data Gap: The search results do not provide a direct comparison of lipocrit values across different this compound formulations. Generating this data would require experimental work or access to proprietary formulation data from multiple sources.
  • Advancing Your Research: To build on these findings, you could:
    • Reproduce the Protocol: Use the detailed DoE and characterization methodologies to prepare and test your own formulations for direct comparison.
    • Expand Characterization: Include additional tests like in vitro cell studies or in vivo pharmacokinetics to build a more comprehensive performance profile [3] [4] [5].
    • Investigate Other Carriers: Explore and characterize other lipid-based systems (e.g., solid lipid nanoparticles, niosomes) to generate a novel comparison dataset [4].

References

Imatinib mesylate clinical response correlation plasma levels

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Response Correlation with Plasma Levels

The table below summarizes key findings from clinical studies on the relationship between imatinib trough plasma concentrations (Cmin) and treatment outcomes.

Study / Trial Key Findings on Plasma Level Correlation

| TOPS Trial [1] | - Threshold: Day 29 Cmin < 1165 ng/mL (25th percentile) linked to significantly lower rates of Major Molecular Response (MMR) and Complete Cytogenetic Response (CCyR) at 12 months.

  • Response: Patients with Cmin > 1165 ng/mL achieved MMR faster and had higher response rates.
  • Safety: High Cmin appeared associated with increased frequency of certain adverse events (neutropenia, rash, diarrhea, edema). | | Singh et al. (2009) [2] | - Responders vs. Non-responders: Mean plasma imatinib level in non-responders was significantly lower (0.70 µM) than in responders (2.34 µM).
  • Conclusion: Supports routine monitoring of imatinib levels, particularly in treatment-resistant cases. | | Dal Ponte et al. (2017) [3] | - Hematological Parameters: Found no statistically significant correlation between imatinib serum levels and leukocyte, platelet, or hemoglobin counts.
  • Note: Study focused on hematological profile rather than molecular or cytogenetic response. |

Experimental Protocols for Plasma Level Determination

The methodology for measuring imatinib plasma levels is crucial for obtaining reliable data. Here are detailed protocols from the cited research:

  • Sample Collection: Blood samples for trough level (Cmin) measurement are collected at pre-dose, typically 24 hours after the last dose and immediately before taking the next scheduled dose [1] [2].
  • Sample Processing: Plasma or serum is separated from blood cells for analysis [3].
  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) is a standard method.
    • Detection: HPLC with a Diode Array Detector (DAD) is used [3]. Some methods use tandem mass spectrometry for higher sensitivity [4].
    • Procedure: This technique separates the components of the plasma sample based on their physical and chemical properties, allowing for the precise quantification of imatinib concentration [2] [3].

Interpretation and Clinical Application

The collective evidence supports the clinical utility of therapeutic drug monitoring for imatinib.

  • Target Concentration: Maintaining a trough plasma concentration above approximately 1000 ng/mL (or 1 µg/mL) is associated with improved clinical response [1] [4]. The TOPS trial suggested a more specific threshold of 1165 ng/mL [1].
  • Clinical Scenarios for Testing: Blood-level testing can be particularly helpful in cases of [4]:
    • Suboptimal response or treatment failure.
    • Suspected poor adherence to the oral regimen.
    • Unusually severe adverse drug reactions.
    • Potential drug-drug interactions that may affect imatinib metabolism.

Underlying Mechanisms and Workflow

The relationship between plasma levels and response can be understood through imatinib's mechanism of action. The following diagram illustrates the pharmacological pathway and the rationale for drug monitoring.

G OralDose Oral Imatinib Dose PK Pharmacokinetics (PK) Absorption, Distribution, Metabolism, Excretion OralDose->PK PlasmaLevel Trough Plasma Concentration (Cmin) PK->PlasmaLevel PD Pharmacodynamics (PD) BCR-ABL Inhibition PlasmaLevel->PD Drug at Target Site Response Clinical Response (MMR, CCyR) PD->Response Factors Influencing Factors: • Drug-Drug Interactions • Patient Adherence • Metabolic Variability Factors->PlasmaLevel

Key Considerations for Researchers

When designing studies or interpreting data related to imatinib plasma levels, please consider:

  • Inter-patient Variability: Plasma exposure from a standard dose can vary widely among patients due to factors like adherence, metabolism, and drug interactions [4].
  • Dose vs. Response: While higher doses (800 mg/day) can lead to faster responses, they are also associated with a higher incidence of adverse events [5]. The goal of therapeutic drug monitoring is to find the optimal exposure for each patient, not necessarily to maximize the dose.
  • Response Metrics: The strongest correlations are observed with molecular (MMR) and cytogenetic (CCyR) responses, which are more direct measures of anti-leukemic activity than hematological parameters alone [1] [3].

References

Imatinib mesylate chitosan-coated vs uncoated nanoliposomes

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data: Chitosan Nanoparticles vs Free Imatinib

The following table summarizes the key experimental findings for chitosan-based imatinib nanoparticles (CS-IMT-TPGS-NPs) versus the free drug, Imatinib Mesylate (IMT), from studies on colon cancer (HCT-116) and leukemia (K562) cell lines [1] [2].

Experimental Parameter Free Imatinib (IMT) Chitosan Nano-Imatinib (CS-IMT-TPGS-NPs) Experimental Context (Protocol)
Cytotoxicity (IC50) Higher IC50 (less potent) IC50 of 9.324 μg/mL (at 24 hrs) [2] MTT Assay: Cells incubated with drug formulations for 24-48 hours. Metabolic activity measured to determine IC50 (concentration that kills 50% of cells) [2].
Apoptosis Induction Less effective [2] Significantly more effective [1] [2] Annexin V-FITC Staining: Cells stained after treatment. Fluorescence detects phosphatidylserine on cell surfaces, an early apoptosis marker [2].
Cellular Uptake Lower [1] Significantly improved [1] Cellular Uptake Study: Likely using fluorescent markers. Treated cells analyzed via flow cytometry or fluorescence microscopy to quantify internalized drug [1].
Cell Migration Inhibition Lower [1] Superior [1] Cell Migration/Wound Healing Assay: A "wound" is scratched in a cell monolayer. Inhibition of wound closure by the drug indicates anti-migratory effect [1].
Gene Expression Impact Lesser effect on Caspase 3, 8, TP53 [2] Upregulation of Caspase 3, 8, and TP53 genes [2] Real-Time PCR (Polymerase Chain Reaction): Gene expression levels measured in treated vs. untreated cells to quantify changes in apoptotic pathways [2].
Drug Release Profile N/A Sustained release, no initial burst at pH 5.5 [1] In-vitro Drug Release: Nanoparticles placed in dialysis membrane in buffer (pH 5.5 to mimic tumor environment). Drug concentration in buffer measured over time [1].

Coated Nanoparticle Mechanisms

Chitosan coating enhances efficacy through multiple mechanisms. The diagram below illustrates how these functional improvements contribute to increased anti-cancer activity.

G Positive Zeta Potential Positive Zeta Potential Improved Cellular Uptake Improved Cellular Uptake Positive Zeta Potential->Improved Cellular Uptake Increased Cytotoxicity Increased Cytotoxicity Improved Cellular Uptake->Increased Cytotoxicity Sustained Drug Release Sustained Drug Release Prolonged Therapeutic Effect Prolonged Therapeutic Effect Sustained Drug Release->Prolonged Therapeutic Effect Prolonged Therapeutic Effect->Increased Cytotoxicity Amorphous State of Drug Amorphous State of Drug Enhanced Solubility Enhanced Solubility Amorphous State of Drug->Enhanced Solubility Enhanced Solubility->Increased Cytotoxicity Enhanced Apoptosis Enhanced Apoptosis Increased Cytotoxicity->Enhanced Apoptosis Superior Migration Inhibition Superior Migration Inhibition Increased Cytotoxicity->Superior Migration Inhibition Chitosan Coating Chitosan Coating Chitosan Coating->Positive Zeta Potential Chitosan Coating->Sustained Drug Release Nano-Formulation Process Nano-Formulation Process Nano-Formulation Process->Amorphous State of Drug

Key characteristics and functional advantages of the coated nanoparticles include:

  • Particle Properties: CS-IMT-TPGS-NPs showed a positive zeta potential (+30.4 mV), which improves interaction with negatively charged cell membranes. Electron microscopy (FE-SEM/TEM) confirmed a spherical, smooth, and non-aggregating morphology with a visible TPGS coating [1].
  • Drug State Analysis: X-ray diffraction (XRD) confirmed that the crystalline structure of raw this compound transitioned to an amorphous state within the nanoparticle matrix. This change enhances the drug's solubility [1].
  • Synergistic Effects: One study demonstrated that combining chitosan-encapsulated imatinib with another nano-drug (quercetin) had a synergistic effect, inducing apoptosis more effectively in imatinib-resistant K562 cells than either drug alone [2].

Research Insights and Alternatives

The available data clearly demonstrates the advantages of nano-encapsulation, specifically with chitosan. Here are key takeaways and alternative directions for your research:

  • Chitosan over Liposomes: Researchers may choose chitosan for its mucoadhesive properties and ability to provide a positive surface charge, which can be particularly beneficial for targeting specific absorption pathways [1] [2].
  • Explore Other Hybrid Systems: Beyond polymer coatings, the field of hybrid nanosystems is advanced. Consider systems combining inorganic nanoparticles (like gold or mesoporous silica) with organic lipids or polymers. These can offer unique capabilities for drug delivery, imaging, and triggered release [3].
  • Focus on Targeting and Resistance: The observed synergy with quercetin and upregulation of apoptotic genes (Caspase 3, 8, TP53) suggests that a primary research goal for new formulations should be overcoming drug resistance and enhancing targeted cytotoxicity [2].

References

×

Color/Form

White to off white to brownish or yellowish tinged crystalline powder

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

589.24712380 g/mol

Monoisotopic Mass

589.24712380 g/mol

Heavy Atom Count

42

Appearance

White to off-white solid

Melting Point

MP: 226 °C (alpha form); 217 °C (beta form)

UNII

8A1O1M485B

GHS Hazard Statements

Aggregated GHS information provided by 112 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 112 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 111 of 112 companies with hazard statement code(s):;
H302 (83.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (14.41%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (12.61%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Glivec is indicated for the treatment of, , , adult and paediatric patients with newly diagnosed Philadelphia-chromosome (bcr-abl)-positive (Ph+) chronic myeloid leukaemia (CML) for whom bone-marrow transplantation is not considered as the first line of treatment; , adult and paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis; , adult and paediatric patients with newly diagnosed Philadelphia-chromosome-positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy; , adult patients with relapsed or refractory Ph+ ALL as monotherapy; , adult patients with myelodysplastic / myeloproliferative diseases (MDS / MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements; , adult patients with advanced hypereosinophilic syndrome (HES) and / or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRa rearrangement. , , , The effect of Glivec on the outcome of bone-marrow transplantation has not been determined. , , Glivec is indicated for: , , , the treatment of adult patients with Kit (CD 117)-positive unresectable and / or metastatic malignant gastrointestinal stromal tumours (GIST); , the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment; , the treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and / or metastatic DFSP who are not eligible for surgery. , , , In adult and paediatric patients, the effectiveness of Glivec is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS / MPD, on haematological response rates in HES / CEL and on objective response rates in adult patients with unresectable and / or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with Glivec in patients with MDS / MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases. ,
Imatinib Koanaa is indicated for the treatment ofadult and paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. adult and paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis. adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. adult patients with relapsed or refractory Ph+ ALL as monotherapy. adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. The effect of Imatinib on the outcome of bone marrow transplantation has not been determined. Imatinib Koanaa is indicated forthe treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment. the treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. In adult and paediatric patients, the effectiveness of Imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with Imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases.
Imatinib Accord is indicated for the treatment of- adult and paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. - adult and paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis. - adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. - adult patients with relapsed or refractory Ph+ ALL as monotherapy. - adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. - adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. - adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. - the treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). - the adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatmentThe effect of imatinib on the outcome of bone marrow transplantation has not been determined. In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic DFSP. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited (see section 5. 1). Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases.  Â
Imatinib medac is indicated for the treatment of: paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment; paediatric patients with Ph+CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase; adult and paediatric patients with Ph+CML in blast crisis; adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ALL) integrated with chemotherapy; adult patients with relapsed or refractory Ph+ALL as monotherapy; adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements; adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement; adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. The effect of imatinib on the outcome of bone marrow transplantation has not been determined. In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic DFSP. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited. Except in newly diagnosed chronic phase CML, there are no controlled trials demonstrating a clinical benefit or increased survival for these diseases.
Imatinib Teva B. V. is indicated for the treatment of: , , , Paediatric patients with newly diagnosed Philadelphia chromosome (bcr-abl) positive (Ph+) chronic myeloid leukaemia (CML) for whom bone marrow transplantation is not considered as the first line of treatment. , Paediatric patients with Ph+ CML in chronic phase after failure of interferon-alpha therapy, or in accelerated phase or blast crisis. , Adult patients with Ph+ CML in blast crisis. , Adult and paediatric patients with newly diagnosed Philadelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) integrated with chemotherapy. , Adult patients with relapsed or refractory Ph+ ALL as monotherapy. ,  Adult patients with myelodysplastic/myeloproliferative diseases (MDS/MPD) associated with platelet-derived growth factor receptor (PDGFR) gene re-arrangements. , Adult patients with advanced hypereosinophilic syndrome (HES) and/or chronic eosinophilic leukaemia (CEL) with FIP1L1-PDGFRα rearrangement. , , , The effect of imatinib on the outcome of bone marrow transplantation has not been determined. , , Imatinib Teva B. V. is indicated for: , , , The treatment of adult patients with Kit (CD 117) positive unresectable and/or metastatic malignant gastrointestinal stromal tumours (GIST). , The adjuvant treatment of adult patients who are at significant risk of relapse following resection of Kit (CD117)-positive GIST. Patients who have a low or very low risk of recurrence should not receive adjuvant treatment. , The treatment of adult patients with unresectable dermatofibrosarcoma protuberans (DFSP) and adult patients with recurrent and/or metastatic DFSP who are not eligible for surgery. , , , In adult and paediatric patients, the effectiveness of imatinib is based on overall haematological and cytogenetic response rates and progression-free survival in CML, on haematological and cytogenetic response rates in Ph+ ALL, MDS/MPD, on haematological response rates in HES/CEL and on objective response rates in adult patients with unresectable and/or metastatic GIST and DFSP and on recurrence-free survival in adjuvant GIST. The experience with imatinib in patients with MDS/MPD associated with PDGFR gene re-arrangements is very limited. There are no controlled trials demonstrating a clinical benefit or increased survival for these diseases. ,
Dermatofibrosarcoma protuberans, Hypereosinophilic syndrome and/or chronic eosinophilic leukaemia with FIP1L1-platelet-derived growth factor receptor alpha gene re-arrangement, Kit (CD 117)-positive gastrointestinal stromal tumours, Myelodysplastic / myeloproliferative diseases associated with platelet-derived growth factor receptor gene re-arrangements, Philadelphia chromosome (BCR-ABL translocation)-positive acute lymphoblastic leukaemia, Philadelphia chromosome (BCR-ABL translocation)-positive chronic myeloid leukaemia
Treatment of pulmonary arterial hypertension

NCI Cancer Drugs

Drug: Imatinibmesylate
US Brand Name(s): Gleevec
FDA Approval: Yes
Imatinib mesylate is approved to treat: Acute lymphoblastic leukemia in adults and children that is Philadelphia chromosome positive. In adults, it is used for disease that has recurred (come back) or is refractory (does not respond to treatment). In children, it is used with chemotherapy as the first treatment after the disease is diagnosed.
Chronic eosinophilic leukemia or hypereosinophilic syndrome in adults.
Chronic myelogenous leukemia that is Philadelphia chromosome positive. It is used in adults and children with: Newly-diagnosed chronic phase disease.
Chronic phase, accelerated phase , or blastic phase disease that got worse after interferon -alpha therapy.
Dermatofibrosarcoma protuberans in adults whose disease is recurrent, metastatic , and/or cannot be removed by surgery.
Gastrointestinal stromal tumor (GIST) that is KIT positive and cannot be removed by surgery and/or has metastasized (spread to other parts of the body). It is also used after surgery to completely remove the tumor in adults with KIT -positive disease.
Myelodysplastic / myeloproliferative neoplasms in adults.
Systemic mastocytosis that is aggressive and has a certain mutation in the c-KIT gene.
Imatinib mesylate is also being studied in the treatment of other conditions and types of cancer.

Therapeutic Uses

Imatinib mesylate (Gleevec), ... /an/ inhibitor of abl, kit, and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, has been reported to be effective in the treatment of hypereosinophilic syndrome (HES) and a rare eosinophilia-associated chronic myeloid disorder (eos-CMD) characterized by the t(5;12)(q33;p13) cytogenetic abnormality. In the current study, we sought to confirm the preliminary observations in HES as well as evaluate the therapeutic value of imatinib in eos-CMD that is not associated with t(5;12)(q33;p13). Five patients with HES (all men, median age = 46 years) and 2 with eos-CMD (both men, aged 45 and 58 years) were treated with imatinib at a starting dose of 100 to 400 mg/day. Cytogenetic studies showed no evidence of either the bcr-abl translocation or t(5;12)(q33;p13) in any patient. Screening of exons encoding the intracellular catalytic domains and extracellular ligand binding domains of PDGFR beta (exons 2-23) and c-kit (exons 1-21) in six patients demonstrated mostly previously known polymorphisms. At a median follow-up of 17 weeks (range, 10-33 weeks), 2 patients with HES and 1 with eos-CMD have achieved complete clinical remission and 1 additional patient with HES has achieved a partial remission. In contrast to previous observations, all four responding patients had elevated serum interleukin-5 levels.
/A study was conducted to include/ 28 patients with accelerated phase chronic myelogenous leukemia (CML) ... . Diagnosis of accelerated phase CML was based on karyotypic evolution (n = 9) and hematologic criteria (n = 18). All patients were begun on 600 mg/day of imatinib mesylate. Dose reductions to 400 mg/day and then 300 mg/day were prescribed for an absolute neutrophil count (ANC) of <0.5/microl or a platelet count of <20,000/microl. Twenty-seven of the 28 patients continued treatment for a median of 34 weeks. Eleven patients developed thrombocytopenia following an average of 8.4 +/- 1.4 weeks of therapy. The onset of thrombocytopenia was associated with disease progression in one patient and a decline in bone marrow megakaryocytes in the other 10. Nine patients recovered to a platelet count of >20,000/microl after an average of 19.7 +/- 1.8 weeks. Patients who developed thrombocytopenia had a longer duration of disease (9.39 vs. 4.35 years; P < 0.01) and were more likely to be diagnosed with accelerated phase CML by hematologic criteria. Hematologic responses in patients with and without thrombocytopenia were comparable; however, 31.3% of patients without thrombocytopenia had a complete cytogenetic response compared to none of those with thrombocytopenia. Grade III-IV thrombocytopenia is common in accelerated phase CML and may be a marker for the inability to achieve cytogenetic response using single agent imatinib mesylate.
Imatinib is indicated for the treatment of gastrointestinal stromal tumors (GISTs). /NOT included in US product labeling/
Imatinib is indicated for the treatment of patients with chronic myeloid leukemia (MCL) in blast crisis; accelerated phase, or in chronic phase after failure of interferon-alpha therapy. (NOTE: Effectiveness is based on overall hematologic and cytogenetic response rates. There are no controlled trials demonstrating a clinical benefit, such as improvement in disease-related symptoms or increased survival.) /Included in US product labeling/
Imatinib mesylate (STI571, Gleevec, Glivec, a selective inhibitor of the BCR-ABL tyrosine kinase causative of chronic myeloid leukemia (CML), represents the paradigm of how a better understanding of the pathogenetic mechanisms of a neoplastic disease can lead to the development of a targeted molecular therapy. Phase II clinical trials have shown marked therapeutic activity of imatinib in all evolutive phases of CML, but notably in the chronic phase, where it induces complete hematological responses in almost 100% of patients resistant or intolerant to interferon, with a major cytogenetic response rate of 60%, including 41% complete cytogenetic responses. The preliminary results of an ongoing phase III multicenter randomized study comparing imatinib with interferon plus cytarabine as first-line treatment for CML favor imatinib in terms of efficacy and safety. If confirmed with longer follow-up,these results would establish imatinib as the choice therapy for the majority of CML patients, with allogeneic transplantation being restricted as initial therapy only to younger patients with a family donor.

Pharmacology

Imatinib Mesylate is the mesylate salt of imatinib, a tyrosine kinase inhibitor with antineoplastic activity. Imatinib binds to an intracellular pocket located within tyrosine kinases (TK), thereby inhibiting ATP binding and preventing phosphorylation and the subsequent activation of growth receptors and their downstream signal transduction pathways. This agent inhibits TK encoded by the bcr-abl oncogene as well as receptor TKs encoded by the c-kit and platelet-derived growth factor receptor (PDGFR) oncogenes. Inhibition of the bcr-abl TK results in decreased proliferation and enhanced apoptosis in malignant cells of Philadelphia-positive (Ph+) hematological malignancies such as CML and ALL; effects on c-kit TK activity inhibit mast-cell and cellular proliferation in those diseases overexpressing c-kit, such as mastocytosis and gastrointestinal stromal tumor (GIST).

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE01

Mechanism of Action

Imatinib mesylate is a protein-tyrosine kinase inhibitor that inhibits the Bcr-Abl tyrosine kinase, the constitutive abnormal tyrosine kinase created by the Philadelphia chromosome abnormality in chronic myeloid leukemia (CML). It inhibits proliferation and induces apoptosis in Bcr-Abl positive cell lines as as well as fresh leukemic cells from Philadelphia chromosome positive chronic myeloid leukemia. In colony formation assays using ex vivo peripheral blood and bone marrow samples, imatinib shows inhibition of Bcr-Abl positive colonies from CML patients.In vivo, it inhibits tumor growth of Bcr-Abl transfected murine myeloid cells as well as Bcr-Abl positive leukemia lines derived from CML patients in blast crisis.
Imatinib is also an inhibitor of the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF), c-kit, and inhibits PDGF=and SCF-mediated cellular events, In vitro, imatinib inhibits proliferation and induces apoptosis in gastrointestinal stromal tumor (GIST) cells, which express an activating c-kit mutation.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

220127-57-1

Absorption Distribution and Excretion

Imatinib is well absorbed after oral administration with Cmax achieved within 2-4 hours post-dose. Mean absolute bioavailability for the capsule formulation is 98%. Following oral administration in healthy volunteers, the elimination half-lives of imitanib and its major active metabolite, the N-desmethyl derivative, were approximately 18 and 40 hours, respectively. Mean imatinib AUC increased proportionally with increasing dose in the range 25 mg-1000 mg. There was no signficant change in the pharmacokinetics of imatinib on repeated dosing, and accumulation is 1.5-2.5 fold at steady state when Gleevec is dosed once daily. At clinically relevant concentrations of imatinib, binding to plasma proteins in in vitro experiments is approximately 95%, mostly to albumin and (alpha)1-acid glycoprotein.
Fecal /elimination/ - 68% within 7 days (20% of dose unchanged); Renal /elimination/ - 13% within 7 days (5% of dose unchanged).
Typically, clearance of imitanib in a 50-year-old patient weighing 50 kg is expected to be 8 L/hr, while for a 50-year-old patient weighing 100 kg the clearance will increase to 14 L/hr. However, the inter-patient variability of 40% in clearance does not warrant initial dose adjustment based on body weight and/or age but indicates the need for close monitoring for treatment related toxicity.
In lactating female rats administered 100 mg/kg ... imatinib and/or its metabolites were extensively excreted in milk. It is estimated that approximately 1.% of a maternal dose is excreted into milk, which is equivalent to a dose to the infant of 30% the maternal dose per unit body weight.

Metabolism Metabolites

CYP3A4 is the major enzyme responsible for metabolism of imatinib. Other cytochrome P450 enzymes, such as CYP1A2, CYP2D6, CYP2C9, and CYP2C19, play a minor role in its metabolism. The main circulating active metabolite in humans is the N-demethylated piperazine derivative, formed predominantly by CYP3A4. It shows in vitro potency similar to imatinib. The plasma AUC for this metabolite is about 15% of the AUC for imatinib.

Wikipedia

Imatinib mesylate

Drug Warnings

Imatinib mesylate blocks bcr/abl kinase activity effectively, and thus is a promising drug in Philadelphia chromosome positive leukemias. While under imatinib treatment high hematological and cytogenetic response rates could be observed, usually only mild non-hematological side-effects like skin rash, edema, and muscular cramps occur. ... Two severe cases of acute generalized exanthematous pustulosis due to imatinib /are reported/. In both patients the generalized pustular eruptions could be observed 12 wk after initiation of imatinib treatment. Numerous microbiological investigations excluded an infectious etiology, and histopathology of cutaneous lesions was consistent with acute generalized exanthematous pustulosis. ... Withdrawal of imatinib led to a restitution at integrum of the integument. ...
A tyrosine kinase inhibitor (STI571, Gleevec) has recently been applied in the treatment of chronic myeloid leukemia. /A/ ... case of pityriasis rosea occurring as a reaction to Gleevec in a woman with blast crisis of this disorder /is detailed/.
Imatinib or STI 571 is ... a member of a new class of drugs known as signal transduction inhibitors. These compounds specifically inhibit the proliferation of v-abl- and bcr-abl-expressing cells and have recently been approved as treatment for chronic myeloid leukaemia (CML). ... An erosive oral lichenoid eruption confined to the buccal mucosa and dorsum of the tongue which appeared 12 weeks after commencement of imatinib in a 72-year-old woman with CML /is presented/. The histology was consistent with a lichenoid drug eruption. The lesions resolved upon withdrawal of the drug.
Adverse effects occurring in 10% or more of patients include nausea, vomiting, edema, muscle cramps, diarrhea, GI or CNS hemorrhage, musculoskeletal pain, rash, headache, fatigue, arthralgia, dyspepsia, myalgia, weight increase, pyrexia, abdominal pain, cough, dyspnea, anorexia, constipation, nasopharyngitis, night sweats, pruritus, epistaxis, hypokalemia, petechiae, pneumonia, and weakness.
For more Drug Warnings (Complete) data for IMATINIB MESYLATE (11 total), please visit the HSDB record page.

Biological Half Life

Elimination - Approximately 18 and 40 hours, for imatinib and its primary metabolite, respectively.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> imatinib -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

... distributed by Novartis Pharmaceuticals Corp., East Hanover, NJ 07936

Interactions

In this study /an investigation was conducted to study/ the effect of concomitant administration of imatinib and idarubicin, an anthracycline with haematosuppressive activity, in nu/nu mice and murine bone marrow cells. Double-treated animals showed significantly increased mortality compared to mice that received imatinib or idarubicin alone only when idarubicin and imatinib were given simultaneously. The combined treatment induced a more severe neutropenia with a slower recovery when compared to mice treated with idarubicin alone. The myeloid metaplasia usually observed in the spleen after idarubicin treatment was absent in mice co-treated with imatinib. Bone marrow from double-treated animals also showed decreased numbers of megakaryocytes and myeloid precursor cells. In vitro culture of murine bone marrow cells in the presence of imatinib inhibited SCF-induced proliferation and recovery from treatment with idarubicin. ... Results indicate that the simultaneous administration of imatinib enhances idarubicin-induced hematopoietic toxicity in vivo and in vitro.
Caution is recommended when administering Gleevec /imatinib/ with inhibitors of the CYP3A4 family (e.g., ketoconazole, itraconazole, erythromycin, clarithromycin). Substances that inhibit the cytochrome P450 isoenzyme (CYP3A4) activity may decrease metabolism and increase imatinib concetrations.
Substances that are inducers of CYP3A4 activity may increase metabolism and decrease imatinib plasma concentrations. Co-medications that induce CYP3A4 (e.g. dexamethasone, phenytoin, carbamazepine, rifampicin, phenobarbital, or St. John's Wort) may reduce exposure to Gleevec /imatinib/. ...A patient on chronic therapy with phenytoin... given 350 mg daily dose of Gleevec had an AUC0-24 about one-fifth of the typical AUC0-24 of 20 ug/hr/mL. This probably reflects the induction of CYP3A4 by phenytoin.
Imatinib increases the mean Cmax and AUC of simvastatin (CYP3A4 substrate) 2- and 3.5-fold, respectively, suggesting an inhibition of the CYP3A4 by imatinib. Particular caution is recommended when administering Gleevec /imatinib/ with CYP3A4 substrates that have a narrow therapeutic window (e.g., cyclosporine or pimozide). Gleevec will increase plasma concentration of other CYP3A4 metabolized drugs (e.g., triazolo-benzodiazepines, dihydropyridine calcium channel blockers, certain HMG-CoA reductase inhibitors, etc.).
For more Interactions (Complete) data for IMATINIB MESYLATE (6 total), please visit the HSDB record page.

Dates

Last modified: 09-13-2023

[Significance of circulating tumor cell monitoring in targeted therapy for gastrointestinal stromal tumors]

J B Fan, X F Zhi, S S Chen, J W Zhu
PMID: 34530560   DOI: 10.3760/cma.j.cn.441530-20201209-00655

Abstract

To explore the significance of circulating tumor cell (CTC) monitoring in evaluating the efficacy of targeted therapy for gastrointestinal stromal tumor (GIST).
A prospective cohort study was performed. The data of patients with locally advanced GIST or liver metastasis who were admitted to The Affiliated Hospital of Nantong University from August 2013 to December 2018 were collected. Inclusion criteria: (1) patients aged older than 18 years; (2) patients who were diagnosed with GIST based on pathology; (3) patients without surgery, whose preoperative imaging evaluation of GIST found the violations of the surrounding organs or partial transfer of an estimated difficulty to achieve R0 resection, or the maximum diameter of the tumor > 10 cm, or the liver metastasis, or the expectation of higher risk of surgical complications; (4) patients who were treated with the imatinib 400 mg/d for the first time; (5) Eastern Cooperative Oncology Group (ECOG) score of 0-2. Exclusion criteria: (1) genetic testing revealed a D842V mutation in exon 18 of the PDGFRA gene; (2) alanine aminotransferase and/or aspartate aminotransferase > 2.5 times the normal upper limit; (3) serum total bilirubin >1.5 times of normal upper limit; (4) neutrophil count < 1.5×10(9)/L, or platelet count < 75×10(9)/L, or hemoglobin < 60 g/L; (5) creatinine > normal upper limit; (6) patients had serious cardiovascular and cerebrovascular diseases within 12 months before enrollment; (7) female patients were pregnant or lactating; (8) patients suffered from other serious acute and chronic physical or mental problems, and were not suitable for participating in this study judged by researchers. The patients who could not tolerate treatment regimen, or developed serious adverse reactions and did not follow the medication scheme after enrollment were excluded. Before imatinib treatment and 1-month and 2-month after treatment, quantitative PCR was used to detect the DOG-1 expression of monocytes in peripheral blood, and the ratio of DOG-1/β-actin > 3×10(-5) was used as the CTC positive threshold of GIST. The positive rate of CTC, the efficacy of imatinib treatment (complete response, partial response, stable disease, progressive disease, and occurrence of adverse reactions), and the relationship between CTC positive rate and clinicopathological characteristics of patients were analyzed. Furthermore, the ratio of DOG-1 decrease/baseline DOG-1 after 1-month of treatment was used as an indicator to evaluate whether targeted therapy was effective. The receiver operating characteristic (ROC) curve was rendered, and the area under the curve (AUC) was calculated.
A total of 68 GIST patients were enrolled in this study, including 39 cases of locally advanced GIST and 29 cases with liver metastases, 32 males and 36 females with the mean age of (51.2±11.8) (range 31 to 74) years. After 2-month of imatinib treatment, 43 cases were evaluated as partial response, 11 cases as stable disease, and 14 cases as progressive disease, with an effective rate of 79.4% (54/68). During the treatment of imatinib, the incidence of grade 3 or higher adverse reactions was 22.1% (15/68), including 12 cases of grade 3 neutropenia and 3 of grade 4 drug eruption, which were all relieved after conservative treatment. The positive rates of CTC in 68 patients before treatment, 1-month and 2-month after treatment were 66.2% (45/68), 41.2% (28/68) and 23.5% (16/68), respectively. The positive rate of CTC was associated with tumor size, liver metastasis, mitotic count and risk level (all
<0.05). By analyzing the effective group and the ineffective group of targeted therapy, it was found that the positive rate of CTC in the effective group showed a decreasing trend, while the positive rate of CTC in the ineffective group showed an increasing trend. The AUC of predicting the efficacy of targeted therapy for GIST was 0.823 by detecting the change trend of CTC 1-month after treatment (
<0.001). When the DOG-1 content decreased by more than 57.5% 1-month after treatment, it can be used as an indicator to judge the effectiveness of the treatment, whose sensitivity was 72.2% and specificity was 100%.
The detection of peripheral blood CTC can evaluate the efficacy of targeted therapy in GIST patients and can provide decision-making basis for further clinical treatment.


[Definition of tumor rupture in gastrointestinal stromal tumor]

Y B Zhou
PMID: 34530556   DOI: 10.3760/cma.j.cn.441530-20210304-00097

Abstract

Tumor rupture is a common clinical event in the process of tumorigenesis, progression, diagnosis and treatment of gastrointestinal stromal tumor, which is closely associated with tumor recurrence, metastasis and poor prognosis. Tumor rupture may be associated with some intrinsic biological aggressiveness qualities, such as large tumor size, high mitotic count, and KIT exon 11 deletion mutations involving codons 557 and 558, and may be relatively more frequent with small intestine GIST and excellent response to imatinib neoadjuvant therapy resulting in tumor tissue rapid liquefacient and necrosis. The triggering factors involve sudden increase in abdominal pressure, external pressure, collision and improper surgical operation, etc. Tumor rupture is considered as an important risk factor of recurrence after macroscopically complete resection of tumor, and an indication for determining interval or even lifelong adjuvant therapy with imatinib according to guidelines. However, there is no consensus or universally accepted definition of tumor rupture, and, consequently, its incidence varies greatly across reported series and lacks detailed epidemiological data. Without pre-defined criteria, it is difficult to assess the clinical significance of rupture. We reviewed the relevant literature and international guidelines, and generally divided tumor rupture into spontaneous rupture and iatrogenic rupture. Based on the Oslo criteria, we proposed the following six definitions for tumor rupture: (1) tumor fracture or spillage; (2) blood-stained ascites; (3) gastrointestinal perforation at the tumor site; (4) microscopic infiltration of an adjacent organ; (5) intralesional dissection or piecemeal resection; (6) incisional biopsy. The following types of minor defects of tumor integrity should not be defined as rupture: (1) mucosal defects or spillage contained within the gastrointestinal lumen; (2) microscopic tumor penetration of the peritoneum or iatrogenic damage only to the serosa; (3) uncomplicated transperitoneal needle biopsy; (4) R1 resection. In addition, we further emphasize the importance of identifying risk factors of tumor rupture, prevention and positive intervention.


Gastrointestinal Stromal Tumours

Oguzhan Sunamak, Mehmet Onur Gul, Ismail Ege Subasi, Turgut Donmez, Selvinaz Ozkara
PMID: 34500527   DOI: 10.29271/jcpsp.2021.09.1089

Abstract

To analyse the gastrointestinal stromal tumours (GIST) patients' inter-demographics, histological type and association with secondary tumours.
A case series. Place and Duration of the Study: Department of General Surgery, Haydarpasa Numune Training and Research Hospital, Istanbul, Turkey, between January 2010 and December 2018.
Fifty-eight patients diagnosed with GIST and operated at the study place were analysed retrospectively. The demographics, symptoms, diagnosis, treatment, tumour location, histopathology, risk classification, and prognosis were recorded.
The mean age was 60.62 ± 10.63 (37-83) years and the male to female ratio was 1:1. The most common symptom was abdominal pain (51.7%). Tumour site was the stomach in the majority (86.2%), followed by the small intestine and colon. One patient also had a secondary malignancy. The most common histologic type was spindle cell, followed by mixed cell type. C-kit (CD117) and CD34 mutations were positive in 87.9% and 75.9% of the cases. One patient had liver metastasis on diagnosis and another had peritoneal implants per-operatively, who died after 36 months due to midgut volvulus. The mean follow-up period was 32.03 ± 13.67 months. Two patients developed liver metastasis in the early postoperative period.
Surgical resection and imatinib treatment have been provided with good prognosis. The most common histology is spindle cell type. GISTs might be associated with other cancers which should be searched and analysed. Key Words: Gastrointestinal stromal tumour, Secondary malignancy, Treatment, Prognosis.


[Adherence to adjuvant with therapy imatinib in patients with gastrointestinal stromal tumor: a national multi-center cross-sectional study]

P Zhang, J Zhang, B Zhang, W C Yang, J B Hu, X F Sun, G Zhai, H R Qian, Y Li, H Xu, F Feng, X Y Wu, H L Liu, H J Liu, H B Qiu, X J Wu, Y B Zhou, K T Shen, Y W Kou, Y Fu, Z G Jie, X M Zou, H Cao, Z D Gao, K X Tao
PMID: 34530558   DOI: 10.3760/cma.j.cn.441530-20210426-00174

Abstract

To analyze the current adherence to imatinib in patients with gastrointestinal stromal tumors (GIST) in China and its influencing factors.
A cross-sectional survey was conducted. Study period: from October 1, 2020 to November 31, 2020. Study subjects: GIST patients taking imatinib who were diagnosed and treated in public tertiary level A general hospitals or oncology hospitals; those who had not been pathologically diagnosed, those who never received imatinib, or those who had taken imatinib in the past but stopped afterwards were excluded. The Questionnaire Star online surgery platform was used to design a questionnaire about the adherence to adjuvant imatinib therapy of Chinese GIST patients. The link of questionnaire was sent through WeChat. The questionnaire contained basic information of patients, medication status and Morisky Medication Adherence Scale.
A total of 2162 questionnaires from 31 provinces, autonomous regions, and municipalities were collected, of which 2005 were valid questionnaires, with an effective rate of 92.7%. The survey subjects included 1104 males and 901 females, with a median age of 56 (22-91) years old. Working status: 609 cases (30.4%) in the work unit, 729 cases (36.4%) of retirement, 667 cases of flexible employment or unemployment (33.3%). Education level: 477 cases (23.8%) with bachelor degree or above, 658 cases (32.8%) of high school, 782 cases (39.0%) of elementary or junior high school, 88 cases (4.4%) without education. Marital status: 1789 cases (89.2%) were married, 179 cases (8.9%) divorced or widowed, 37 cases (1.8%) unmarried. Two hundred and ninety-four patients (14.7%) had metastasis when they were first diagnosed, including 203 liver metastases, 52 peritoneal metastases, and 39 other metastases. One thousand eight hundred and sixty-nine patients underwent surgical treatment, of whom 1642 (81.9%) achieved complete resection. The median time of taking imatinib was 25 (1-200) months. Common adverse reactions of imatinib included 1701 cases (84.8%) of periorbital edema, 1031 cases (51.4%) of leukopenia, 948 cases (47.3%) of fatigue, 781 cases (39.0%) of nausea and vomiting, 709 cases (35.4%) of rash, and 670 cases (33.4%) of lower extremity edema. The score of the Morisky Medication Adherence Scale showed that 392 cases (19.6%) had poor adherence, 1023 cases (51.0%) had moderate adherence, and 590 cases (29.4%) had good adherence. Univariate analysis showed that gender, age, work status, economic income, residence, education level, marriage, the duration of taking medication and adverse reactions were associated with adherence to adjuvant imatinib therapy (all
<0.05). Multivariate analysis showed that female (OR=1.264,
=0.009), non-retirement (OR=1.454,
=0.001), monthly income ≤4000 yuan (OR=1.280,
=0.036), township residents (OR=1.332,
=0.005), unmarried or divorced or widowed (OR=1.362,
=0.026), the duration of imatinib medication >36 months (OR=1.478,
<0.001) and adverse reactions (OR=1.719,
=0.048) were independent risk factors for poor adherence to adjuvant imatinib. Among patients undergoing complete resection, 324 (19.7%) had poor adherence, 836 (50.9%) had moderate adherence, and 482 (29.4%) had good adherence. Meanwhile, 55 patients with good adherence (11.4%) developed recurrence after surgery, 121 patients with moderate adherence (14.5%) developed recurrence, 61 patients with poor adherence (18.8%) developed recurrence, and the difference was statistically significant (
=0.017).
The adherence to adjuvant therapy with imatinib in Chinese GIST patients is relatively poor. Females, non-retirement, monthly income ≤4000 yuan, township residents, unmarried or divorced or widowed, the duration of imatinib medication >36 months, and adverse reactions are independently associated with poor adherence of GIST patients. Those with poor adherence have a higher risk of recurrence after surgery. Positive interventions based on the above risk factors are advocated to improve the prognosis of patients with GIST.


[What is the best treatment for chronic-phase CML?]

Emiko Sakaida
PMID: 34497187   DOI: 10.11406/rinketsu.62.1012

Abstract

The chronic myeloid leukemia (CML) therapeutic landscape has dramatically changed with the development of tyrosine kinase inhibitors (TKIs), which allows for a near-normal life expectancy. Five TKIs have been currently approved for CML treatment in Japan, of which four have been indicated as first-line therapy (i.e., imatinib, nilotinib, dasatinib, and bosutinib). Nowadays, the long-term prognosis of patients with CML is determined not by the primary disease but rather by the comorbidities and treatment-related adverse events (AEs), including cardiovascular events. Assessment of risk profile and comorbidities at diagnosis is essential for the appropriate choice of TKI and long-term survival management. The ability of some patients who achieve deep molecular responses to discontinue therapy successfully is well documented. Long-term treatment-free remission with continued response to TKI therapy is now recognized as the most optimal treatment benefit for some patients.This article discusses treatment strategies, AE management, and future perspectives based on the latest CML treatment guidelines.


Current evidence on the efficacy and safety of generic imatinib in CML and the impact of generics on health care costs

Abdülkadir Erçalışkan, Duygu Seyhan Erdoğan, Ahmet Emre Eşkazan
PMID: 34477815   DOI: 10.1182/bloodadvances.2021004194

Abstract

Since the introduction of imatinib, the management of chronic myeloid leukemia (CML) has changed considerably. Tyrosine kinase inhibitors (TKIs) are the mainstay of CML treatment; however, the high financial burden of TKIs can be problematic for both the patients and health care systems. After the emergence of generics, reimbursement policies of many countries have changed, and generics offered an alternative treatment option for CML patients. There are many papers published on the use of generics in CML patients with conflicting results regarding both efficacy and safety. In this paper, we systematically reviewed the current literature on generic imatinib use in CML, and 36 papers were evaluated. Both in vitro and in vivo studies of generic imatinib showed comparable results with branded imatinib in terms of bioequivalence and bioavailability. In most studies, generics were comparable with the original molecule in terms of efficacy and safety, both in newly diagnosed patients and after switching from Gleevec. Some generic studies showed contradictory findings regarding efficacy and toxicity, and these differences can be attributed to some factors including the use of different generics in different countries. Both in hypothetical models and in real life, introduction of generic imatinib caused significant reduction in health care costs. In conclusion, generics are not inferior to original imatinib in terms of efficacy with an acceptable toxicity profile. Notwithstanding the generally favorable efficacy and safety of generics worldwide to date, we most probably still need more time to draw firmer conclusions on the longer-term outcomes of generics.


Management of chronic myeloid leukemia presenting with isolated thrombocytosis and complex Philadelphia chromosome: A case report

Lu Gao, Ming-Qiang Ren, Zu-Guo Tian, Zhi-Yuan Peng, Genghui Shi, Zhong Yuan
PMID: 34477162   DOI: 10.1097/MD.0000000000027134

Abstract

Chronic myelogenous leukemia (CML) with thrombocytosis and complex chromosomal translocation is extremely rare in clinical setting. Here, we reported the clinical and pathological characteristics of CML patients, which were characterized by thrombocytosis and complex Philadelphia chromosome translocation. Moreover, we also introduced our therapeutic schedule for this patient as well as review relative literature.
A 24-year-old female presented with night sweating, fatigue, and intermittent fever for 1 month.
Fluorescence in situ hybridization results revealed that breakpoint cluster region (BCR)-Abelson (ABL) gene fusion in 62% of the cells and karyotyping showed a complex 3-way 46, XY, t(9;22;11) (q34;q11;q13) [19/20] translocation. This patient was diagnosed with CML complicated with thrombocytosis and complex Philadelphia chromosome translocation.
The patients received continuously oral imatinib mesylate tablets (400 mg) once a day.
After treatment with imatinib for 3 months, the BCR/ABLIS was less than 0.1% and achieved major molecular response. Moreover, the BCR/ABLIS of this patient achieved major molecular response. The BCR/ABLIS values at 6 months and 12 months were less than 0.01% and 0.0032%, respectively. And no BCR/ABL fusion was detected in the next 2 years follow-up period.
Imatinib might represent a preferred therapeutic option for CML patients with rare thrombocytosis and complex chromosomal translocation. In addition, BCR/ABL fusion gene examination in patients with thrombocytosis might represent an effective strategy to avoid the misdiagnosis of this specific CML population.


[Treatment status of tyrosine kinase inhibitors in Chinese patients with chronic myeloid leukemia in 2020]

H F Wang, Y L Zhang, X L Liu, H L Zhu, R Liang, B C Liu, L Zhou, L Meng, W M Li, Q Jiang
PMID: 34455739   DOI: 10.3760/cma.j.issn.0253-2727.2021.07.002

Abstract

To investigate the current status of treatment choice and responses in patients with chronic myeloid leukemia (CML) in China.
From the end of April to mid-May in 2020, a cross-sectional survey, by filling out a survey questionnaire, was conducted to explore the first-line choice of tyrosine kinase inhibitors (TKI) , current medications, drug switch and major molecular responses (MMR) as well as the variables associated with them in patients in China.
Data of 2933 respondents with CML from 31 provinces, municipalities, and autonomous regions across the country were included in this study. 1683 respondents (57.4%) were males. Median age was 38 (16-87) years old. 2481 respondents (84.6%) received imatinib as first-line TKI; 1803 (61.5%) , the original new drug (branded drug) . When completing the questionnaire, 1765 respondents (60.2%) were receiving imatinib; 1791 (61.1%) , branded drug. 1185 respondents (40.4%) had experienced TKI switch. With a median follow-up of 45 (3-227) months, 1417 of 1944 (72.9%) respondents with newly diagnosed CML in the chronic phase achieved MMR. Multivariate analysis showed that the respondents with urban household registration (
=0.6, 95%
0.5-0.8,
<0.001) , ≥ bachelor degree (
=0.5, 95%
0.4-0.7,
<0.001) , and in the advanced phase at diagnosis (
=0.5, 95%
0.3-0.8,
=0.001) less preferred Chinese generic TKI, while the respondents from the central region in China more preferred Chinese generic TKI more than those from the eastern region (
=1.7, 95%
1.4-2.0,
<0.001) . Moreover, the respondents in the advanced phase at diagnosis more preferred second-generation TKI (
=5.4, 95%
3.6-8.2,
<0.001) ; those ≥60 years old, less preferred second-generation TKI (
=0.4, 95%
0.2-0.7,
=0.002) . Being in the advanced phase at diagnosis (
=2.2, 95%
1.6-3.2,
<0.001) , first-line choice of imatinib (
=2.0, 95%
1.6-2.6,
<0.001) or Chinese generic drugs (
=1.3, 95%
1.1-1.6,
=0.002) , longer interval from diagnose of CML to starting TKI treatment (
=1.2, 95%
1.1-1.2,
<0.001) and longer duration of TKI therapy (
=1.1, 95%
1.0-1.1,
<0.001) were significantly associated with TKI switch; urban household registration (
=0.7, 95%
0.6-0.8,
<0.001) , ≥MMR (
=0.6, 95%
0.5-0.8,
<0.001) and unknown response (
=0.7, 95%
0.6-0.9,
=0.003) , no TKI switch. Female sex (
=1.4, 95%
1.1-1.7,
=0.003) , urban household registration (
=1.6, 95%
1.3-2.0,
<0.001) , front-line imatinib therapy (
=1.4, 95%
1.1-1.9,
=0.016) and longer duration of TKI treatment (
=1.2, 95%
1.2-1.3,
<0.001) were significantly associated with achieving a MMR or better response; age ≥ 60 years old (
=0.7, 95%
0.4-1.0,
=0.047) and TKI switch (
=0.6, 95%
0.5-0.7,
<0.001) , achieving no MMR.
By 2020, the majority of Chinese CML patients received imatinib as the fist-line TKI therapy and continue to take it. More than half of TKIs were branded drugs. Socio-demographic characteristics and clinical variables affect their TKI choice, drug switch, and treatment response.


Sustained response to imatinib in patient with extraskeletal myxoid chondrosarcoma and novel

Brooke Jennings, John Rieth, Travis Snyders, Mohammed Milhem
PMID: 34446510   DOI: 10.1136/bcr-2021-242039

Abstract

A 55-year-old woman presented with a 3-month history of right groin swelling, discomfort and impaired mobility. On examination, a palpable mass was noted both to the right of midline in the lower abdomen and in the right groin. MRI of the pelvis showed two masses involving the anterior abdominal wall and right groin, as well as lymph node involvement. CT imaging revealed multiple bilateral pulmonary metastases. Pathology demonstrated a myxohayline stroma morphology. Tumour was also notable for
gene region rearrangement and mutation in
exon 11 at position c.1669 T>G. Based on these findings, she was diagnosed with extraskeletal myxoid chondrosarcoma (EMC). The patient has been on imatinib, a tyrosine kinase inhibitor with activity against KIT, for 3 years with stable disease. Metastatic EMC is generally treated with surgical resection and perioperative radiation therapy with adjuvant chemotherapy and is associated with poor prognosis.


Skeletal muscle metastasis from a gastrointestinal stromal tumor: A case report

Guangsheng Zhu, Wenjia Sun, Yujun Liu, Huabin Wang, Shengwei Ye
PMID: 34449472   DOI: 10.1097/MD.0000000000027011

Abstract

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal tumors of the gastrointestinal tract. Common sites for metastasis are the liver and peritoneum, whereas skeletal muscle metastases are rare.
A 59-year-old man with skeletal muscle metastasis was diagnosed during a period of adjuvant imatinib therapy following the recurrence of GIST of the small intestine.
The patient was diagnosed with skeletal muscle metastasis of GIST based on immunohistochemistry and molecular pathology analysis results.
Extensive resection of the left thigh tumor was performed. The patient underwent whole-exome sequencing of tissue examination. The results suggest that resistance to imatinib may have been developed, and the patient was therefore administered sunitinib instead.
Complete remission was observed following sunitinib therapy.
In cases of skeletal muscle metastasis diagnosed during a period of adjuvant imatinib therapy following the recurrence of a GIST of the small intestine, whole exome sequencing may be used to discover more gene variations.


Explore Compound Types